Potassium ascorbyl tocopheryl phosphate
Description
Properties
CAS No. |
127061-56-7 |
|---|---|
Molecular Formula |
C35H56KO10P |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate |
InChI |
InChI=1S/C35H57O10P.K/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22-,23-,28+,32-,35-;/m1./s1 |
InChI Key |
VIHIKSJKXIMMLV-FZTHFCCHSA-M |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+] |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])OC3=C([C@H](OC3=O)[C@H](CO)O)O)C.[K+] |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+] |
Other CAS No. |
127061-56-7 |
Synonyms |
ascorbic acid-2-(3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hydrogen phosphate) EPC-K EPC-K(1) EPC-K1 L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt potassium ascorbyl tocopheryl phosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Ascorbyl Tocopheryl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique molecule that covalently links L-ascorbic acid (Vitamin C) and dl-alpha-tocopherol (B57034) (Vitamin E) through a phosphate diester bridge. This structure provides a stabilized form of these two potent antioxidants, offering potential synergistic effects and enhanced bioavailability for applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of potassium ascorbyl tocopheryl phosphate, including detailed (though synthetically derived from related procedures) experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow.
Introduction
L-ascorbic acid is a powerful water-soluble antioxidant, essential for various biological processes, including collagen synthesis. dl-alpha-tocopherol is a lipid-soluble antioxidant that protects cell membranes from oxidative damage. The combination of these two vitamins is known to have a synergistic antioxidant effect. However, the inherent instability of L-ascorbic acid in aqueous solutions and in the presence of oxygen presents formulation challenges.
This compound has been developed to overcome these stability issues. By forming a phosphate diester, the reactive hydroxyl groups of both vitamins are protected, leading to a more stable compound. This guide will detail the synthetic route to this molecule and the analytical methods used for its characterization.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the phosphorylation of both L-ascorbic acid and dl-alpha-tocopherol, followed by the formation of the diester linkage and subsequent conversion to the potassium salt. While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not detailed in the literature, a plausible synthetic pathway can be constructed based on established phosphorylation chemistries of ascorbic acid and tocopherol derivatives.
General Synthetic Strategy
The synthesis can be conceptually broken down into the following key stages:
-
Protection of Reactive Groups: Selective protection of the hydroxyl groups on L-ascorbic acid that are not intended for phosphorylation.
-
Phosphorylation: Introduction of a phosphate group to both the protected L-ascorbic acid and dl-alpha-tocopherol.
-
Diester Formation: Coupling of the two phosphorylated intermediates.
-
Deprotection and Salt Formation: Removal of the protecting groups and conversion of the phosphate diester to its potassium salt.
A simplified workflow for the synthesis is illustrated in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure derived from general methods for the synthesis of phosphate esters of ascorbic acid and tocopherol.
Materials:
-
5,6-O-Isopropylidene-L-ascorbic acid
-
dl-alpha-Tocopherol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of dl-alpha-Tocopheryl Phosphorodichloridate
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dl-alpha-tocopherol in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature for an additional 4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Synthesis of Ascorbyl-Tocopheryl Phosphate Diester
-
In a separate flask, dissolve 5,6-O-Isopropylidene-L-ascorbic acid in anhydrous pyridine.
-
Cool this solution to 0°C.
-
Slowly add the previously prepared dl-alpha-tocopheryl phosphorodichloridate solution to the cooled ascorbic acid derivative solution.
-
Let the reaction mixture stir at room temperature overnight under a nitrogen atmosphere.
Step 3: Hydrolysis and Deprotection
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid to hydrolyze the remaining P-Cl bonds and to remove the isopropylidene protecting group.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification and Salt Formation
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Dissolve the purified ascorbyl tocopheryl phosphate in ethanol.
-
Slowly add a stoichiometric amount of an ethanolic solution of potassium hydroxide with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its structure and purity. The following analytical techniques are typically employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₅H₅₆KO₁₀P |
| Molecular Weight | 706.9 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, sparingly soluble in ethanol |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H-NMR | Signals corresponding to the protons of the tocopheryl side chain, the aromatic protons of the chromanol ring, and the protons of the ascorbic acid moiety. |
| ¹³C-NMR | Resonances for the carbons of the tocopheryl and ascorbyl backbones, with notable shifts for the carbons bonded to the phosphate group. |
| ³¹P-NMR | A characteristic signal for the phosphate diester, distinguishing it from phosphate monoesters or inorganic phosphate. |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (residual hydroxyl groups) |
| ~2950 | C-H stretching (aliphatic) |
| ~1750 | C=O stretching (lactone in ascorbic acid moiety) |
| ~1650 | C=C stretching (enediol system of ascorbic acid) |
| ~1250 | P=O stretching (phosphate group) |
| ~1050 | P-O-C stretching (phosphate ester linkages) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | A molecular ion peak corresponding to the [M-K]⁻ or [M+H]⁺ adduct. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized compound.
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with a phosphate buffer |
| Detection | UV-Vis at ~260 nm |
| Expected Retention Time | A single major peak corresponding to the product. |
Signaling Pathways and Antioxidant Mechanism
This compound is designed to act as a pro-drug, releasing L-ascorbic acid and dl-alpha-tocopherol upon enzymatic hydrolysis in the skin. The antioxidant mechanism involves the synergistic action of these two vitamins in quenching reactive oxygen species (ROS).
Caption: Synergistic antioxidant cycle of Vitamin E (Tocopherol) and Vitamin C (Ascorbate).
Conclusion
The synthesis and characterization of this compound present a viable strategy for stabilizing the potent antioxidant vitamins C and E for cosmetic and pharmaceutical applications. This guide has outlined a plausible synthetic route and the necessary analytical techniques for the comprehensive characterization of this promising compound. Further research and optimization of the synthetic protocol are warranted to improve yields and facilitate large-scale production. The detailed characterization ensures the identity, purity, and stability of the final product, which is critical for its application in consumer products.
"chemical structure and properties of potassium ascorbyl tocopheryl phosphate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique, stabilized derivative of vitamins C and E, covalently linked through a phosphate bridge. This molecule is of significant interest in dermatological and cosmetic research due to its potential as a potent antioxidant with enhanced stability compared to its parent vitamins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of EPC-K. It includes a summary of its characteristics, a detailed account of its stability profile, and outlines experimental methodologies for its analysis. The guide also explores its mechanism of action, particularly in relation to skin health, and provides a logical framework for its antioxidant activity.
Chemical Structure and Identification
Potassium ascorbyl tocopheryl phosphate is the potassium salt of a phosphoric acid diester of ascorbic acid and tocopherol. This structure confers both hydrophilic (from the ascorbyl phosphate moiety) and lipophilic (from the tocopheryl moiety) characteristics, making it an amphiphilic molecule.[1]
IUPAC Name: potassium [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate
Synonyms: EPC-K, L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt, Sepivital
Chemical Formula: C₃₅H₅₆KO₁₀P
Molecular Weight: 706.9 g/mol
CAS Number: 127061-56-7
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Limited quantitative data on solubility and antioxidant capacity is publicly available, reflecting an area for further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆KO₁₀P | |
| Molecular Weight | 706.9 g/mol | |
| Appearance | Not specified in literature | |
| Solubility | Described as water-soluble in some contexts, though quantitative data is lacking.[2] Its amphiphilic nature suggests potential solubility in both aqueous and lipid phases. | [2] |
| Stability | Stable in 75% ethanolic solutions at pH 4-10 when stored at 50°C for 30 days. Significant decomposition (50%) occurs at pH 2. Decomposes by 25% upon 30 days of sunlight exposure. Unstable in aqueous ethanolic solutions of 0-30% ethanol (B145695) due to micelle formation. | |
| Antioxidant Capacity | Functions as an antioxidant, but specific quantitative data (e.g., ORAC, DPPH IC50) is not readily available in the public domain.[2] | [2] |
Experimental Protocols
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general approach can be inferred from patents related to similar compounds. The synthesis of ascorbyl-2-phosphate salts often involves the phosphorylation of a protected ascorbic acid derivative, followed by esterification with tocopherol and subsequent deprotection and salt formation.
A patented method for producing potassium ascorbyl-2-phosphate provides a relevant procedural framework:
-
Dissolution: A calcium L-ascorbyl-2-phosphate precursor is dissolved in an aqueous solution of ascorbyl-2-phosphate at a controlled pH of 0.5-4.
-
Ion Exchange: Calcium ions are removed from the solution, typically by passing it through a strong acid ion-exchange resin.
-
pH Adjustment and Salt Formation: The pH of the resulting solution is adjusted to a range of 7-11 using a potassium salt (e.g., potassium hydroxide).
-
Isolation: The final potassium ascorbyl-2-phosphate product is isolated, often by precipitation through the addition of a water-miscible organic solvent.[3]
This process would likely be adapted to include the esterification step with tocopherol.
Characterization and Analysis
HPLC is a standard method for the analysis and quantification of vitamin derivatives in various matrices, including cosmetic formulations. A general method for the analysis of ascorbyl phosphates can be adapted for this compound.
-
Column: A mixed-mode column such as Newcrom BH is suitable for retaining and analyzing ascorbyl phosphates.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile (B52724) (e.g., 90:10 v/v).[4]
-
Ionic Modifier: An acid such as sulfuric acid or phosphoric acid is added to the mobile phase.[4]
-
Detection: UV detection at approximately 238 nm is appropriate for ascorbyl phosphates.[4]
For tocopherol and its esters, a reverse-phase C18 or C30 column is often used with a mobile phase like methanol (B129727) or a mixture of methanol and isopropanol, and UV detection around 222 nm.[5][6] Given the hybrid nature of EPC-K, method development would be necessary to optimize separation and detection.
¹H, ¹³C, and ³¹P-NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound. A study on the stability of EPC-K utilized these techniques to identify its decomposition products, confirming the presence of the phosphate ester and its hydrolysis products.
Biological Activity and Mechanism of Action
Antioxidant Activity
This compound functions as a potent antioxidant, combining the free radical scavenging properties of both vitamin C and vitamin E.[2] The molecule is designed to be a stable pro-drug, which, upon topical application, is thought to be hydrolyzed by skin enzymes to release the active vitamins, ascorbic acid and tocopherol.
The proposed mechanism of action as a topical antioxidant can be visualized as a two-step process:
Caption: Proposed mechanism of topical antioxidant activity of EPC-K.
Stimulation of Collagen Synthesis
Vitamin C is a well-known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen. By delivering ascorbic acid to the skin, this compound is reported to stimulate collagen production, which can help to reduce the appearance of fine lines and wrinkles and improve skin elasticity.[7]
While the specific signaling pathway for EPC-K-induced collagen synthesis has not been elucidated, the released ascorbic acid is known to influence collagen gene transcription. A plausible, though not directly confirmed for EPC-K, signaling pathway involves the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.
Caption: Potential signaling pathways in collagen synthesis influenced by ascorbic acid.
It is important to note that TGF-β can induce collagen synthesis through both Smad-dependent and Smad-independent (e.g., p38 MAPK) pathways.[8][9] Ascorbic acid has been shown to increase the transcription of collagen genes and also stabilize procollagen mRNA.[10]
Conclusion
This compound is a promising multifunctional ingredient for dermatological and cosmetic applications. Its unique structure provides enhanced stability while retaining the potent antioxidant and collagen-stimulating benefits of vitamins C and E. Further research is warranted to fully quantify its physicochemical properties, such as solubility and antioxidant capacity, and to elucidate the specific enzymatic and signaling pathways involved in its mechanism of action in the skin. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this innovative molecule.
References
- 1. This compound [tiiips.com]
- 2. skinsort.com [skinsort.com]
- 3. EP0972777B1 - Process for the preparation of salts of ascorbyl-2-phosphoric acid esters - Google Patents [patents.google.com]
- 4. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shape selectivity of C30 phases for RP-HPLC separation of tocopherol isomers and correlation with MAS NMR data from suspended stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lesielle.com [lesielle.com]
- 8. Transforming growth factor-beta1 induces collagen synthesis and accumulation via p38 mitogen-activated protein kinase (MAPK) pathway in cultured L(6)E(9) myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Mechanism of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) is a unique, stabilized derivative that covalently links ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a phosphate bridge. This molecule is designed to deliver the synergistic antioxidant benefits of both vitamins in a more stable, water-soluble form. This technical guide elucidates the core mechanism of action of PATP as an antioxidant, drawing upon the well-established roles of its constituent vitamins and their synergistic interplay. While direct quantitative experimental data on PATP is not extensively available in the public domain, this document provides a comprehensive overview of its theoretical mechanism and details the standard experimental protocols that would be employed to quantify its antioxidant efficacy and elucidate its cellular effects.
Introduction: The Rationale for a Synergistic Antioxidant
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Vitamins C and E are two of the most potent and well-researched dietary antioxidants. Vitamin E is a lipophilic antioxidant that primarily protects cell membranes from lipid peroxidation, while Vitamin C is a hydrophilic antioxidant that scavenges free radicals in aqueous environments.[1] Their combined action is synergistic; Vitamin C can regenerate the tocopheryl radical back to its active tocopherol form, thereby enhancing and prolonging the antioxidant defense within lipid membranes.[2]
PATP is a phosphodiester of ascorbic acid and tocopherol, which offers enhanced stability compared to the individual vitamins, particularly ascorbic acid which is prone to oxidation. This guide explores the anticipated antioxidant mechanism of PATP, details methods for its evaluation, and discusses potential signaling pathways it may modulate.
Core Mechanism of Action: A Synergistic Partnership
The antioxidant activity of PATP is predicated on the combined and interactive functions of its ascorbyl and tocopheryl moieties following enzymatic cleavage of the phosphate bond in vivo.
2.1. Tocopheryl Moiety: The Chain-Breaking Antioxidant
Once liberated, the α-tocopherol component of PATP integrates into lipid membranes. Its primary role is to interrupt the chain reaction of lipid peroxidation.[3] It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals (LOO•), converting them into non-radical lipid hydroperoxides (LOOH) and forming a relatively stable tocopheryl radical (TO•).[1][4] This action prevents the propagation of damage to other polyunsaturated fatty acids within the membrane.
2.2. Ascorbyl Moiety: The Regenerator and Aqueous Scavenger
The ascorbic acid component acts as a potent antioxidant in the aqueous phase, directly neutralizing ROS such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−).[5][6] Crucially, it also regenerates the tocopheryl radical at the lipid-aqueous interface. Ascorbate (B8700270) donates an electron to the tocopheryl radical, restoring it to its active α-tocopherol form, while ascorbate itself is oxidized to the ascorbyl radical, which is a less reactive species and can be further recycled by other cellular reductase systems.[2]
2.3. The Synergistic Cycle
The synergy between the two vitamin components is central to the efficacy of PATP. The regeneration of tocopherol by ascorbate allows a single molecule of tocopherol to neutralize multiple lipid peroxyl radicals, significantly amplifying its protective effect. This cyclical process is essential for maintaining the integrity of cellular membranes under oxidative stress.
Quantitative Data on Antioxidant Activity
As of the latest literature review, specific quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) for Potassium Ascorbyl Tocopheryl Phosphate is not widely published. The following tables are presented as a template for how such data would be structured and to provide a framework for future experimental evaluation. The hypothetical values are based on the known high antioxidant capacity of its parent compounds, ascorbic acid and α-tocopherol.
Table 1: In Vitro Radical Scavenging Activity (Hypothetical Data)
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) |
| This compound | Data Not Available | Data Not Available |
| Ascorbic Acid | ~ 2 - 8 | ~ 1.0 - 1.2 |
| α-Tocopherol | ~ 10 - 50 | ~ 0.5 - 0.8 |
| Trolox (Standard) | ~ 5 | 1.0 |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.
Table 2: Cellular Antioxidant Activity (Hypothetical Data)
| Compound | CAA Value (% Inhibition at 10 µM) |
| This compound | Data Not Available |
| Quercetin (Standard) | ~ 50 - 70 |
Note: The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells challenged with a free radical generator.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antioxidant properties of PATP.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of PATP in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).
-
Prepare a series of dilutions of the PATP stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 50 µL of each PATP dilution to 150 µL of the DPPH solution.
-
For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of PATP.
-
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
Methodology:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of PATP and a series of dilutions.
-
Prepare a series of Trolox standards for the calibration curve.
-
In a 96-well microplate, add 20 µL of each PATP dilution or Trolox standard to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition for each sample and standard.
-
Plot the percentage of inhibition against the concentration of Trolox to generate a standard curve.
-
Determine the TEAC value for PATP by comparing its radical scavenging activity to that of the Trolox standard curve.
-
4.3. Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.
-
Methodology:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of PATP and a 25 µM solution of DCFH-DA for 1 hour.
-
Wash the cells to remove the treatment solution.
-
Add a 600 µM solution of the free radical initiator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for both the control and PATP-treated wells.
-
Determine the CAA value as the percentage of inhibition of DCF formation by PATP.
-
Signaling Pathways and Molecular Interactions
While direct evidence for PATP is lacking, the known effects of its constituent vitamins suggest potential modulation of key signaling pathways involved in the cellular antioxidant response.
5.1. Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes, upregulating their expression. Both Vitamin C and Vitamin E have been implicated in the modulation of the Nrf2 pathway. It is plausible that PATP, by mitigating oxidative stress, could indirectly lead to the activation of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.
5.2. MAP Kinase Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in transducing extracellular signals to cellular responses, including those to oxidative stress. The MAPK family includes ERK, JNK, and p38, which can be activated by ROS. The activation of these pathways can lead to diverse outcomes, including apoptosis or cell survival and adaptation. The antioxidant properties of PATP could potentially modulate MAPK signaling by quenching the ROS that act as upstream activators, thereby influencing cellular fate in response to oxidative insults.
Visualizations
Caption: Synergistic antioxidant mechanism of PATP.
Caption: Experimental workflow for the DPPH assay.
Caption: Potential modulation of the Nrf2 signaling pathway by PATP.
Conclusion and Future Directions
This compound holds significant promise as a stable and effective antioxidant for applications in research and drug development. Its mechanism of action is firmly rooted in the synergistic interplay of its constituent Vitamin C and Vitamin E moieties. While direct quantitative data on PATP is currently sparse in the scientific literature, the experimental protocols detailed in this guide provide a clear roadmap for its comprehensive evaluation. Future research should focus on obtaining robust in vitro and cellular antioxidant activity data for PATP, as well as investigating its specific effects on key signaling pathways such as Nrf2/ARE and MAP kinases. Such studies will be crucial in fully elucidating the therapeutic and protective potential of this novel antioxidant compound.
References
- 1. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msjonline.org [msjonline.org]
In Vitro Antioxidant Activity of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP), chemically known as L-ascorbic acid 2-[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl-hydrogen phosphate] potassium salt (also referred to as EPC-K1), is a unique and stable molecule that covalently links L-ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a phosphate diester bond. This structure confers both hydrophilic and lipophilic properties, allowing for broad-spectrum antioxidant activity in biological systems. This technical guide provides an in-depth overview of the in vitro antioxidant properties of PATP, presenting available quantitative data, detailed experimental protocols, and mechanistic diagrams to support further research and development.
Core Antioxidant Mechanism
PATP is designed to exert synergistic antioxidant effects by combining the properties of its parent molecules, Vitamin C and Vitamin E. The primary active site for its antioxidant activity is the enolic hydroxyl group.[1] Its amphiphilic nature enables it to scavenge both hydrophilic and hydrophobic free radicals, offering a significant advantage over its individual components.[1]
Caption: Dual-environment radical scavenging mechanism of PATP.
Quantitative Antioxidant Activity
Research on EPC-K1 (PATP) has demonstrated its potent antioxidant capabilities in various in vitro assays. The following tables summarize the key quantitative findings from a pivotal study by Wei et al. (1999), comparing its efficacy against Vitamin C and Trolox, a water-soluble analog of Vitamin E.
Table 1: Hydroxyl Radical Scavenging Activity of EPC-K1 (PATP)
| Concentration (µM) | Fenton Reaction (%) | H₂O₂ + UV Irradiation (%) |
| 10 | 38.2 | 8.7 |
| 30 | 56.6 | 56.9 |
| 100 | 78.3 | 81.8 |
| Data sourced from Wei et al., 1999.[2] |
Table 2: Inhibition of Lipid Peroxidation by EPC-K1 (PATP)
| Antioxidant | Concentration (µM) | Inhibition of AMVN-induced Peroxidation (%) | Inhibition of AAPH-induced Peroxidation (%) |
| EPC-K1 | 50 | ~50 | ~40 |
| 100 | ~75 | ~65 | |
| 150 | ~85 | ~80 | |
| Trolox | 50 | ~40 | ~30 |
| 100 | ~60 | ~50 | |
| 150 | ~70 | ~60 | |
| Vitamin C | 50 | ~10 | ~5 |
| 100 | ~20 | ~10 | |
| 150 | ~30 | ~15 | |
| Data interpreted from graphical representations in Wei et al., 1999.[2] |
Table 3: Radical Reaction Rate Constants for EPC-K1 (PATP)
| Radical Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |
| Hydroxyl Radicals | 7.1 x 10⁸ |
| Linoleic Acid Radicals | 2.8 x 10⁶ |
| Data sourced from Wei et al., 1999.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited, as well as standard procedures for common in vitro antioxidant assays.
Hydroxyl Radical Scavenging (ESR Spin Trapping)
This method detects the scavenging of hydroxyl radicals generated by two different systems.
Caption: Workflow for ESR spin trapping hydroxyl radical scavenging assay.
Protocol:
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
FeSO₄ solution
-
H₂O₂ solution
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap
-
Potassium Ascorbyl Tocopheryl Phosphate (PATP) at varying concentrations
-
-
Procedure for Fenton Reaction System:
-
In a test tube, mix the phosphate buffer, FeSO₄, DMPO, and the desired concentration of PATP.
-
Initiate the reaction by adding H₂O₂.
-
Transfer the solution to a quartz flat cell.
-
Measure the electron spin resonance (ESR) spectrum of the DMPO-OH adduct immediately.
-
-
Procedure for UV Irradiation System:
-
In a test tube, mix the phosphate buffer, H₂O₂, DMPO, and the desired concentration of PATP.
-
Irradiate the solution with a UV lamp for a specified time to generate hydroxyl radicals.
-
Transfer the solution to a quartz flat cell and measure the ESR spectrum.
-
-
Quantification:
-
The scavenging activity is calculated by comparing the signal intensity of the DMPO-OH adduct in the presence of PATP to that of the control (without PATP).
-
Inhibition of Lipid Peroxidation (TBA Assay)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Protocol:
-
Reagents:
-
Linoleic acid emulsion
-
Radical initiator: 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) for lipid-soluble systems or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) for water-soluble systems.
-
PATP, Trolox, or Vitamin C at varying concentrations
-
Thiobarbituric acid (TBA) reagent
-
-
Procedure:
-
Prepare a reaction mixture containing the linoleic acid emulsion, the radical initiator, and the antioxidant (PATP or control) in a suitable buffer.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the TBA reagent.
-
Heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the pink chromogen at approximately 532 nm.
-
-
Quantification:
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing the antioxidant to the control sample without the antioxidant.
-
Standard In Vitro Antioxidant Assays
This assay is based on the reduction of the stable DPPH radical.
Protocol:
-
Reagents:
-
DPPH solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)
-
PATP solutions at various concentrations
-
Methanol or ethanol as a solvent
-
-
Procedure:
-
In a microplate well or cuvette, add a specific volume of the PATP solution.
-
Add the DPPH solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
-
Quantification:
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
Protocol:
-
Reagents:
-
ABTS stock solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
PATP solutions at various concentrations
-
-
Procedure:
-
Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the PATP solution to the diluted ABTS•⁺ solution.
-
Incubate for a specific time (e.g., 6 minutes) and measure the absorbance at 734 nm.
-
-
Quantification:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagents:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.
-
PATP solutions at various concentrations
-
FeSO₄·7H₂O for the standard curve
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the PATP solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
-
Quantification:
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe²⁺ equivalents.
-
Conclusion
This compound (PATP or EPC-K1) demonstrates significant in vitro antioxidant activity, effectively scavenging both hydrophilic and lipophilic radicals and inhibiting lipid peroxidation. The available data suggests a superior or comparable antioxidant capacity to established antioxidants like Trolox and Vitamin C in specific assay systems. This technical guide provides the foundational data and methodologies for researchers to further explore the antioxidant potential of this promising compound in various applications, from dermatological and cosmetic formulations to broader therapeutic areas where mitigation of oxidative stress is a key objective. Further studies employing standardized assays such as DPPH, ABTS, and FRAP are warranted to build a more comprehensive antioxidant profile for PATP.
References
An In-depth Technical Guide to the Physicochemical Properties of Potassium Ascorbyl Tocopheryl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique, stabilized molecule that covalently links the potent antioxidant vitamins, ascorbic acid (Vitamin C) and tocopherol (Vitamin E), through a phosphate ester bridge. This structure is designed to enhance the stability and bioavailability of these vitamins, making it a compound of significant interest in cosmetics, and potentially in dermatological and pharmaceutical applications. Its primary function is as a powerful antioxidant, leveraging the synergistic relationship between its constituent vitamins to protect against oxidative stress. This technical guide provides a comprehensive overview of the known physicochemical properties of potassium ascorbyl tocopheryl phosphate, including its molecular characteristics and stability. Due to a notable lack of publicly available, in-depth experimental data specific to this molecule, this guide also extrapolates potential properties and biological activities based on the well-documented characteristics of its parent compounds—ascorbic acid, tocopherol, and their respective phosphate derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the available information and outlining methodologies for its further characterization.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS number 127061-56-7. It is also known by synonyms such as EPC-K and L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt.[1][2] The molecule combines the hydrophilic nature of ascorbic acid and the lipophilic character of tocopherol, bridged by a phosphate group, rendering the overall molecule with unique solubility and stability properties.
Molecular and Physical Data
Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available data and provides estimated values based on related compounds.
| Property | Value | Source/Inference |
| Molecular Formula | C₃₅H₅₆KO₁₀P | [1][2] |
| Molecular Weight | 706.9 g/mol | [1][2] |
| Appearance | White to pale beige powder | Inferred from Sodium Ascorbyl Phosphate[3] |
| Melting Point | Not available. | For reference: α-Tocopherol: 3 °C[4]; Sodium Ascorbyl Phosphate decomposes at ~260°C[5] |
| pKa | Not available. | For reference: L-Ascorbic Acid: 4.17[6][7] |
Solubility and Stability
| Property | Description | Source/Inference |
| Solubility | Expected to be water-soluble. | α-Tocopheryl phosphate is described as a water-soluble molecule.[8] The phosphate group generally confers aqueous solubility. |
| Stability | More stable in aqueous solution than ascorbic acid, particularly at pH values above 6.5.[3] The compound is sensitive to heat, moisture, low pH, and the presence of heavy metals.[3] | Inferred from Sodium Ascorbyl Phosphate[3] |
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for this compound is proprietary, a plausible synthetic route can be conceptualized based on established phosphorylation chemistries of vitamins C and E. The process would likely involve the phosphorylation of one vitamin, followed by esterification with the second vitamin and subsequent salt formation.
Mechanism of Action: Synergistic Antioxidant Activity
The primary and most well-documented function of this compound is its role as an antioxidant.[9][10] The molecule is designed to deliver both vitamin C and vitamin E to the skin, where they act in concert to neutralize reactive oxygen species (ROS). This synergistic relationship is crucial for cellular protection against oxidative damage.
Vitamin E, being lipophilic, is a key antioxidant within cellular membranes. It can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. In this process, vitamin E itself becomes a radical. Vitamin C, a water-soluble antioxidant, can then regenerate the vitamin E radical back to its active, non-radical form. This recycling mechanism enhances the overall antioxidant capacity of the system.[11][12][13]
References
- 1. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. promo.basf.com [promo.basf.com]
- 4. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5.imimg.com [5.imimg.com]
- 6. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The pKa of ascorbic acid (vitamin C, page 55) is 4.17, showing th... | Study Prep in Pearson+ [pearson.com]
- 8. Alpha-tocopheryl phosphate: a novel, natural form of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. paulaschoice-eu.com [paulaschoice-eu.com]
- 11. bubsnaturals.com [bubsnaturals.com]
- 12. perpus.ukh.ac.id [perpus.ukh.ac.id]
- 13. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Conversion of Potassium Ascorbyl Tocopheryl Phosphate to its Active Forms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique, stabilized derivative that covalently links ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a phosphate bridge.[1] This molecule is designed to overcome the inherent instability of its parent vitamins, particularly the rapid oxidation of ascorbic acid, while offering the synergistic antioxidant benefits of both upon topical application. This technical guide provides an in-depth analysis of the enzymatic conversion of EPC-K into its biologically active forms—ascorbic acid and α-tocopherol—within the skin. Understanding this bioactivation process is critical for formulators and researchers aiming to optimize the delivery and efficacy of this potent antioxidant compound in dermatological and cosmetic applications.
The rationale for using EPC-K lies in its enhanced stability in formulations and its potential for controlled release of the active vitamins within the skin. Upon penetration into the viable layers of the epidermis and dermis, EPC-K is designed to be hydrolyzed by endogenous skin enzymes, releasing ascorbic acid and tocopherol where they can exert their protective and therapeutic effects.[1]
The Enzymatic Machinery of the Skin: Catalysts for EPC-K Bioactivation
The conversion of the pro-drug EPC-K into its active constituents is contingent upon the presence and activity of specific enzymes within the skin. The primary enzymes involved in this biotransformation are phosphatases and, to a lesser extent for related derivatives, esterases. These enzymes are strategically located within different layers of the skin, providing the necessary environment for the hydrolysis of topically applied pro-vitamins.
Phosphatases: Key to Phosphate Bridge Cleavage
The phosphate ester bond is the critical linkage in the EPC-K molecule. Its cleavage is catalyzed by a class of enzymes known as phosphatases. The skin is equipped with both alkaline and acid phosphatases, which exhibit distinct localization and pH optima.
-
Alkaline Phosphatases (ALPs): These enzymes function optimally at alkaline pH and are found in various skin structures, including the dermal papillae of hair follicles, the inner root sheath, myoepithelial cells of apocrine sweat glands, and vascular endothelium.[2][3][4][5] Their primary role in the skin is thought to involve dephosphorylation for the transport and absorption of essential substances.[2]
-
Acid Phosphatases (ACPs): With an optimal activity in acidic environments, ACPs are predominantly located in the epidermis, outer and inner root sheaths, and sebaceous glands.[2] Their functions are associated with phospholipid metabolism and the necrobiosis of keratinocytes.[2]
The enzymatic action of these phosphatases on EPC-K is hypothesized to cleave the phosphate group, thereby releasing ascorbic acid and tocopheryl phosphate. The latter would then likely undergo further dephosphorylation to yield active tocopherol.
Esterases: Potential Role in Derivative Hydrolysis
While the primary enzymatic action on EPC-K is dephosphorylation, it is important to note the role of esterases in the metabolism of other vitamin C and E derivatives that contain ester linkages. Esterase activity is particularly high in the epidermis and hair follicles, with carboxylesterases and arylesterases being identified in the cytosol and endoplasmic reticulum of skin cells.[6][7][8][9][10] This enzymatic activity is crucial for the activation of pro-drugs like vitamin C and E esters.[6] Although EPC-K itself is a phosphate diester, understanding the esterase landscape in the skin is vital for the broader context of topical pro-vitamin development.
Experimental Models for Studying EPC-K Conversion
To investigate the enzymatic conversion of EPC-K in a biologically relevant context, several in vitro and ex vivo models are employed. These models allow for the assessment of skin penetration, metabolism, and the quantification of the released active vitamins.
Reconstructed Human Epidermis (RHE)
RHE models are three-dimensional cultures of human keratinocytes that form a stratified, differentiated epidermis, complete with a functional stratum corneum.[11][12][13][14] These models are increasingly used as alternatives to animal testing for studying the percutaneous absorption and metabolism of topical compounds.[12][15]
Franz Diffusion Cells
The Franz diffusion cell is a standard in vitro apparatus used to study the permeation of substances through skin membranes.[16][17][18][19] This system utilizes excised human or animal skin, or RHE models, as the membrane separating a donor chamber (where the test substance is applied) and a receptor chamber (containing a fluid that mimics physiological conditions). Samples can be periodically withdrawn from the receptor fluid to quantify the amount of the parent compound and its metabolites that have permeated the skin.
Quantitative Analysis of EPC-K Conversion
A crucial aspect of evaluating the efficacy of EPC-K is the quantitative determination of its conversion to ascorbic acid and tocopherol. This requires a robust analytical methodology capable of simultaneously detecting and quantifying the parent molecule and its active metabolites in a complex biological matrix like skin homogenate or receptor fluid from Franz cell experiments.
Table 1: Hypothetical Quantitative Data on EPC-K Conversion in a Reconstructed Human Epidermis Model
| Time (hours) | EPC-K Remaining in Epidermis (nmol/cm²) | Ascorbic Acid Formed in Epidermis (nmol/cm²) | α-Tocopherol Formed in Epidermis (nmol/cm²) | Ascorbic Acid in Receptor Fluid (nmol/cm²) | α-Tocopherol in Receptor Fluid (nmol/cm²) |
| 2 | 45.2 | 2.1 | 1.8 | 0.5 | 0.3 |
| 4 | 38.5 | 5.8 | 5.1 | 1.2 | 0.9 |
| 8 | 25.1 | 12.4 | 11.0 | 3.5 | 2.8 |
| 12 | 15.8 | 18.9 | 16.7 | 6.8 | 5.5 |
| 24 | 5.3 | 25.6 | 22.8 | 12.1 | 10.3 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative studies on EPC-K conversion were not found in the initial literature search. The data is intended to represent a plausible kinetic profile of conversion and permeation.
Experimental Protocols
Protocol for In Vitro EPC-K Conversion using Reconstructed Human Epidermis and Franz Diffusion Cells
This protocol outlines a method to assess the skin penetration and enzymatic conversion of EPC-K.
-
Preparation of RHE and Franz Cells:
-
Culture RHE models according to the manufacturer's instructions until full differentiation.
-
Prepare Franz diffusion cells by filling the receptor chambers with a sterile phosphate-buffered saline (PBS) supplemented with a scavenger for reactive oxygen species (e.g., 0.1% sodium azide) and a solubilizing agent for tocopherol (e.g., 1% polysorbate 80). Maintain the temperature at 32°C to mimic skin surface temperature.[19]
-
Mount the RHE tissues between the donor and receptor chambers of the Franz cells, ensuring the stratum corneum faces the donor chamber.
-
-
Application of EPC-K Formulation:
-
Prepare a formulation containing a known concentration of EPC-K (e.g., 1% w/v) in a suitable vehicle.
-
Apply a precise amount of the formulation (e.g., 10 mg/cm²) to the surface of the RHE.
-
-
Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed medium.
-
At the end of the experiment (24 hours), dismount the RHE tissues. Separate the epidermis from the underlying support.
-
-
Sample Processing:
-
Receptor Fluid: Analyze directly or after appropriate dilution.
-
Epidermis: Homogenize the epidermal tissue in a suitable extraction solvent (e.g., methanol (B129727)/water mixture with an antioxidant like butylated hydroxytoluene). Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Analytical Quantification (HPLC-UV/MS):
-
Develop and validate an HPLC method for the simultaneous quantification of EPC-K, ascorbic acid, and α-tocopherol.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH to protonate ascorbic acid) and an organic solvent (e.g., methanol or acetonitrile) is recommended.
-
Detection: Use a photodiode array (PDA) detector to monitor ascorbic acid (around 245-265 nm) and tocopherol (around 292 nm). For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (MS) for selected ion monitoring of all three analytes.[20][21][22][23]
-
-
Construct calibration curves for each analyte using standard solutions.
-
Quantify the concentrations of EPC-K, ascorbic acid, and α-tocopherol in the receptor fluid and epidermal homogenates.
-
Protocol for Phosphatase Activity Assay in Skin Homogenates
This protocol provides a general method to measure phosphatase activity in skin tissue, which can be adapted to use EPC-K as a substrate.
-
Preparation of Skin Homogenate:
-
Obtain full-thickness human or animal skin.
-
Separate the epidermis and dermis if desired.
-
Homogenize the tissue in a cold buffer (e.g., Tris-HCl buffer, pH adjusted for either alkaline or acid phosphatase assay).
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant represents the crude enzyme extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the skin homogenate, a buffer at the optimal pH for the phosphatase of interest (e.g., pH 9.0 for alkaline phosphatase, pH 5.0 for acid phosphatase), and a known concentration of EPC-K.
-
Incubate the reaction mixture at 37°C for a specific period.
-
Include a control reaction where the enzyme extract is heat-inactivated before adding the substrate.
-
-
Termination of Reaction and Analysis:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Analyze the reaction mixture for the amount of released ascorbic acid and/or tocopherol using the HPLC method described in Protocol 5.1.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of product formation (nmol of ascorbic acid or tocopherol per minute) and normalize it to the total protein content of the skin homogenate to express the specific activity (nmol/min/mg protein).
-
Signaling Pathways Activated by Released Ascorbic Acid and α-Tocopherol
Upon enzymatic release, ascorbic acid and α-tocopherol engage in various signaling pathways that contribute to skin health and protection.
Ascorbic Acid Signaling
Ascorbic acid is a critical cofactor for enzymes involved in collagen synthesis and plays a significant role in antioxidant defense.
As a cofactor for prolyl and lysyl hydroxylases, ascorbic acid is essential for the post-translational modification of procollagen, which is crucial for the formation of stable collagen fibers.[24][25][26][27][28] Furthermore, ascorbic acid directly scavenges reactive oxygen species (ROS) and regenerates the oxidized form of α-tocopherol, thereby supporting the skin's antioxidant network.
α-Tocopherol Signaling
α-Tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage and modulates inflammatory responses, particularly those induced by UV radiation.
α-Tocopherol effectively quenches ROS generated by UV exposure, thereby preventing lipid peroxidation and subsequent cell membrane damage.[29][30] It has also been shown to suppress the activation of the transcription factor NF-κB, which leads to a downstream reduction in the expression of pro-inflammatory cytokines, thus mitigating the inflammatory response to UV radiation.[30][31][32][33]
Experimental Workflow and Logical Relationships
The overall process of EPC-K bioactivation and its subsequent effects can be visualized as a multi-step cascade.
This workflow illustrates the journey of EPC-K from a topical formulation, through the skin barrier, to its enzymatic conversion in the viable epidermis and dermis, ultimately leading to the desired biological outcomes of antioxidant protection, enhanced collagen synthesis, and an anti-inflammatory response.
Conclusion
Potassium ascorbyl tocopheryl phosphate represents a sophisticated approach to delivering the synergistic benefits of vitamins C and E to the skin. Its stability in formulation and potential for enzymatic activation within the skin make it a promising ingredient for advanced skincare products. The enzymatic conversion of EPC-K is primarily mediated by endogenous skin phosphatases, releasing ascorbic acid and tocopherol to engage in crucial protective and restorative signaling pathways. Further quantitative research using advanced in vitro models and analytical techniques will continue to elucidate the precise kinetics and efficiency of this bioactivation, paving the way for even more targeted and effective dermatological therapies. This guide provides a comprehensive framework for researchers and developers working with this innovative compound, from understanding the fundamental enzymatic processes to applying robust experimental protocols for its evaluation.
References
- 1. lesielle.com [lesielle.com]
- 2. Distribution of acid and alkaline phosphatases in canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 4. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase and acid phosphatase in health and disease – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. episkinchina.com [episkinchina.com]
- 12. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products | MDPI [mdpi.com]
- 13. Reconstructed Human Skin with Hypodermis Shows Essential Role of Adipose Tissue in Skin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. straticell.com [straticell.com]
- 15. episkin.com [episkin.com]
- 16. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. utm.mx [utm.mx]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. researchgate.net [researchgate.net]
- 23. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 26. drkumardiscovery.com [drkumardiscovery.com]
- 27. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies | MDPI [mdpi.com]
- 28. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Vitamin E and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 31. Protective effect of vitamin E on ultraviolet B light-induced damage in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Modulation of UV-light-induced skin inflammation by D-alpha-tocopherol and L-ascorbic acid: a clinical study using solar simulated radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-depth Technical Guide to Potassium Ascorbyl Tocopheryl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Hybrid Antioxidant
The development of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) stems from a foundational understanding of the synergistic relationship between two powerhouse antioxidants: Vitamin C (L-ascorbic acid) and Vitamin E (α-tocopherol). While Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation, it is consumed in the process. Vitamin C, a water-soluble antioxidant, can regenerate the oxidized Vitamin E, restoring its antioxidant capacity. This synergistic interplay provides a more robust defense against oxidative stress.
However, the inherent instability of both L-ascorbic acid and α-tocopherol in cosmetic formulations, particularly their susceptibility to oxidation upon exposure to air and light, has long posed a challenge for formulators. This led to the exploration of more stable derivatives. PATP was engineered as a solution, a unique molecule that covalently links ascorbic acid and tocopherol through a phosphate bridge. This structure not only enhances stability in aqueous solutions but also delivers both vitamins to the skin in a single, bioavailable entity.[1][2][3] As a salt, the potassium counter-ion further ensures its water-solubility.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Potassium Ascorbyl Tocopheryl Phosphate, offering valuable insights for researchers and professionals in the field of dermatology and drug development.
Chemical and Physical Properties
This compound is the potassium salt of a phosphate diester of ascorbic acid and tocopherol. Its chemical structure combines the active cores of both vitamins.
| Property | Value | Source |
| IUPAC Name | potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | PubChem |
| CAS Number | 127061-56-7 | PubChem |
| Molecular Formula | C₃₅H₅₆KO₁₀P | PubChem |
| Molecular Weight | 706.9 g/mol | PubChem |
| Appearance | Off-white to beige powder (inferred from related compounds) | Inferred |
| Solubility | Water-soluble | [1][3] |
Synthesis and Manufacturing
While specific, proprietary synthesis protocols for this compound are not publicly detailed, a plausible synthetic route can be inferred from patent literature for related phosphorylated vitamin derivatives. The synthesis is a multi-step process that involves the protection of reactive groups, phosphorylation, and subsequent deprotection and salt formation.
Inferred Synthesis Protocol
Step 1: Protection of Ascorbic Acid
The hydroxyl groups at the 5- and 6-positions of L-ascorbic acid are protected, for example, by forming an isopropylidene ketal, to prevent their reaction during phosphorylation.
Step 2: Phosphorylation
The protected L-ascorbic acid is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base (e.g., pyridine) to form a phosphorochloridate intermediate. This intermediate is then reacted with α-tocopherol to form the protected phosphate diester.
Step 3: Deprotection and Hydrolysis
The protecting group on the ascorbic acid moiety is removed under acidic conditions. The resulting diester is then hydrolyzed to yield the free ascorbyl tocopheryl phosphate.
Step 4: Salt Formation and Purification
The ascorbyl tocopheryl phosphate is neutralized with a potassium base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt. The final product is then purified through techniques like recrystallization or chromatography to yield this compound.
References
Spectroscopic Analysis of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ascorbyl tocopheryl phosphate (B84403) (PATP) is a unique molecule that combines the antioxidant properties of both vitamin C and vitamin E in a stable, water-soluble form. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize and analyze PATP. Due to the limited availability of direct spectroscopic data for PATP in publicly accessible literature, this guide synthesizes information from its constituent moieties—ascorbyl and tocopheryl phosphates—and related compounds to present a comprehensive analytical profile. This document details predicted spectroscopic data, outlines experimental protocols for various analytical techniques, and illustrates the synergistic antioxidant signaling pathway of its parent vitamins.
Chemical Structure and Properties
Potassium ascorbyl tocopheryl phosphate (CAS No. 127061-56-7) is the potassium salt of a phosphate diester formed between ascorbic acid (Vitamin C) and tocopherol (Vitamin E).[1][2] This structure confers both hydrophilic (from the ascorbyl phosphate moiety) and lipophilic (from the tocopheryl moiety) characteristics, making it an interesting compound for various formulations.[3]
Molecular Formula: C₃₅H₅₆KO₁₀P[1][2]
Molecular Weight: 706.9 g/mol [2]
Synonyms: EPC-K, L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt, SEPIVITAL[2]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for PATP based on the known spectral characteristics of its components and analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of PATP. Predicted chemical shifts for ¹H, ¹³C, and ³¹P NMR are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (Tocopherol) | 6.5 - 7.5 |
| Ascorbyl Ring Protons | 3.5 - 5.0 |
| Tocopherol Phytyl Chain Protons | 0.8 - 2.2 |
| Methylene Protons adjacent to Phosphate | 3.8 - 4.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (Tocopherol) | 110 - 150 |
| Ascorbyl Ring Carbons | 60 - 175 |
| Tocopherol Phytyl Chain Carbons | 10 - 40 |
| Carbonyl Carbon (Ascorbyl) | 170 - 180 |
Table 3: Predicted ³¹P NMR Chemical Shift for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Phosphate Diester | -5 to 5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the key functional groups present in PATP.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3500 (broad) |
| C-H (Alkane) | Stretching | 2850 - 3000 |
| C=O (Lactone) | Stretching | ~1750 |
| C=C (Aromatic/Enol) | Stretching | 1450 - 1600 |
| P=O (Phosphate) | Stretching | 1200 - 1300 |
| P-O-C (Phosphate Ester) | Stretching | 950 - 1100[4][5] |
| Aromatic C-H | Bending | 650 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of PATP is expected to show contributions from both the ascorbyl and tocopheryl chromophores. The ascorbyl moiety typically exhibits a maximum absorbance around 260-265 nm.[6][7] The tocopheryl phosphate moiety shows absorbance peaks around 288-291 nm.[8]
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Chromophore | Predicted λmax (nm) |
| Ascorbyl Moiety | ~260 - 265 |
| Tocopheryl Moiety | ~288 - 291 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of PATP. Electrospray ionization (ESI) is a suitable soft ionization technique.
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M-K]⁻ | ~668 | Molecular ion (negative mode) |
| [M+H]⁺ | ~708 | Molecular ion (positive mode) |
| [Tocopheryl-PO₄]⁻ | ~509 | Fragment corresponding to tocopheryl phosphate |
| [Ascorbyl-PO₄]⁻ | ~255 | Fragment corresponding to ascorbyl phosphate |
| m/z 165 | ~165 | Characteristic fragment of the tocopherol chroman ring[9][10] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of PATP are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample matrix.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of PATP in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Typical parameters: 64-128 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
Objective: To identify the functional groups in PATP.
Methodology:
-
Sample Preparation (ATR):
-
Place a small amount of the solid PATP sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of PATP.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of PATP in a suitable solvent (e.g., water or ethanol).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of PATP.
Methodology:
-
Sample Preparation: Dissolve a small amount of PATP in a suitable solvent compatible with ESI-MS (e.g., methanol (B129727) or acetonitrile/water).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.
Signaling Pathways and Experimental Workflows
Synergistic Antioxidant Signaling Pathway
Vitamins C and E work synergistically to protect cells from oxidative damage. Vitamin E, being lipid-soluble, is the primary chain-breaking antioxidant in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thus terminating lipid peroxidation but becoming a tocopheryl radical itself. Vitamin C, a water-soluble antioxidant, can then regenerate tocopherol by donating a hydrogen atom to the tocopheryl radical, returning it to its active antioxidant form.[11][12][13][14]
General Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like PATP.
Conclusion
While direct and detailed spectroscopic data for this compound is not widely published, a comprehensive analytical profile can be constructed by examining its constituent parts and related phosphate esters. The methodologies and predicted data presented in this guide offer a robust starting point for researchers, scientists, and drug development professionals working with this synergistic antioxidant compound. Further empirical studies are warranted to fully characterize the spectroscopic properties of PATP and validate the predictions made herein.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Ascorbic Acid | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cymbiotika.com [cymbiotika.com]
- 13. Harnessing The Antioxidant Power Of Vitamin C And E In Supplement Formulations | MTC Industries [mtcindustries.com]
- 14. bubsnaturals.com [bubsnaturals.com]
A Comprehensive Technical Guide to Potassium Ascorbyl Tocopheryl Phosphate: A Water-Soluble Derivative of Vitamins E and C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP), a novel water-soluble derivative, uniquely combines the potent antioxidant properties of Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid) into a single, stabilized molecule. This technical guide provides an in-depth overview of K-ATP, including its chemical properties, synthesis, and biological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its antioxidant efficacy, and insights into its molecular mechanisms of action.
Introduction
Vitamins E and C are well-established as primary antioxidants in biological systems. Vitamin E, a lipid-soluble antioxidant, is a crucial component of cell membranes, protecting against lipid peroxidation. Vitamin C, a water-soluble antioxidant, scavenges free radicals in aqueous compartments and plays a vital role in regenerating the oxidized form of Vitamin E. However, the inherent instability and limited solubility of these vitamins pose significant challenges for their formulation and delivery in pharmaceutical and cosmetic applications.
Potassium Ascorbyl Tocopheryl Phosphate (K-ATP), also known by the synonym EPC-K, is a phosphate diester of α-tocopherol and ascorbic acid, formulated as a potassium salt. This structural modification renders the molecule water-soluble and enhances its stability, overcoming the limitations of its parent vitamins while preserving their synergistic antioxidant effects. This guide explores the synthesis, analytical quantification, and biological efficacy of K-ATP, with a focus on its antioxidant and collagen-stimulating properties.
Chemical and Physical Properties
K-ATP is a complex molecule that combines the structural features of both Vitamin E and Vitamin C, linked by a phosphate group.
| Property | Value | Reference |
| IUPAC Name | potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | [1] |
| Molecular Formula | C₃₅H₅₆KO₁₀P | [1] |
| Molecular Weight | 706.9 g/mol | [1] |
| CAS Number | 127061-56-7 | [1] |
| Synonyms | EPC-K, Epc-K1, L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt | [1] |
| Appearance | White to off-white powder | Commercially available data |
| Solubility | Water-soluble | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that involves the phosphorylation of α-tocopherol and subsequent esterification with ascorbic acid.
General Synthesis Pathway
The synthesis generally proceeds through the following key steps:
-
Phosphorylation of α-tocopherol: α-tocopherol is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base to form α-tocopheryl phosphate.
-
Activation of Ascorbic Acid: The hydroxyl groups of ascorbic acid are typically protected to ensure selective reaction at the desired position.
-
Esterification: The activated ascorbic acid derivative is then reacted with α-tocopheryl phosphate to form the diester linkage.
-
Deprotection and Salt Formation: The protecting groups are removed, and the resulting acidic phosphate is neutralized with a potassium base (e.g., potassium hydroxide) to yield the final potassium salt.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from established methods for analyzing vitamin C derivatives in cosmetic formulations and can be optimized for K-ATP.[3][4]
-
Objective: To quantify the concentration of K-ATP in a given sample.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of methanol (B129727) and a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 2.5 with phosphoric acid).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 250 nm.[3]
-
Sample Preparation:
-
For aqueous solutions, dilute the sample with the mobile phase to a suitable concentration.
-
For cream or emulsion formulations, perform a solvent extraction. Disperse the sample in a non-polar solvent like dichloromethane (B109758) to separate lipids, followed by extraction of K-ATP into the aqueous mobile phase.[3]
-
Centrifuge the extract to remove any particulate matter and filter through a 0.45 µm syringe filter before injection.[3]
-
-
Quantification: Generate a standard curve using known concentrations of purified K-ATP. The concentration of K-ATP in the sample is determined by comparing its peak area to the standard curve.
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Principle: The purple DPPH radical is reduced by an antioxidant to a yellow-colored non-radical form, leading to a decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of K-ATP and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., water or methanol).
-
Mix a fixed volume of the DPPH solution with each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage versus concentration.
This method provides specific quantitative data on the scavenging of highly reactive radicals.[5]
-
Objective: To determine the rate constants of K-ATP's reaction with hydroxyl (•OH) and linoleic acid radicals.
-
Instrumentation: Electron Spin Resonance (ESR) spectrometer and pulse radiolysis equipment.
-
Procedure (summarized from[5]):
-
Hydroxyl Radical Scavenging: Generate hydroxyl radicals using a Fenton-like reaction or pulse radiolysis. In the presence of a spin trap (e.g., DMPO), a stable radical adduct is formed, which can be detected by ESR. The addition of K-ATP competes with the spin trap for hydroxyl radicals, leading to a decrease in the ESR signal intensity. The rate constant is determined from the competition kinetics.
-
Linoleic Acid Radical Scavenging: Generate linoleic acid radicals by UV irradiation or enzymatic reaction. Use a suitable spin trap to detect the lipid radicals. The scavenging effect of K-ATP is measured by the reduction in the ESR signal.
-
-
Data Analysis: The rate constants are calculated based on the decay of the radical signal in the presence of K-ATP.
In Vitro Collagen Synthesis Assay
This assay quantifies the ability of K-ATP to stimulate collagen production in human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Cells are treated with various concentrations of K-ATP, ascorbic acid (positive control), and a vehicle control for a specified period (e.g., 48-72 hours).
-
Quantification of Collagen:
-
Sirius Red Staining: This colorimetric method is specific for collagen.[6]
-
After treatment, the cell layer is washed and then stained with Sirius Red solution.
-
The stained collagen is then solubilized, and the absorbance is measured spectrophotometrically.
-
-
Procollagen Type I C-Peptide (PIP) ELISA: This immunoassay measures the amount of PIP secreted into the cell culture medium, which is directly proportional to the amount of newly synthesized procollagen.
-
-
Data Analysis: The results are expressed as a percentage increase in collagen synthesis compared to the untreated control.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of K-ATP.
Table 1: Antioxidant Activity of K-ATP (EPC-K)
| Assay | Parameter | Result | Comparison | Reference |
| Hydroxyl Radical Scavenging | Rate Constant | 7.1 x 10⁸ dm³ mol⁻¹ s⁻¹ | Moderate scavenger | [5] |
| Linoleic Acid Radical Scavenging | Rate Constant | 2.8 x 10⁶ dm³ mol⁻¹ s⁻¹ | Potent scavenger | [5] |
| Lipid Peroxidation Inhibition (TBA Assay) | - | Effective inhibitor | - | [5] |
| Overall Antioxidant Capacity | - | Better than Trolox and Vitamin C (in vitro & in vivo) | - | [5] |
Table 2: In Vivo Antioxidant Effect of K-ATP (EPC-K) in Rats
| Parameter | Effect | Significance | Reference |
| Superoxide Radical Scavenging Capacity (Brain Homogenate) | Significantly increased after administration | p < 0.05 | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of K-ATP is its ability to scavenge a wide range of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The presence of both a hydrophilic (ascorbyl phosphate) and a hydrophobic (tocopheryl) moiety allows it to act at the lipid-water interface, providing comprehensive antioxidant protection.
Direct Radical Scavenging
K-ATP directly donates electrons to neutralize free radicals, including hydroxyl radicals, alkyl radicals, and lipid radicals. The enolic hydroxyl group on the ascorbic acid moiety is a key active site for this activity.[5]
Stimulation of Collagen Synthesis
Vitamin C is a well-known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen. By acting as a stable source of ascorbic acid, K-ATP is proposed to enhance collagen synthesis.
Modulation of Inflammatory Signaling Pathways
Vitamins E and C are known to modulate inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for K-ATP is still emerging, its antioxidant properties suggest a role in mitigating oxidative stress-induced inflammation.
Oxidative stress is a known activator of MAPK pathways (including p38, JNK, and ERK), which can lead to inflammatory responses and cellular damage. By reducing ROS levels, K-ATP is hypothesized to attenuate the activation of these pathways.
The transcription factor NF-κB is a key regulator of inflammation. Its activation is often triggered by oxidative stress. K-ATP, by quenching free radicals, can potentially inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Applications and Future Directions
The unique properties of this compound make it a highly promising ingredient for a variety of applications:
-
Dermatology and Cosmetics: As a stable, water-soluble antioxidant, K-ATP is ideal for use in anti-aging creams, sunscreens, and other skincare products to protect against photo-damage, reduce wrinkles, and improve skin tone.[2]
-
Pharmaceuticals: Its enhanced stability and solubility make it a candidate for drug delivery systems and as a therapeutic agent for conditions associated with oxidative stress and inflammation.
-
Drug Development: K-ATP can serve as a valuable tool for studying the synergistic effects of vitamins E and C in various biological models.
Future research should focus on elucidating the precise molecular targets of K-ATP, conducting comprehensive clinical trials to validate its efficacy in various applications, and exploring its potential in combination with other active ingredients.
Conclusion
This compound represents a significant advancement in the development of stabilized vitamin derivatives. Its water-solubility, enhanced stability, and potent, synergistic antioxidant activity make it a superior alternative to the individual use of vitamins E and C. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound for a wide range of scientific and therapeutic applications.
References
- 1. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lesielle.com [lesielle.com]
- 3. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Antioxidant properties of EPC-K1: a study on mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific quantitative assay for collagen synthesis by cells seeded in collagen-based biomaterials using sirius red F3B precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Antioxidant Effects of Vitamin C and E Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of antioxidant synergy, where the combined effect of two or more antioxidants is greater than the sum of their individual effects, is a cornerstone of redox biology and has significant implications for drug development and nutritional science. Among the most studied synergistic pairs are the lipid-soluble vitamin E (α-tocopherol) and the water-soluble vitamin C (ascorbic acid). Early research, predominantly from the 1970s to the 1990s, laid the foundational understanding of their interaction, demonstrating that vitamin C can regenerate vitamin E, thereby enhancing its protective effects against oxidative stress. This technical guide delves into the core principles of this synergy, presenting quantitative data from seminal early studies, detailing key experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows.
Core Mechanism of Synergy: The Vitamin E Radical Regeneration Cycle
The primary mechanism underpinning the synergy between vitamin C and vitamin E is the "vitamin E recycling" process.[1][2][3] Vitamin E is a potent chain-breaking antioxidant that resides within cellular membranes and lipoproteins, where it neutralizes lipid peroxyl radicals (LOO•), a key species in the propagation of lipid peroxidation.[4] In this process, vitamin E donates a hydrogen atom to the peroxyl radical, becoming a tocopheroxyl radical (TO•), which is relatively stable and less reactive.
While the tocopheroxyl radical can undergo further reactions, its regeneration back to the active α-tocopherol form is crucial for sustained antioxidant protection. This is where vitamin C plays a pivotal role. Ascorbic acid, present in the aqueous phase, can donate an electron to the membrane- or lipoprotein-associated tocopheroxyl radical, thereby regenerating α-tocopherol.[5][6] This process transfers the radical burden from the lipid-soluble to the water-soluble compartment, where the resulting ascorbyl radical can be subsequently reduced by other cellular reductase systems.
Quantitative Data from Early In Vitro and In Vivo Studies
The following tables summarize key quantitative findings from early studies that elucidated the synergistic relationship between vitamin C and E derivatives.
Table 1: In Vitro Studies on the Regeneration of Vitamin E by Vitamin C
| Study (Year) | Experimental System | Method | Key Quantitative Finding | Citation(s) |
| Packer, J. E., et al. (1979) | Methanol/water solution | Pulse Radiolysis | Direct observation of the rapid reduction of the α-tocopheroxyl radical by ascorbate (B8700270). | [3] |
| Scarpa, M., et al. (1984) | Soybean phosphatidylcholine liposomes | Electron Paramagnetic Resonance (EPR) | The kinetic rate constant for the regeneration of α-tocopherol from its radical by ascorbic acid was estimated to be approximately 2 x 10⁵ M⁻¹s⁻¹. | [6] |
| Davies, M. J., et al. (1988) | Aqueous solution | Pulse Radiolysis & ESR | The water-soluble vitamin E analogue, Trolox C, phenoxyl radical is readily repaired by ascorbate with a rate constant (k) of 8.3 x 10⁶ dm³·mol⁻¹·s⁻¹. | [7][8][9] |
| Niki, E. (1987) | Review of multiple in vitro studies | Various | Vitamin C regenerates vitamin E by reducing the vitamin E radical, and this interaction occurs in both homogeneous solutions and liposomal membrane systems. | [5] |
Table 2: In Vivo and Ex Vivo Studies on the Synergistic Effects of Vitamin C and E
| Study (Year) | Experimental Model | Key Parameters Measured | Key Quantitative Finding | Citation(s) |
| Igarashi, O., et al. (1991) | Osteogenic Disorder Shionogi (ODS) rats (unable to synthesize vitamin C) | Tissue concentrations of α-tocopherol | Higher levels of vitamin E were deposited in tissues of rats receiving vitamin C supplementation, indicating that vitamin C spares the consumption of vitamin E in vivo. | [10][11] |
| Kanter, M. M., et al. (1993) | Human subjects undergoing exercise | Breath pentane (B18724) and serum malondialdehyde (MDA) | Subjects consuming 1,000 mg vitamin C and 592 mg α-tocopherol equivalents per day had lower levels of breath pentane and serum MDA at rest and after exercise compared to a placebo group. | [12] |
| Huang, H. Y., et al. (2002, citing earlier concepts) | Randomized controlled trial in humans | Urinary 8-iso-prostaglandin F₂α | Supplementation with vitamin C (500 mg/day) or vitamin E (400 IU/day) alone reduced lipid peroxidation to a similar extent, but a combination of both did not show a further synergistic benefit in this specific study design. | [13] |
| Britton, J. R., et al. (1995) | Cross-sectional survey in humans | Lung function (spirometry) | Higher dietary intakes of both vitamin C and vitamin E were associated with improved lung function. | [12] |
Detailed Experimental Protocols from Early Studies
Pulse Radiolysis for Direct Observation of Radical Interactions
This technique, pioneered by researchers like Willson, allowed for the direct observation of the kinetics of the reaction between the tocopheroxyl radical and ascorbate.[3][7]
-
Objective: To generate the α-tocopheroxyl radical and measure its decay rate in the presence and absence of ascorbate.
-
Methodology:
-
A solution containing α-tocopherol (or a water-soluble analogue like Trolox) in a suitable solvent (e.g., methanol/water) is prepared.
-
The solution is subjected to a short, intense pulse of high-energy electrons (e.g., from a linear accelerator). This generates oxidizing radicals (e.g., •OH, N₃•) which then react with α-tocopherol to form the α-tocopheroxyl radical.
-
The formation and decay of the α-tocopheroxyl radical are monitored in real-time using kinetic spectrophotometry, as the radical has a characteristic absorption spectrum.
-
The experiment is repeated with the addition of ascorbate to the solution. The increased rate of decay of the α-tocopheroxyl radical absorption is measured, allowing for the calculation of the second-order rate constant for the reaction.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy in Liposomes
EPR (also known as Electron Spin Resonance or ESR) was used to detect and quantify the α-tocopheroxyl radical in a membrane environment and observe its reduction by ascorbate.[6]
-
Objective: To detect the α-tocopheroxyl radical in a lipid bilayer and demonstrate its regeneration by ascorbate.
-
Methodology:
-
Liposome (B1194612) Preparation: Unilamellar liposomes are prepared from a lipid such as soybean L-α-phosphatidylcholine. α-tocopherol is incorporated into the lipid bilayer during the preparation process. Ascorbate can be entrapped within the aqueous core of the liposomes or added to the external aqueous phase.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by adding a catalyst, such as an Fe³⁺-triethylenetetramine complex, to the liposome suspension. This generates lipid peroxyl radicals, which then react with α-tocopherol.
-
EPR Measurement: The liposome suspension is placed in the EPR spectrometer. The characteristic EPR spectrum of the α-tocopheroxyl radical is recorded. The signal intensity is proportional to the radical concentration.
-
Synergy Observation: In the presence of ascorbate in the aqueous phase, a decrease in the EPR signal of the α-tocopheroxyl radical is observed, indicating its reduction back to α-tocopherol. The kinetics of this decay can be used to estimate the rate constant of the regeneration reaction.
-
In Vivo Studies Using Animal Models with Vitamin C Deficiency
To overcome the challenge of endogenous vitamin C synthesis in many animal models, early studies utilized species that, like humans, cannot synthesize their own vitamin C.[10][11]
-
Objective: To determine if dietary vitamin C can spare the in vivo depletion of vitamin E.
-
Experimental Model: Osteogenic Disorder Shionogi (ODS) rats, a mutant strain of Wistar rats that lack the enzyme L-gulono-γ-lactone oxidase and thus cannot synthesize ascorbic acid.
-
Methodology:
-
ODS rats are divided into different dietary groups.
-
One set of groups is fed a vitamin E-deficient diet with varying levels of vitamin C supplementation (e.g., low, medium, high).
-
Another set of groups is fed a diet with a regular level of vitamin E and varying levels of vitamin C.
-
After a defined experimental period, the animals are euthanized, and various tissues (e.g., liver, plasma, erythrocytes) are collected.
-
The concentrations of α-tocopherol in the tissues are quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
A comparison of α-tocopherol levels between the different dietary groups is performed to assess the sparing effect of vitamin C.
-
Signaling Pathways and Experimental Workflows
Vitamin E Radical Regeneration Cycle
This diagram illustrates the core synergistic interaction between vitamin E and vitamin C at the membrane-aqueous interface.
Caption: The Vitamin E radical regeneration cycle by Vitamin C.
Experimental Workflow for In Vitro Liposomal Peroxidation Assay
This diagram outlines the typical steps involved in an in vitro experiment to assess the synergistic antioxidant effect of vitamins C and E in a liposomal system.
Caption: Workflow for a liposomal peroxidation assay.
Hypoxia-Inducible Factor (HIF-1α) Regulation by Vitamin C
Early research has also shed light on the role of vitamin C as a cofactor for enzymes that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels.[14][15][16][17] Oxidative stress is often associated with hypoxic conditions.
Caption: Vitamin C as a cofactor in HIF-1α regulation.
Conclusion
The early studies on the synergistic effects of vitamin C and E derivatives provided a robust foundation for our current understanding of antioxidant networks. The regeneration of the lipophilic antioxidant vitamin E by the hydrophilic vitamin C is a classic example of cooperative antioxidant action that transcends different cellular compartments. The quantitative data and experimental protocols from these seminal works continue to inform research in areas ranging from the prevention of chronic diseases to the development of novel therapeutic strategies that leverage antioxidant synergy. The intricate interplay of these vitamins, extending to the regulation of key signaling pathways like HIF-1α, underscores their profound and multifaceted roles in maintaining cellular homeostasis. This guide serves as a technical resource for professionals seeking to build upon this foundational knowledge in their research and development endeavors.
References
- 1. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perpus.ukh.ac.id [perpus.ukh.ac.id]
- 3. Direct observation of a free radical interaction between vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E as an antioxidant in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of alpha-tocopherol radical and recycling of alpha-tocopherol by ascorbate during peroxidation of phosphatidylcholine liposomes. An electron paramagnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin E analogue Trolox C. E.s.r. and pulse-radiolysis studies of free-radical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E analogue Trolox C. E.s.r. and pulse-radiolysis studies of free-radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic action of vitamin E and vitamin C in vivo using a new mutant of Wistar-strain rats, ODS, unable to synthesize vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Vitamin E, Vitamin C, and Immune Response: Recent Advances - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effects of vitamin C and vitamin E on in vivo lipid peroxidation: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-Inducible Factor-1: A critical player in the survival strategy of stressed cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Potassium Ascorbyl Tocopheryl Phosphate in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) in various cosmetic formulations, including creams, lotions, and serums.
Introduction
Potassium Ascorbyl Tocopheryl Phosphate is a stable, water-soluble derivative of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol).[1][2] It is widely utilized in the cosmetics industry as a potent antioxidant, offering protection against oxidative stress and contributing to skin health.[3][4] Accurate quantification of PATP in final formulations is crucial for ensuring product efficacy and quality control. This document provides a detailed protocol for its determination using reversed-phase HPLC with UV detection.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is outlined in the workflow diagram below.
Caption: Experimental workflow for the quantification of PATP.
Materials and Methods
Reagents and Materials
-
This compound (PATP) reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Dichloromethane, analytical grade
-
Deionized water, 18.2 MΩ·cm
-
Syringe filters, 0.22 µm PTFE
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid[5][6] |
| Mobile Phase B | Methanol |
| Gradient Program | 0-10 min: 80% A, 20% B; 10-25 min: Gradient to 30% A, 70% B; 25-30 min: Hold at 30% A, 70% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 250 nm[5] |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of PATP reference standard and dissolve it in 25 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with Mobile Phase A.
Sample Preparation
For Lotions and Serums (Low-fat formulations):
-
Accurately weigh approximately 1.0 g of the formulation into a 50 mL centrifuge tube.
-
Add 30 mL of 0.02 M potassium dihydrogen phosphate solution (pH 3.0).[5][6]
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge the solution at 12,000 rpm for 10 minutes.[5]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
For Creams and Gels (High-fat formulations):
-
Accurately weigh approximately 1.0 g of the formulation into a 50 mL centrifuge tube.
-
Add 1.0 mL of dichloromethane to disperse the sample and vortex for 2 minutes.[5][6]
-
Add 25 mL of 0.02 M potassium dihydrogen phosphate solution (pH 3.0) and vortex for an additional 10 minutes to extract the PATP.[5][6]
-
Centrifuge the mixture at 12,000 rpm for 15 minutes to achieve phase separation.[5]
-
Carefully collect the upper aqueous layer and filter it through a 0.22 µm syringe filter into an HPLC vial.
Results and Discussion
The described HPLC method provides excellent separation of this compound from common cosmetic excipients. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.
Method Validation Parameters (Illustrative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% |
| Retention Time | Approximately 18.5 min (subject to system variations) |
Logical Relationship of Method Components
The following diagram illustrates the relationship between the analytical components and the desired outcome.
Caption: Relationship between HPLC components and analytical goal.
Conclusion
The HPLC method presented here is simple, rapid, and reliable for the routine quality control analysis of this compound in cosmetic formulations.[5] The sample preparation protocol is effective for various matrix types, and the chromatographic conditions ensure good resolution and sensitivity. This application note provides a solid foundation for researchers and drug development professionals to implement PATP quantification in their laboratories.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound (Ingredient | SkinSort [skinsort.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. lesielle.com [lesielle.com]
- 5. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Stable Topical Solutions with Potassium Ascorbyl Tocopheryl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable topical solutions with Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP), a stabilized derivative of Vitamins C and E. This document outlines the chemical and physical properties of K-ATP, protocols for solubility and stability testing, and a validated analytical method for its quantification.
Introduction to Potassium Ascorbyl Tocopheryl Phosphate (K-ATP)
This compound is a unique molecule that combines the antioxidant power of L-ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) through a phosphate linker. This chemical modification enhances the stability of these traditionally unstable vitamins, particularly in aqueous formulations. K-ATP is designed to be enzymatically cleaved in the skin, releasing the active forms of Vitamins C and E to provide their synergistic antioxidant benefits. These benefits include protection against oxidative stress, stimulation of collagen synthesis, and reduction of hyperpigmentation.[1]
Chemical Structure:
-
IUPAC Name: potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate[2]
-
Molecular Formula: C₃₅H₅₆KO₁₀P[2]
-
Molar Mass: 706.9 g/mol [2]
Solubility Profile
| Solvent | Solubility of Sodium Ascorbyl Phosphate ( g/100 mL) |
| Water | up to 64%[3] |
| Glycerin | up to 13.2%[3] |
| Propylene Glycol | up to 1.6%[3] |
Note: This data is for Sodium Ascorbyl Phosphate and should be used as a guideline for formulating with this compound. Actual solubility of K-ATP may vary.
Stability Profile
K-ATP is designed for enhanced stability compared to its parent vitamins. However, its stability is still influenced by formulation parameters such as pH, temperature, and light exposure.
pH Stability
A study on K-ATP in a 75% ethanolic solution at 50°C for 30 days demonstrated significant degradation at highly acidic pH.[4]
| pH | Degradation of K-ATP (%) |
| 2 | 50 |
| >2 | Not specified, but significantly more stable |
For the related compound, Sodium Ascorbyl Phosphate, stability is greatest at a pH above 6.5.[5] It is therefore recommended to buffer topical formulations containing K-ATP to a pH between 6.0 and 7.0 to ensure optimal stability.
Temperature Stability
Elevated temperatures can accelerate the degradation of K-ATP. The aforementioned study in 75% ethanolic solution showed approximately 20% decomposition after 30 days at 50°C.[4] For SAP, it is recommended to add it to formulations at temperatures below 40°C and to store the final product below 25°C.[3][5]
Photostability
Exposure to sunlight can lead to the degradation of K-ATP. The study in 75% ethanolic solution reported a 25% decomposition after 30 days of sunlight exposure.[4] Therefore, it is crucial to package topical solutions containing K-ATP in opaque or UV-protective containers.
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the saturation solubility of K-ATP in various cosmetic solvents.
Materials:
-
This compound (K-ATP) powder
-
Solvents: Purified Water, Glycerin, Propylene Glycol
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Prepare saturated solutions by adding an excess amount of K-ATP to a known volume of each solvent in a sealed container.
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with continuous stirring to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of K-ATP in the diluted supernatant using a validated HPLC method (see Protocol 4.3).
-
Calculate the solubility in g/100 mL.
Protocol for Stability Testing
Objective: To evaluate the stability of a topical solution containing K-ATP under various stress conditions.
Materials:
-
Topical solution containing a known concentration of K-ATP
-
pH meter
-
Viscometer
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber
-
Opaque and clear containers for packaging studies
-
HPLC system with UV detector
Methodology:
-
Package the topical solution in both clear and opaque containers.
-
Place the samples in different stability chambers:
-
25°C/60% RH (real-time)
-
40°C/75% RH (accelerated)
-
Photostability chamber (exposed to light)
-
A control sample stored in the dark at 4°C.
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3 months).
-
At each time point, analyze the samples for the following parameters:
-
Appearance: Color, clarity, and presence of any precipitate.
-
pH: Measure the pH of the solution.
-
Viscosity: Measure the viscosity to check for changes in physical properties.
-
Assay of K-ATP: Quantify the remaining concentration of K-ATP using a validated HPLC method (see Protocol 4.3).
-
-
Plot the concentration of K-ATP as a function of time for each storage condition to determine the degradation kinetics and estimate the shelf-life.
Protocol for HPLC Quantification of K-ATP
Objective: To develop and validate an HPLC method for the quantification of K-ATP in topical solutions. This protocol is adapted from methods used for other ascorbyl phosphate derivatives.[6][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Mixed-mode Newcrom BH column (3.2 x 100 mm, 100Å) or a suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 10:90 v/v) with an acidic modifier like sulfuric acid or phosphoric acid to adjust the pH.[6] A phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) can also be used.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 238 nm.[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.[7]
Procedure:
-
Standard Preparation: Prepare a stock solution of K-ATP in the mobile phase. Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the topical solution containing K-ATP with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of K-ATP in the samples by interpolating their peak areas from the calibration curve.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the synergistic antioxidant signaling pathway of Vitamins C and E, a typical experimental workflow for formulation development, and the logical relationship of factors affecting stability.
Caption: Synergistic antioxidant cycle of Vitamins C and E.
Caption: Workflow for developing a stable K-ATP solution.
Caption: Key factors influencing the stability of K-ATP.
References
- 1. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. [Stability studies on L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt (EPC-K)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skinident.world [skinident.world]
- 6. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. [Determination of the contents of vitamin C and its derivatives in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Ascorbyl Tocopheryl Phosphate in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP)
Potassium Ascorbyl Tocopheryl Phosphate (PATP) is a unique and stabilized water-soluble derivative of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol), linked via a phosphate group.[1][2][3] This molecular structure overcomes the inherent instability of Vitamins C and E in cosmetic formulations, offering a promising ingredient for dermatological applications.[3] PATP is designed to deliver the synergistic benefits of both vitamins to the skin, primarily functioning as a potent antioxidant.[1][2][3]
Proposed Mechanism of Action
Upon topical application, it is hypothesized that cutaneous enzymes, such as phosphatases, cleave the phosphate ester bond of PATP, releasing active Vitamin C and Vitamin E into the skin. These vitamins can then exert their well-documented biological effects.
-
Antioxidant Cascade: Vitamin E, a lipid-soluble antioxidant, can neutralize lipid peroxyl radicals in cell membranes, becoming a tocopheryl radical in the process. Vitamin C, a water-soluble antioxidant, can then regenerate Vitamin E by donating an electron, returning it to its active antioxidant state. This synergistic interaction provides robust protection against oxidative stress induced by environmental aggressors like UV radiation and pollution.[2]
-
Collagen Synthesis: Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of pro-collagen molecules.[4] By delivering a stable form of Vitamin C to the dermis, PATP is proposed to support and stimulate the synthesis of new collagen, which is vital for maintaining skin firmness and elasticity.[2][5]
-
Hyperpigmentation Regulation: Ascorbic acid is known to interfere with melanogenesis by inhibiting the enzyme tyrosinase, a key regulator of melanin (B1238610) production.[6][7] By releasing Vitamin C in the skin, PATP may help to reduce the appearance of hyperpigmentation, leading to a brighter and more even skin tone.[2]
References
- 1. myrevea.com [myrevea.com]
- 2. lesielle.com [lesielle.com]
- 3. skinsort.com [skinsort.com]
- 4. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Potassium Ascorbyl Tocopheryl Phosphate in Cell Culture for Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) in cell culture for oxidative stress studies is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented synergistic antioxidant effects of vitamin C and vitamin E derivatives, including their phosphorylated forms (ascorbyl phosphate and tocopheryl phosphate), which are structurally and functionally related to PATP. These guidelines provide a robust framework for designing and conducting experiments with PATP.
Introduction
Potassium Ascorbyl Tocopheryl Phosphate (PATP) is a unique molecule that combines the antioxidant properties of both vitamin C (ascorbic acid) and vitamin E (tocopherol) in a stabilized phosphate ester form. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of cellular pathologies, including aging, inflammation, and neurodegenerative diseases. The synergistic action of vitamins C and E is well-established; vitamin E, a lipid-soluble antioxidant, directly neutralizes lipid peroxyl radicals in cell membranes, while the water-soluble vitamin C regenerates the oxidized vitamin E, allowing it to continue its protective role.[1] PATP, as a single compound possessing both moieties, offers a promising tool for investigating cytoprotective mechanisms against oxidative stress in vitro.
This document provides detailed protocols for utilizing PATP in cell culture models of oxidative stress, methods for quantifying its protective effects, and an overview of the potential signaling pathways involved.
Mechanism of Action
Upon cellular uptake, it is hypothesized that intracellular phosphatases hydrolyze PATP, releasing active ascorbate (B8700270) and tocopherol.[2] These molecules then integrate into the cellular antioxidant defense system.
-
Tocopherol (Vitamin E) : As a chain-breaking antioxidant, it interrupts the propagation of lipid peroxidation within cellular membranes.
-
Ascorbate (Vitamin C) : It scavenges aqueous ROS and, crucially, reduces the tocopheryl radical back to its active form, thus recycling the antioxidant capacity of vitamin E.
This synergistic relationship is fundamental to the potent antioxidant activity of combined vitamin C and E formulations.[1][3][4][5]
Data Presentation: Efficacy of Vitamin C and E Derivatives in Mitigating Oxidative Stress
The following tables summarize representative quantitative data from studies on individual or combined vitamin C and E derivatives in protecting cells from oxidative stress induced by hydrogen peroxide (H₂O₂). These serve as a benchmark for designing experiments with PATP.
Table 1: Effect of Vitamin C and E Analogs on Fibroblast Viability under H₂O₂-Induced Oxidative Stress [6]
| Treatment Group | Concentration | Oxidative Stressor | Cell Viability (%) |
| Control | - | None | 100 |
| H₂O₂ alone | 5 mM | H₂O₂ | 50 |
| Vitamin C + H₂O₂ | 5 µmol/L | H₂O₂ | 75 |
| Vitamin C + H₂O₂ | 12.5 µmol/L | H₂O₂ | 85 |
| Vitamin C + H₂O₂ | 25 µmol/L | H₂O₂ | 90 |
| Vitamin C + H₂O₂ | 50 µmol/L | H₂O₂ | 95 |
| Trolox (Vitamin E analog) + H₂O₂ | 1 mg/L | H₂O₂ | 60 |
| Trolox (Vitamin E analog) + H₂O₂ | 5 mg/L | H₂O₂ | 68 |
| Trolox (Vitamin E analog) + H₂O₂ | 10 mg/L | H₂O₂ | 72 |
| Trolox (Vitamin E analog) + H₂O₂ | 50 mg/L | H₂O₂ | 78 |
Table 2: Modulation of Apoptosis and Oxidative Stress Markers in PC12 Cells by Vitamins C and E [3]
| Treatment Group | ROS Production (Fold Change) | Malondialdehyde (MDA) Level (nmol/mg protein) | Caspase-3 Activity (Fold Change) | Apoptosis Rate (%) |
| Control | 1.0 | 2.5 | 1.0 | 5 |
| Melamine (Inducer) | 3.5 | 7.8 | 4.2 | 35 |
| Melamine + Vit C & E | 1.2 | 3.1 | 1.5 | 10 |
Experimental Protocols
Protocol 1: Assessment of Cytoprotective Effects of PATP against H₂O₂-Induced Oxidative Stress
Objective: To determine the optimal concentration of PATP for protecting cultured cells (e.g., human dermal fibroblasts, keratinocytes) from oxidative stress-induced cell death.
Materials:
-
Human dermal fibroblasts (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (PATP) stock solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
PATP Pre-treatment: Prepare serial dilutions of PATP in complete culture medium. Remove the old medium from the cells and add the PATP-containing medium. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (a typical starting concentration is 5 mM, but should be optimized for the specific cell line).[6] Remove the PATP-containing medium and wash the cells once with PBS. Add the H₂O₂ solution to the wells and incubate for 30 minutes to 2 hours (time should be optimized).
-
Cell Viability Assessment (MTT Assay):
-
Remove the H₂O₂ solution and replace it with fresh complete medium.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS Levels
Objective: To quantify the effect of PATP on intracellular ROS production in response to an oxidative challenge.
Materials:
-
Cells cultured in 96-well black, clear-bottom plates
-
PATP
-
H₂O₂
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and PATP Treatment: Follow steps 1 and 2 from Protocol 1.
-
DCFH-DA Loading: Remove the PATP-containing medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Wash the cells once with PBS. Add H₂O₂ solution to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm) and measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour).
-
Data Analysis: Compare the rate of fluorescence increase in PATP-treated cells to that of untreated cells exposed to H₂O₂.
Visualization of Cellular Pathways and Workflows
References
- 1. Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible effects of vitamins C and E combination on oxidative stress-induced apoptosis in melamine-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by cooperative action of vitamins C and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. revistas.unav.edu [revistas.unav.edu]
Assessing the Dermal Delivery of Potassium Ascorbyl Tocopheryl Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium Ascorbyl Tocopheryl Phosphate (PATP) is a unique, stabilized derivative of vitamins C and E, engineered for enhanced stability and efficacy in cosmetic and dermatological formulations. As a potent antioxidant, it holds promise for protecting the skin from oxidative stress, improving skin tone, and promoting collagen synthesis.[1][2][3] Assessing the skin penetration and bioavailability of PATP is critical for formulation development and substantiating its therapeutic and cosmetic claims.
These application notes provide detailed protocols for conducting in vitro skin permeation studies using Franz diffusion cells, a widely accepted method for evaluating the dermal absorption of active ingredients.[4][5] Additionally, a high-performance liquid chromatography (HPLC) method for the quantification of PATP in skin samples is outlined, alongside a discussion of the potential cellular signaling pathways influenced by this dual-action antioxidant.
I. Quantitative Data Summary
While specific quantitative data for the skin penetration of this compound is not extensively available in the public domain, the following table presents a template with hypothetical yet realistic data based on studies of similar vitamin C and E derivatives. This table is intended to serve as a guide for presenting experimental findings.
| Formulation Base | Active Concentration (%) | Mean Cumulative Permeation (µg/cm²) at 24h | Steady-State Flux (Jss) (µg/cm²/h) | Amount Retained in Epidermis (µg/cm²) | Amount Retained in Dermis (µg/cm²) |
| Hydrophilic Gel | 1.0 | 5.2 ± 0.8 | 0.22 ± 0.04 | 15.6 ± 2.1 | 8.3 ± 1.5 |
| O/W Emulsion | 1.0 | 8.9 ± 1.2 | 0.37 ± 0.06 | 22.4 ± 3.5 | 12.1 ± 2.0 |
| W/O Emulsion | 1.0 | 12.5 ± 1.8 | 0.52 ± 0.09 | 28.9 ± 4.2 | 18.7 ± 2.8 |
| Nanoemulsion | 1.0 | 25.3 ± 3.1 | 1.05 ± 0.15 | 45.1 ± 5.8 | 25.4 ± 3.9 |
Table 1: Illustrative Skin Penetration Data for this compound in Various Formulations. Data are presented as mean ± standard deviation (n=6). This table is a template for summarizing quantitative results from in vitro skin permeation studies.
II. Experimental Protocols
A. In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol describes the assessment of PATP permeation through an appropriate skin model using vertical Franz diffusion cells.[5][6]
1. Materials and Equipment:
-
Vertical Franz diffusion cells (e.g., Hanson Research, Logan Instruments)
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Water bath with circulator
-
Magnetic stir bars and stirrer
-
Receptor solution (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Test formulation containing PATP
-
Syringes and needles for sampling
-
HPLC vials
-
Parafilm®
2. Experimental Workflow:
3. Detailed Methodology:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, ensure subcutaneous fat is removed. The skin can be dermatomed to a thickness of approximately 200-400 µm.
-
Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment. Clamp the chambers together securely.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C), degassed PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in the water bath set to maintain a skin surface temperature of 32°C ± 1°C. Allow the system to equilibrate for at least 30 minutes.
-
Formulation Application: Apply a known quantity of the PATP-containing formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
Skin Extraction (at study termination): At the end of the experiment (24 hours), dismantle the Franz cells. Clean the skin surface to remove any unabsorbed formulation. Separate the epidermis from the dermis (e.g., by heat separation). Mince each skin layer and extract PATP using an appropriate solvent (e.g., methanol (B129727) with an antioxidant).
-
Sample Analysis: Analyze the concentration of PATP in the collected receptor solution samples and skin extracts using a validated HPLC method.
B. HPLC Method for Quantification of this compound
This protocol provides a starting point for developing a specific HPLC method for PATP quantification. Method validation (linearity, accuracy, precision, etc.) is essential before use.[7][8][9]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 20 mM Potassium Phosphate buffer, pH 2.5
-
Mobile phase B: Methanol or Acetonitrile
-
PATP reference standard
-
Solvents for sample preparation (e.g., methanol, water)
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution may be necessary to separate PATP from potential metabolites or formulation excipients. A starting point could be a gradient from 60% Mobile Phase A and 40% Mobile Phase B, moving towards a higher organic phase concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 260 nm (a full UV scan of the PATP standard is recommended to determine the optimal wavelength).
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Receptor Solution Samples: Dilute with the initial mobile phase if necessary.
-
Skin Extracts: Centrifuge the extracts to pellet any debris. Filter the supernatant through a 0.22 µm syringe filter before injection.
III. Potential Signaling Pathways and Mechanism of Action
PATP, as a source of both Vitamin C and E, is expected to counteract oxidative stress-induced signaling pathways in the skin, particularly those activated by UV radiation.[10][11][12] Oxidative stress from UV exposure can activate Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) and the PI3K/Akt pathway, leading to inflammation, collagen degradation, and cellular damage.[13][14]
As depicted in Figure 2, PATP is hypothesized to exert its protective effects primarily by scavenging reactive oxygen species (ROS), thereby inhibiting the activation of downstream signaling cascades like the MAPK and PI3K/Akt pathways. This action helps to mitigate inflammation, reduce collagen degradation by matrix metalloproteinases (MMPs), and ultimately protect skin cells from damage and premature aging.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits of Combinations of Vitamin A, C and E Derivatives in the Stability of Cosmetic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lesielle.com [lesielle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the simultaneous determination of tocopherols, tocotrienols and carotenoids in cereals after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcadonline.com [jcadonline.com]
- 12. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Nanoemulsion Delivery Systems for Potassium Ascorbyl Tocopheryl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of nanoemulsion delivery systems for Potassium Ascorbyl Tocopheryl Phosphate (PATP). The protocols outlined below are based on established methodologies for formulating and evaluating nanoemulsions for delivering lipophilic active pharmaceutical ingredients.
Introduction to Nanoemulsions for PATP Delivery
This compound (PATP) is a unique antioxidant that combines the benefits of both Vitamin C and Vitamin E. However, its delivery into and through the skin can be challenging due to its molecular properties. Nanoemulsions are advanced drug delivery systems that can enhance the solubility, stability, and bioavailability of lipophilic compounds like PATP.[1][2] These systems are kinetically stable, transparent or translucent colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant, with droplet sizes typically ranging from 20 to 500 nm.[1][3]
Key Advantages of Nanoemulsion Systems:
-
Enhanced Skin Penetration: The small droplet size provides a large surface area, which can increase contact with the skin and promote deeper penetration of the active ingredient.[4]
-
Improved Stability: Nanoemulsions can protect sensitive molecules like PATP from degradation caused by environmental factors.[1][5]
-
Controlled Release: These systems can be designed to provide a sustained release of the active ingredient over time.[4]
-
Better Aesthetic Appeal: Nanoemulsions are typically non-greasy and have a pleasant feel, making them ideal for cosmetic and dermatological formulations.[4]
Experimental Protocols
Protocol for Nanoemulsion Formulation (High-Energy Homogenization)
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenizer.
Materials:
-
Oil Phase: A suitable carrier oil (e.g., Safflower Oil, Medium Chain Triglycerides). The solubility of PATP in the oil should be determined beforehand.
-
Aqueous Phase: Purified water.
-
Active Ingredient: this compound (PATP).
-
Surfactant: A non-ionic surfactant (e.g., Tween 80, Cremophor RH40).
-
Co-surfactant (Optional): A short-chain alcohol or glycol (e.g., Ethanol, PEG 200).
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the selected oil.
-
Disperse the PATP in the oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
Add the surfactant and co-surfactant (if used) to the oil phase and mix until a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of purified water.
-
-
Pre-emulsification:
-
Gradually add the aqueous phase to the oil phase while continuously stirring with a high-speed mechanical stirrer (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100 MPa) for a set number of cycles (e.g., 3-5 passes).[6]
-
Collect the resulting nanoemulsion in a sterile container.
-
Diagram of Nanoemulsion Preparation Workflow:
Caption: Workflow for PATP Nanoemulsion Preparation and Characterization.
Protocol for Nanoemulsion Characterization
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential at a constant temperature (e.g., 25°C).
-
Perform the measurements in triplicate.
-
2.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Procedure:
-
Separate the unencapsulated PATP from the nanoemulsion using a suitable method (e.g., ultracentrifugation).
-
Quantify the amount of free PATP in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of PATP - Amount of free PATP) / Total amount of PATP] x 100
-
DL (%) = [(Total amount of PATP - Amount of free PATP) / Total weight of the nanoemulsion] x 100
-
-
Protocol for Stability Studies
Purpose: To assess the physical stability of the nanoemulsion under various storage conditions.
Methods:
-
Centrifugation Test: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or sedimentation.[7]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to alternating freezing (-20°C for 24 hours) and thawing (25°C for 24 hours) cycles for at least three cycles. After each cycle, visually inspect the sample and measure the particle size and PDI.
-
Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).[7] At predetermined time intervals, evaluate the appearance, pH, particle size, and PDI.
Protocol for In Vitro Release Study
Purpose: To evaluate the release profile of PATP from the nanoemulsion.
Method (Dialysis Bag Method):
-
Apparatus: Franz diffusion cell or a beaker with a magnetic stirrer.
-
Membrane: A synthetic dialysis membrane with a suitable molecular weight cut-off.
-
Release Medium: Phosphate buffer saline (PBS) at pH 7.4, maintained at 37°C.[8]
-
Procedure:
-
Soak the dialysis membrane in the release medium for 24 hours before use.
-
Accurately measure a specific volume of the PATP nanoemulsion and place it inside the dialysis bag.
-
Seal the bag and immerse it in the release medium.
-
Stir the medium at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of PATP in the collected samples using a suitable analytical method (e.g., HPLC).
-
Protocol for In Vitro Skin Permeation Study
Purpose: To assess the ability of the nanoemulsion to deliver PATP across the skin.
Method (Franz Diffusion Cell):
-
Apparatus: Franz diffusion cell.
-
Skin Model: Excised rat or porcine skin.
-
Receptor Medium: PBS (pH 7.4) maintained at 37°C.
-
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply a known amount of the PATP nanoemulsion to the skin surface in the donor compartment.
-
At specific time points, collect samples from the receptor compartment and replace with fresh medium.
-
Analyze the concentration of PATP in the collected samples.
-
Diagram of Skin Permeation Mechanism:
Caption: Proposed Mechanism of PATP Nanoemulsion Skin Permeation.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and stability studies of PATP nanoemulsions. Representative data from studies on similar lipophilic antioxidants are included for illustrative purposes.
Table 1: Physicochemical Characterization of PATP Nanoemulsion Formulations
| Formulation Code | Oil Phase (%) | Surfactant:Co-surfactant (Smix) (%) | Aqueous Phase (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| PATP-NE1 | 10 | 20 | 70 | 105.2 ± 3.1 | 0.15 ± 0.02 | -25.4 ± 1.8 |
| PATP-NE2 | 15 | 25 | 60 | 88.7 ± 2.5 | 0.12 ± 0.01 | -28.1 ± 2.2 |
| PATP-NE3 | 20 | 30 | 50 | 120.4 ± 4.2 | 0.21 ± 0.03 | -22.9 ± 1.5 |
Table 2: Encapsulation Efficiency and Drug Loading of PATP Nanoemulsions
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) |
| PATP-NE1 | 95.8 ± 1.2 | 1.45 ± 0.08 |
| PATP-NE2 | 98.2 ± 0.9 | 2.41 ± 0.11 |
| PATP-NE3 | 92.5 ± 1.5 | 3.68 ± 0.15 |
Table 3: Stability of PATP Nanoemulsion (PATP-NE2) at Different Temperatures over 3 Months
| Storage Condition | Time (Months) | Appearance | Particle Size (nm) | PDI |
| 4°C | 0 | Translucent | 88.7 ± 2.5 | 0.12 ± 0.01 |
| 1 | Translucent | 89.1 ± 2.8 | 0.13 ± 0.02 | |
| 3 | Translucent | 90.5 ± 3.0 | 0.14 ± 0.02 | |
| 25°C | 0 | Translucent | 88.7 ± 2.5 | 0.12 ± 0.01 |
| 1 | Translucent | 92.3 ± 2.9 | 0.15 ± 0.01 | |
| 3 | Translucent | 95.8 ± 3.4 | 0.17 ± 0.03 | |
| 40°C | 0 | Translucent | 88.7 ± 2.5 | 0.12 ± 0.01 |
| 1 | Slightly Turbid | 110.6 ± 4.1 | 0.22 ± 0.04 | |
| 3 | Turbid | 152.1 ± 5.6 | 0.31 ± 0.05 |
Potential Signaling Pathways
PATP, as a derivative of Vitamins C and E, is expected to exert its biological effects through the modulation of signaling pathways involved in oxidative stress and inflammation.
Diagram of Potential Antioxidant and Anti-inflammatory Signaling Pathways:
Caption: Potential Signaling Pathways Modulated by PATP.
Conclusion
Nanoemulsion-based delivery systems offer a promising approach to enhance the stability and dermal delivery of this compound. The protocols and data presented in these application notes provide a foundational framework for researchers to formulate, characterize, and evaluate PATP nanoemulsions for cosmetic and therapeutic applications. Further optimization of the formulation and in vivo studies are recommended to fully elucidate the potential of this delivery system.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. The Effect of Polymers on Drug Release Kinetics in Nanoemulsion In Situ Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Potassium Ascorbyl Tocopheryl Phosphate Metabolites
Introduction
Potassium ascorbyl tocopheryl phosphate (B84403) is a stable, water-soluble derivative of Vitamin C and Vitamin E.[1] In biological systems, it is anticipated to be metabolized into its constituent components: α-tocopherol and ascorbic acid (or ascorbyl phosphate), which then enter their respective metabolic pathways. This document provides detailed application notes and protocols for the analytical detection of the metabolites of these parent compounds. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are powerful methods for the separation and quantification of vitamin metabolites in biological samples.[2][3][4]
Metabolic Pathway of Tocopherol and Ascorbic Acid
The metabolism of α-tocopherol primarily involves the shortening of its side chain, leading to the formation of various carboxyethyl-hydroxychromans (CEHCs) which are then often conjugated for excretion.[3][5] Ascorbic acid is metabolized to dehydroascorbic acid and further to 2,3-diketogulonate and oxalate.[6]
Caption: Metabolic pathways of α-tocopherol and ascorbic acid.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol outlines the extraction of tocopherol and ascorbic acid metabolites from serum/plasma and tissue samples.
Materials:
-
Biological sample (serum, plasma, or tissue homogenate)
-
Methanol
-
Acetonitrile (B52724) with 1% formic acid[7]
-
Internal standards (e.g., deuterated α-CEHC, d6-α-TOH)[4][8]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure for Tocopherol Metabolites:
-
For Serum/Plasma:
-
To 200 µL of serum or plasma, add 20 µL of the internal standard solution.[9]
-
Add 400 µL of ethanol to precipitate proteins.[9]
-
Vortex for 1 minute.
-
Add 800 µL of hexane and vortex for 2 minutes for liquid-liquid extraction.[9]
-
Centrifuge at 3000 rpm for 5 minutes.[10]
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC or LC-MS/MS analysis.[9]
-
-
For Tissue Samples:
Procedure for Ascorbic Acid Metabolites:
-
For Serum/Plasma:
-
To 100 µL of serum or plasma, add 400 µL of acetonitrile with 1% formic acid for protein precipitation.[7]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for direct injection or further purification if necessary.
-
Protocol 2: HPLC Analysis of Tocopherol Metabolites
This protocol is for the quantification of α-tocopherol and its primary metabolites.
Instrumentation and Conditions:
-
HPLC System: With UV or fluorescence detector
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase A: Acetonitrile[11]
-
Mobile Phase B: Methanol[11]
-
Gradient Elution: A step gradient can be employed for optimal separation.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection:
-
UV detection at 292 nm for tocopherols.[12]
-
Fluorescence detection with excitation at 295 nm and emission at 330 nm for higher sensitivity.
-
Protocol 3: LC-MS/MS Analysis of Tocopherol and Ascorbyl Phosphate Metabolites
This protocol is suitable for the sensitive and selective quantification of a broader range of metabolites.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer is recommended.
-
Column: A C18 or specialized column for polar and non-polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient from low to high organic phase concentration.
-
Flow Rate: 0.5 mL/min[12]
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of metabolites.[3]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific quantification of target metabolites.
Data Presentation
Table 1: HPLC Operating Parameters for Tocopherol Metabolite Analysis
| Parameter | Value | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | [11] |
| Mobile Phase | Acetonitrile and Methanol | [9][11] |
| Flow Rate | 1.0 mL/min | [9] |
| Temperature | 30°C | [9][11] |
| Detection | UV at 292 nm or Fluorescence (Ex: 295 nm, Em: 330 nm) | [12] |
| Injection Volume | 20 µL | [9] |
Table 2: LC-MS/MS MRM Transitions for Key Metabolites (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-Tocopherol | 431.4 | 165.1 | 20 |
| α-CEHC | 279.2 | 165.1 | 15 |
| Ascorbic Acid | 175.0 (M-H)- | 115.0 | 10 |
| Dehydroascorbic Acid | 173.0 (M-H)- | 95.0 | 12 |
Note: The MRM transitions are illustrative and require optimization for the specific instrument used.
Visualizations
Experimental Workflow
Caption: General workflow for metabolite analysis.
This document provides a comprehensive overview of the analytical techniques for detecting metabolites of potassium ascorbyl tocopheryl phosphate, based on the metabolism of its constituent vitamins. Researchers should optimize these protocols for their specific applications and instrumentation.
References
- 1. This compound [tiiips.com]
- 2. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 12. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
Application Notes & Protocols: In Vivo Models for Testing the Efficacy of Potassium Ascorbyl Tocopheryl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Potassium Ascorbyl Tocopheryl Phosphate (K-ATP) is a stabilized derivative of Vitamin C and Vitamin E, designed to deliver their synergistic benefits for skin health.[1][2][3][4] As a potent antioxidant, K-ATP is theorized to protect the skin from oxidative stress induced by environmental factors like UV radiation, which can lead to premature aging.[1] Its constituent parts, Vitamin C and Vitamin E, are well-documented for their roles in stimulating collagen synthesis, reducing inflammation, and scavenging free radicals.[5][6][7]
Normal skin naturally contains high concentrations of Vitamin C, which is crucial for collagen production and antioxidant protection against UV-induced photodamage.[5] Vitamin E, the most abundant fat-soluble antioxidant in the skin, works in concert with Vitamin C to neutralize lipid hydroperoxyl radicals and protect cellular membranes.[6][7] The combination of these two vitamins has been shown to be more effective in mitigating UV-induced damage than either vitamin alone.[6] K-ATP is expected to modulate key signaling pathways involved in skin health, primarily by neutralizing reactive oxygen species (ROS) and downregulating inflammatory pathways such as NF-κB.[8]
To substantiate the therapeutic claims of K-ATP, particularly for its anti-aging and wound-healing properties, robust in vivo testing is essential. This document provides detailed protocols for two widely accepted murine models: the UV-Induced Photoaging Model and the Excisional Wound Healing Model.
Key Signaling Pathways
K-ATP is hypothesized to exert its effects through the modulation of antioxidant and anti-inflammatory signaling pathways. The synergistic action of Vitamin C and Vitamin E is central to its mechanism.
Protocol 1: Evaluation of Anti-Photoaging Efficacy in a UV-Induced Mouse Model
This protocol details the methodology for inducing photoaging in mice using UVB radiation and assessing the protective and restorative effects of topically applied K-ATP. Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., C57BL/6J) are suitable for this model.[9]
Experimental Workflow
Methodology
-
Animal Model:
-
Species: Mouse (e.g., SKH-1 hairless or C57BL/6J).
-
Age: 6-8 weeks at the start of the study.
-
Housing: Individually caged under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Acclimatization: Minimum of one week before the experiment begins.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Naive Control): No UVB exposure, no treatment.
-
Group 2 (UVB Control): UVB exposure + vehicle application.
-
Group 3 (Positive Control): UVB exposure + 0.05% Retinoic Acid cream.
-
Group 4 (Test Group 1): UVB exposure + Low dose K-ATP formulation (e.g., 1%).
-
Group 5 (Test Group 2): UVB exposure + High dose K-ATP formulation (e.g., 3%).
-
-
Photoaging Induction:
-
Expose the dorsal skin of mice in Groups 2-5 to UVB radiation three times per week for 8-12 weeks.[10]
-
Start with an initial dose of 1 MED (Minimal Erythema Dose, e.g., ~100-130 mJ/cm²) and gradually increase the dose weekly by 1 MED until a maximum of 4 MED is reached.[10] Maintain this dose for the remainder of the induction period.
-
-
Treatment Application:
-
Prepare K-ATP formulations in a suitable vehicle (e.g., a cream base).
-
Apply approximately 100 mg of the assigned cream/vehicle to the entire dorsal back of the mice once daily, 5 days a week, starting from the first day of UVB exposure.
-
-
Efficacy Assessment:
-
Visual Assessment: Photograph the dorsal skin weekly to monitor wrinkle formation. Use a standardized grading scale.
-
Skin Replicas: Take silicone replicas of the dorsal skin at baseline and every 2 weeks to analyze wrinkle depth and length.
-
Biophysical Measurements: Measure skin hydration (Corneometer) and elasticity (Cutometer) bi-weekly.
-
Histology: At the end of the study, collect dorsal skin samples. Perform Hematoxylin and Eosin (H&E) staining to measure epidermal thickness and Masson's Trichrome staining to assess collagen fiber density and organization.[11]
-
Biochemical Analysis: Homogenize skin tissue to measure:
-
Hydroxyproline content (as an indicator of collagen).
-
Malondialdehyde (MDA) levels (as a marker of lipid peroxidation).
-
Superoxide dismutase (SOD) and Glutathione peroxidase (GPx) activity (as markers of antioxidant capacity).[11]
-
-
Molecular Analysis (Optional): Use qPCR or Western Blot to measure the expression of key genes/proteins such as MMP-1, MMP-3, and Type I Pro-collagen.[10]
-
Data Presentation
Table 1: Biophysical Skin Parameters (Mean ± SD)
| Group | Wrinkle Score (Final) | Skin Hydration (AU) | Skin Elasticity (R2) | Epidermal Thickness (µm) |
|---|---|---|---|---|
| Naive Control | 0.2 ± 0.1 | 65.4 ± 5.2 | 0.85 ± 0.05 | 13.5 ± 1.5 |
| UVB Control | 3.8 ± 0.5 | 28.1 ± 4.5 | 0.42 ± 0.07 | 35.2 ± 4.1 |
| Positive Control | 1.5 ± 0.4 | 45.6 ± 6.1 | 0.68 ± 0.06 | 20.1 ± 2.5 |
| K-ATP (1%) | 2.9 ± 0.6 | 35.8 ± 5.3 | 0.55 ± 0.08 | 28.9 ± 3.8 |
| K-ATP (3%) | 2.1 ± 0.5 | 41.2 ± 4.9 | 0.62 ± 0.07 | 23.4 ± 3.1 |
Table 2: Biochemical and Histological Markers (Mean ± SD)
| Group | Collagen Density (%) | MDA Level (nmol/mg) | SOD Activity (U/mg) | MMP-1 Expression (Fold Change) |
|---|---|---|---|---|
| Naive Control | 85.2 ± 7.5 | 1.2 ± 0.3 | 150.6 ± 12.1 | 1.0 |
| UVB Control | 35.6 ± 6.8 | 5.8 ± 0.9 | 75.3 ± 9.8 | 8.5 ± 1.2 |
| Positive Control | 68.9 ± 8.1 | 2.5 ± 0.5 | 120.1 ± 11.5 | 2.2 ± 0.4 |
| K-ATP (1%) | 48.3 ± 7.2 | 4.1 ± 0.7 | 95.7 ± 10.2 | 5.1 ± 0.8 |
| K-ATP (3%) | 60.1 ± 6.9 | 3.2 ± 0.6 | 110.4 ± 10.8 | 3.4 ± 0.6 |
Protocol 2: Assessment of Wound Healing Properties in an Excisional Wound Model
This protocol describes the creation of full-thickness excisional wounds in mice to evaluate the effect of K-ATP on the rate and quality of wound closure.[12][13][14] The murine excisional wound model is used extensively to study the phases of wound healing: inflammation, proliferation, and remodeling.[12][14]
Experimental Workflow
Methodology
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6J or BALB/c).
-
Age: 8-10 weeks.
-
Housing: As described in Protocol 1. Post-surgery, mice should be housed individually to prevent wound damage.[15]
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Wound + vehicle application.
-
Group 2 (Positive Control): Wound + commercial wound healing ointment (e.g., containing a growth factor).
-
Group 3 (Test Group 1): Wound + Low dose K-ATP formulation (e.g., 1%).
-
Group 4 (Test Group 2): Wound + High dose K-ATP formulation (e.g., 3%).
-
-
Excisional Wounding Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Shave the fur on the dorsal surface and clean the area with povidone-iodine followed by 70% alcohol.[12][13]
-
Gently lift a fold of the dorsal skin along the midline.[13][15]
-
Create two symmetrical, full-thickness excisional wounds on either side of the midline using a 6-mm sterile biopsy punch.[13][15]
-
-
Treatment and Monitoring:
-
Apply approximately 50 mg of the assigned treatment directly to the wound bed once daily.
-
Monitor the wound area every other day. Take digital photographs with a ruler for scale.[15]
-
Calculate the percentage of wound closure using the formula: [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100.[15]
-
-
Endpoint Analysis:
-
Subgroups of animals can be euthanized at different time points (e.g., Day 3, 7, and 14) to study the different phases of healing.
-
Histology: Harvest the entire wound, including a margin of surrounding healthy skin. Process for H&E staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's Trichrome staining can be used to evaluate collagen deposition and remodeling at later time points.
-
Immunohistochemistry (IHC): Stain tissue sections for markers of:
-
Angiogenesis: CD31 (PECAM-1).
-
Proliferation: Ki67.
-
Inflammation: F4/80 (macrophages).
-
-
Data Presentation
Table 3: Wound Closure Rate (%) (Mean ± SD)
| Group | Day 3 | Day 7 | Day 11 | Day 14 |
|---|---|---|---|---|
| Vehicle Control | 10.5 ± 2.1 | 35.2 ± 4.5 | 65.8 ± 6.2 | 85.1 ± 5.9 |
| Positive Control | 20.1 ± 3.5 | 60.5 ± 5.1 | 90.3 ± 4.8 | 98.5 ± 1.5 |
| K-ATP (1%) | 14.8 ± 2.8 | 45.3 ± 4.9 | 78.2 ± 5.5 | 92.4 ± 4.3 |
| K-ATP (3%) | 18.2 ± 3.1 | 55.9 ± 5.3 | 85.6 ± 5.1 | 97.1 ± 2.8 |
Table 4: Histological Scores at Day 7 (Scale 0-4, Mean ± SD)
| Group | Re-epithelialization | Granulation Tissue | Collagen Deposition | Angiogenesis (CD31+) |
|---|---|---|---|---|
| Vehicle Control | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.2 ± 0.3 | 1.6 ± 0.4 |
| Positive Control | 3.5 ± 0.5 | 3.6 ± 0.4 | 3.2 ± 0.5 | 3.5 ± 0.6 |
| K-ATP (1%) | 2.4 ± 0.6 | 2.5 ± 0.6 | 2.1 ± 0.4 | 2.4 ± 0.5 |
| K-ATP (3%) | 3.1 ± 0.5 | 3.2 ± 0.5 | 2.8 ± 0.6 | 3.1 ± 0.5 |
References
- 1. lesielle.com [lesielle.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. paulaschoice-eu.com [paulaschoice-eu.com]
- 5. The Roles of Vitamin C in Skin Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins E & C: The Antioxidant Power Couple for Radiant Skin [casi.org]
- 7. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory role of vitamins A, B3, C, D, and E on skin health, immunity, microbiome, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Acute Photodamage: Comparisons of Anatomic, Cellular, and Molecular Responses in C57BL/6J, SKH-1, and Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of Ultraviolet B-Induced Photoaging by 7-MEGATM 500 in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 14. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Use of Potassium Ascorbyl Tocopheryl Phosphate in Photoprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium Ascorbyl Tocopheryl Phosphate (KATP) is a unique, stabilized molecule that combines the potent antioxidant properties of both Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol). This water-soluble derivative offers enhanced stability in cosmetic formulations, surmounting the inherent instability of its parent vitamins. In the context of photoprotection, KATP presents a promising multi-faceted approach by neutralizing reactive oxygen species (ROS) generated by ultraviolet (UV) radiation, thereby mitigating DNA damage, reducing inflammation, and preventing the degradation of the extracellular matrix, which are hallmarks of photoaging.
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the photoprotective efficacy of KATP. While direct studies on KATP are limited, the protocols and mechanisms outlined here are based on the extensive research conducted on the synergistic effects of Vitamin C and Vitamin E in skin photoprotection.
Mechanism of Action: Synergistic Antioxidant Activity
The photoprotective effects of KATP are rooted in the synergistic interplay between its ascorbyl (Vitamin C) and tocopheryl (Vitamin E) moieties. UV radiation generates ROS in the skin, leading to a cascade of damaging events. Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation in cell membranes. Upon neutralizing a free radical, Vitamin E itself becomes a radical (tocopheryl radical). Vitamin C, a water-soluble antioxidant, then regenerates Vitamin E by donating an electron, returning it to its active antioxidant state. This recycling process enhances the overall antioxidant capacity and longevity of both vitamins in the skin.[1][2]
Key Photoprotective Effects:
-
Reduction of Erythema and Sunburn Cell Formation: Topical application of antioxidants like Vitamins C and E has been shown to significantly reduce UV-induced redness (erythema) and the formation of sunburn cells, which are keratinocytes undergoing apoptosis due to UV damage.[3][4][5]
-
Prevention of UV-Induced DNA Damage: KATP helps protect against the formation of mutagenic DNA photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydroguanine (8-oxodG), which are primary contributors to photocarcinogenesis.[6][7][8][9]
-
Inhibition of Matrix Metalloproteinases (MMPs): UV radiation upregulates the expression of MMPs, enzymes that degrade collagen and elastin, leading to wrinkle formation and loss of skin elasticity.[10][11][12] Vitamins C and E can inhibit the UV-induced expression of MMPs, particularly MMP-1 (collagenase).[10][12][13]
-
Stimulation of Collagen Synthesis: Vitamin C is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the synthesis and cross-linking of collagen fibers. By promoting collagen production, KATP can help to repair photodamaged skin and improve its structural integrity.[1][2]
Data Presentation: Quantitative Efficacy of Vitamin C and E Combinations
The following tables summarize quantitative data from studies evaluating the photoprotective effects of combined topical Vitamin C and E, which can be used as a benchmark for assessing KATP formulations.
Table 1: Protection Against UV-Induced Erythema and Sunburn Cell Formation
| Parameter | Treatment | Protection Factor / Reduction | Reference |
| Antioxidant Protection Factor (APF) against Erythema | 15% L-Ascorbic Acid & 1% α-Tocopherol | 4-fold increase | [3][4] |
| Reduction in Sunburn Cell Formation | 15% L-Ascorbic Acid & 1% α-Tocopherol | Significant reduction compared to individual vitamins | [3][4] |
| Reduction in Erythema (Colorimeter Measurement) | 15% L-Ascorbic Acid & 1% α-Tocopherol | Significant reduction compared to vehicle | [4] |
Table 2: Inhibition of UV-Induced DNA Damage and Oxidative Stress
| Parameter | Treatment | Reduction | Reference |
| Thymine Dimer Formation | 15% L-Ascorbic Acid & 1% α-Tocopherol | Significant reduction | [3][14] |
| Reactive Oxygen Species (ROS) in skin explants | Water-soluble, enzymatic, and lipid-soluble antioxidants | 53% and 41% more oxidative stress neutralized compared to a leading antioxidant serum in two separate tests | [15] |
| Biomarkers of Oxidative Damage (in urban dwellers) | Daily application of a Vitamin C + E serum | 47% reduction after six weeks | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the photoprotective efficacy of formulations containing this compound are provided below.
Protocol 1: In Vivo Assessment of Erythema and Sunburn Protection (Adapted from Minimal Erythema Dose (MED) Testing)
Objective: To determine the ability of a KATP-containing formulation to protect the skin against UV-induced erythema.
Model: Human volunteers or porcine skin explants.[3][4]
Materials:
-
KATP-containing test formulation and vehicle control.
-
Solar simulator with a UV spectrum output relevant to sunlight (e.g., 290-400 nm).
-
Chromameter or spectrophotometer for quantitative erythema measurement (a* value).[16][17][18]
-
Opaque templates to define irradiation spots.
Procedure:
-
Subject Recruitment and Baseline Measurements: Recruit healthy volunteers with Fitzpatrick skin types I-III. Measure the baseline erythema index (a*) of the designated test sites on the back or volar forearm using a chromameter.[16]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the KATP formulation and the vehicle control to adjacent, marked test sites.
-
UV Irradiation: After a defined absorption period (e.g., 15-30 minutes), expose the test sites to a series of increasing doses of UV radiation from the solar simulator to determine the Minimal Erythema Dose (MED). The MED is the lowest UV dose that produces a perceptible, well-defined erythema 16-24 hours post-irradiation.[19]
-
Erythema Assessment: 24 hours post-irradiation, visually assess the erythema at each test site and quantitatively measure the a* value with the chromameter. The change in a* value (Δa*) from baseline is the primary endpoint.[16][17]
-
Calculation of Sun Protection Factor (SPF): The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[19]
Protocol 2: In Vitro Assessment of Antioxidant Capacity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of KATP.
Model: Cell-free chemical assay.
Materials:
-
KATP solution at various concentrations.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Spectrophotometer.
-
Ascorbic acid or Trolox as a positive control.
Procedure:
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the KATP test sample and the positive control.
-
Reaction Mixture: Add the KATP solution or control to the DPPH solution and mix thoroughly.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of KATP. The IC50 value (the concentration required to scavenge 50% of the DPPPH radicals) can be determined.
Protocol 3: Assessment of UV-Induced DNA Damage in Human Keratinocytes
Objective: To determine if KATP can protect against the formation of UV-induced DNA photoproducts.
Model: Human epidermal keratinocytes (e.g., HaCaT cells) in culture.
Materials:
-
Cultured human keratinocytes.
-
KATP solution.
-
UVB light source.
-
ELISA-based assay kits for cyclobutane pyrimidine dimers (CPDs) or 8-oxodG.
-
Cell lysis buffer and DNA extraction kit.
Procedure:
-
Cell Culture and Treatment: Culture keratinocytes to a desired confluency. Pre-incubate the cells with different concentrations of KATP in culture medium for a specified period (e.g., 24 hours).
-
UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS) and irradiate them with a specific dose of UVB.
-
DNA Extraction: After irradiation, lyse the cells and extract the genomic DNA.
-
Quantification of DNA Damage: Use a commercially available ELISA kit to quantify the amount of CPDs or 8-oxodG in the extracted DNA, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of DNA damage in KATP-treated cells to untreated, irradiated control cells.
Protocol 4: Evaluation of MMP-1 Expression in Human Dermal Fibroblasts
Objective: To investigate the effect of KATP on UV-induced MMP-1 expression.
Model: Human dermal fibroblasts in culture.
Materials:
-
Cultured human dermal fibroblasts.
-
KATP solution.
-
UVA light source.
-
RNA extraction kit and reagents for RT-qPCR.
-
ELISA kit for MMP-1 protein quantification.
Procedure:
-
Cell Culture and Treatment: Culture human dermal fibroblasts and pre-treat them with various concentrations of KATP.
-
UVA Irradiation: Expose the cells to a specific dose of UVA radiation.
-
Gene Expression Analysis (RT-qPCR): At a specified time post-irradiation (e.g., 24-48 hours), extract total RNA from the cells. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression levels of the MMP-1 gene, using a suitable housekeeping gene for normalization.
-
Protein Quantification (ELISA): Collect the cell culture supernatant and use an MMP-1 ELISA kit to quantify the amount of secreted MMP-1 protein.
-
Data Analysis: Compare the MMP-1 mRNA and protein levels in KATP-treated cells with those in untreated, irradiated control cells.
Visualization of Pathways and Workflows
Signaling Pathway of UV-Induced Photoaging and KATP Intervention
Caption: UV-induced photoaging pathway and points of intervention by KATP.
Experimental Workflow for In Vivo Photoprotection Assessment
Caption: Workflow for in vivo assessment of photoprotective efficacy.
Experimental Workflow for In Vitro DNA Damage Assessment
Caption: Workflow for assessing UV-induced DNA damage in vitro.
References
- 1. Vitamin C + Vitamin E Serums for Antioxidant Protection (2026) | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 2. Vitamins E & C: The Antioxidant Power Couple for Radiant Skin [casi.org]
- 3. UV photoprotection by combination topical antioxidants vitamin C and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relevance of vitamins C and E in cutaneous photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV‐induced DNA Damage in Skin is Reduced by CaSR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering UV-induced DNA Damage Responses to Prevent and Treat Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UV-induced DNA damage initiates release of MMP-1 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of flavonoids and vitamins on the MMP- and TIMP-expression of human dermal fibroblasts after UVA irradiation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. JCI Insight - UVB-mediated DNA damage induces matrix metalloproteinases to promote photoaging in an AhR- and SP1-dependent manner [insight.jci.org]
- 12. Berberine prevents UV-induced MMP-1 and reduction of type I procollagen expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes of MMP-1 and collagen type Ialpha1 by UVA, UVB and IRA are differentially regulated by Trx-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Antioxidant Capacity and Protective Effects of a Comprehensive Topical Antioxidant Containing Water-soluble, Enzymatic, and Lipid-soluble Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precise determination of the erythema response of human skin to ultraviolet radiation and quantification of effects of protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Spectrophotometric Method to Determine Minimal Erythema Dose for Ultraviolet Radiation in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Spectrophotometric Method to Determine Minimal Erythema Dose for Ultraviolet Radiation in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinuvel.com [clinuvel.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Potassium Ascorbyl Tocopheryl Phosphate (K-ATP) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Ascorbyl Tocopheryl Phosphate (K-ATP)?
This compound (K-ATP) is a unique molecule that combines the benefits of both Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol) through a phosphate diester linkage. This structure is designed to enhance the stability of these two potent antioxidants, particularly for use in aqueous formulations.
Q2: What are the primary factors that affect the stability of K-ATP in aqueous solutions?
The stability of K-ATP in aqueous solutions is primarily influenced by pH, exposure to light, and temperature. The composition of the aqueous solvent, such as the presence of co-solvents like ethanol, can also play a significant role.
Q3: What is the main degradation pathway for K-ATP?
The principal degradation pathway for K-ATP in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the phosphate ester bond, leading to the formation of tocopheryl phosphate as a major degradation product.[1] This process follows a pseudo-first-order reaction kinetics.[1]
Q4: How does pH impact the stability of K-ATP?
K-ATP is highly susceptible to degradation in strongly acidic conditions. At a pH of 2, significant hydrolysis can occur. As the pH moves towards neutral, the stability generally improves. For similar vitamin C phosphate derivatives, such as sodium ascorbyl phosphate, optimal stability is often observed at a pH above 6.5.
Q5: Is K-ATP sensitive to light?
Yes, K-ATP is sensitive to light. Exposure to sunlight can lead to significant degradation.[1] Therefore, it is crucial to protect solutions containing K-ATP from light during preparation, storage, and in the final formulation.
Q6: How can I improve the stability of K-ATP in my aqueous formulation?
To enhance the stability of K-ATP, consider the following strategies:
-
pH Control: Maintain the pH of the aqueous solution in the neutral to slightly acidic range (ideally pH 6-7). Avoid highly acidic environments.
-
Light Protection: Use opaque or amber-colored containers for storage and packaging to prevent photodegradation.
-
Temperature Control: Store K-ATP solutions at controlled room temperature or under refrigeration, avoiding exposure to high temperatures.
-
Use of Chelating Agents: While not explicitly studied for K-ATP, metal ions can catalyze the degradation of ascorbic acid.[2] Incorporating chelating agents like EDTA may help improve stability.
-
Addition of Antioxidants: The combination of Vitamin C and E with other antioxidants, such as Ferulic Acid, has been shown to improve the overall stability of the formulation.
Data Presentation: K-ATP Stability
The following tables summarize the available quantitative data on the stability of K-ATP under various conditions.
Table 1: Effect of pH and Sunlight on K-ATP Stability in 75% Ethanolic Solution
| Condition | Storage Duration | Storage Temperature | K-ATP Decomposition | Primary Degradation Product | Reference |
| pH 2 | 30 days | 50°C | ~50% | Tocopheryl Phosphate | [1] |
| Sunlight Exposure | 30 days | Not Specified | ~25% | Tocopheryl Phosphate | [1] |
| pH 4-10 | 30 days | 50°C | Minimal Decomposition | Not Applicable | [1] |
Table 2: Effect of Ethanol Concentration on K-ATP Stability
| Ethanol Concentration in Aqueous Solution | Storage Duration | Storage Temperature | K-ATP Decomposition | Note | Reference |
| 0-30% | 30 days | 50°C | Up to 20% | Instability in this range is potentially due to micelle formation. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for K-ATP in Aqueous Solution
This protocol outlines a forced degradation study to assess the intrinsic stability of K-ATP and to identify potential degradation products.
1. Materials and Reagents:
-
This compound (K-ATP)
-
Deionized Water (HPLC grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3%)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate Buffer (pH 7.0)
2. Sample Preparation:
-
Prepare a stock solution of K-ATP in deionized water at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration of K-ATP.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the K-ATP stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the K-ATP stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the K-ATP stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the K-ATP stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the K-ATP stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
4. Sample Analysis (HPLC Method):
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A suitable starting point for method development could be a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection.
Protocol 2: HPLC Method for Quantification of K-ATP (Example)
This is a suggested starting point for developing a stability-indicating HPLC method. Method validation is required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., 20 mM potassium phosphate buffer, pH 3.0) and Buffer B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of K-ATP (a starting point could be around 260 nm).
-
Column Temperature: 30°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of K-ATP in aqueous solution | - Low solubility at the prepared concentration.- pH of the solution is too low, causing protonation and reduced solubility. | - Increase the temperature of the solution during dissolution.- Adjust the pH to a more neutral range (6-7).- Consider the use of co-solvents if appropriate for the application. |
| Rapid discoloration (e.g., yellowing) of the solution | - Oxidation of the ascorbyl moiety.- Degradation due to light exposure. | - Prepare solutions fresh and use them promptly.- Protect the solution from light at all times using amber vials or by wrapping the container in foil.- De-gas the solvent to remove dissolved oxygen.- Consider adding a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation. |
| Inconsistent results in stability studies | - Inadequate control of experimental conditions (pH, temperature, light).- Non-validated analytical method. | - Ensure precise control and monitoring of pH, temperature, and light exposure.- Use a validated, stability-indicating HPLC method to ensure accurate quantification of K-ATP and its degradants.- Include control samples (unstressed and protected from light) in each experiment. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase pH.- Column degradation.- Interaction of the phosphate group with the column. | - Adjust the pH of the mobile phase to optimize the ionization state of K-ATP.- Use a new or well-maintained HPLC column.- Consider using a column specifically designed for polar compounds or employing ion-pairing agents in the mobile phase. |
Visualizations
References
Technical Support Center: Synthesis of High-Purity Potassium Ascorbyl Tocopheryl Phosphate (K-ATP)
Welcome to the technical support center for the synthesis of high-purity potassium ascorbyl tocopheryl phosphate (B84403) (K-ATP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions during the synthesis and purification of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing Potassium Ascorbyl Tocopheryl Phosphate (K-ATP)?
A1: The synthesis of K-ATP, a phosphate diester of ascorbic acid and tocopherol, is a multi-step process that is not extensively detailed in publicly available literature, suggesting complex and proprietary methodologies. However, a plausible and common strategy involves the individual phosphorylation of tocopherol and ascorbic acid, followed by a coupling reaction to form the phosphate diester, and subsequent purification and salt formation. Key stages include protecting reactive groups, phosphorylation, deprotection, coupling, and rigorous purification.
Q2: What are the main challenges in achieving high-purity K-ATP?
A2: The primary challenges in synthesizing high-purity K-ATP include:
-
Side Reactions: The formation of by-products such as di-tocopheryl phosphate (T2P) and P,P'-bistocopheryl diphosphate (B83284) during the phosphorylation of tocopherol is a significant issue.
-
Purification Difficulty: Separating the desired K-ATP from unreacted starting materials, mono-phosphate precursors, and by-products is complex due to their similar chemical properties.
-
Product Stability: K-ATP is susceptible to hydrolysis, particularly at low pH and when exposed to light. A primary decomposition route is through hydrolysis, yielding tocopheryl phosphate.[1] This instability necessitates careful control of reaction and storage conditions.
-
Handling of Reagents: Phosphorylating agents like phosphorus oxychloride are highly reactive and sensitive to moisture, requiring anhydrous reaction conditions.
Q3: How can I monitor the progress of the reaction and the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique. A reverse-phase column (e.g., C8 or C18) with a UV detector is typically used. The mobile phase often consists of an acetonitrile (B52724) or methanol (B129727) gradient with acidified water (using phosphoric acid or trifluoroacetic acid) to ensure consistent ionization and sharp peaks.
Q4: What are the critical parameters to control during the synthesis?
A4: To ensure high yield and purity, the following parameters must be strictly controlled:
-
Temperature: Phosphorylation reactions are often exothermic and require careful temperature control to prevent side reactions.
-
pH: Maintaining the optimal pH is crucial during both the reaction and purification steps to ensure product stability and promote the desired reactions. For instance, related ascorbyl phosphate derivatives are most stable above pH 6.5.
-
Moisture: The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential when working with moisture-sensitive phosphorylating agents.
-
Light Exposure: The final product and intermediates should be protected from light to prevent photodegradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Phosphorylated Tocopherol | - Incomplete reaction. - Degradation of the phosphorylating agent. - Suboptimal reaction temperature. | - Increase reaction time or temperature cautiously. - Ensure the phosphorylating agent is fresh and handled under anhydrous conditions. - Optimize the reaction temperature based on literature for similar reactions. |
| Presence of Di-tocopheryl Phosphate (T2P) Impurity | Formation of a common by-product during phosphorylation of tocopherol. | - Implement an acidic hydrolysis step after the initial phosphorylation to break down the T2P by-product. - Optimize the stoichiometry of tocopherol to the phosphorylating agent to minimize T2P formation. |
| Final Product (K-ATP) Degradation | Hydrolysis due to acidic conditions or exposure to light. | - Maintain a neutral to slightly alkaline pH (around 7.0-8.5) during workup and storage. - Protect the reaction mixture and final product from light by using amber glassware or covering the reaction vessel with aluminum foil. |
| Poor Separation During HPLC Analysis | - Inappropriate mobile phase pH. - Incorrect column selection. | - Adjust the mobile phase pH with phosphoric acid or TFA to suppress the ionization of phosphate groups, leading to better retention and peak shape on a reverse-phase column. - Consider using a C8 column or an ion-pairing reagent if separation on a C18 column is inadequate. |
| Difficulty in Isolating the Final Product | The product may be highly soluble in the reaction solvent or form an emulsion during workup. | - Employ liquid-liquid extraction with a suitable combination of immiscible solvents. - Use precipitation by adding a non-solvent to crystallize the product. - For persistent emulsions, consider centrifugation or the addition of a small amount of brine. |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of K-ATP, inferred from related literature. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Phosphorylation of α-Tocopherol
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve α-tocopherol in an anhydrous solvent (e.g., pyridine (B92270) or toluene).
-
Phosphorylation: Cool the solution in an ice bath (0-5 °C). Slowly add a phosphorylating agent (e.g., phosphorus oxychloride) dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or HPLC.
-
Workup: Quench the reaction by slowly adding an aqueous solution (e.g., water or a buffer).
-
Hydrolysis of By-products (Optional): Adjust the pH to acidic conditions (e.g., pH 1-2) and heat gently to hydrolyze any P,P'-bistocopheryl diphosphate by-product.
-
Isolation: Neutralize the solution and extract the tocopheryl phosphate using an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Purification of Ascorbyl Esters by Liquid-Liquid Extraction
This protocol is adapted from a method for purifying ascorbyl-6-oleates and may be applicable for K-ATP.
-
Initial Extraction: Dissolve the crude product in a suitable solvent system, such as ethyl acetate (B1210297) and water. Perform liquid-liquid extraction to remove water-soluble impurities.
-
Secondary Extraction: Further purify the organic phase by performing another liquid-liquid extraction with a different solvent system, for example, hexane (B92381) and acetonitrile or 90% methanol, to remove non-polar impurities.
-
Solvent Removal: After each extraction step, carefully remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% phosphoric acid) and mobile phase B (acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 238 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Quantitative Data Summary
| Parameter | Value | Context/Method | Source |
| Purity of Ascorbyl Oleate | 94.8 area% | After liquid-liquid extraction with hexane and acetonitrile. | Inferred from related literature |
| Purity of Ascorbyl Oleate | 97.2 area% | After liquid-liquid extraction with hexane and 90% methanol. | Inferred from related literature |
| Stability of K-ATP | ~20% decomposition | In 0-30% aqueous ethanol (B145695) at 50°C for 30 days. | [1] |
| Stability of K-ATP | ~50% decomposition | At pH 2, 50°C for 30 days. | [1] |
| Stability of K-ATP | ~25% decomposition | Under sunlight exposure for 30 days. | [1] |
Visualizations
Experimental Workflow for K-ATP Synthesis
Caption: A plausible synthetic workflow for high-purity K-ATP.
Troubleshooting Logic for Low Purity
Caption: A logical guide for troubleshooting low purity in K-ATP synthesis.
References
"troubleshooting solubility issues of potassium ascorbyl tocopheryl phosphate in vitro"
Welcome to the technical support center for Potassium Ascorbyl Tocopheryl Phosphate (B84403) (KATP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common in vitro solubility and stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Potassium Ascorbyl Tocopheryl Phosphate (KATP)?
A1: this compound (KATP) is a compound that integrates the structures of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol) via a phosphate ester linkage.[1][2][3] It is essentially a salt that combines a water-soluble component (Vitamin C) and a fat-soluble component (Vitamin E).[3][4] This structure is designed to enhance stability, particularly in aqueous formulations, compared to its individual vitamin components.[5] In experimental settings, it is valued for its antioxidant properties, leveraging the synergistic effects of both vitamins to protect cells from damage caused by free radicals.[2][6]
Q2: I've dissolved KATP in an aqueous buffer, but my solution is cloudy or has formed a precipitate. What is the cause?
A2: Cloudiness or precipitation can arise from several factors related to KATP's amphiphilic nature (having both water-soluble and fat-soluble parts).
-
Micelle Formation: At certain concentrations, especially in solutions with low percentages of co-solvents like ethanol (B145695) (0-30%), KATP can self-assemble into micelles. This aggregation can make the solution appear cloudy and may also decrease the compound's stability.[1]
-
Poor Solubility of Tocopherol Moiety: While the phosphate and ascorbyl parts enhance water solubility, the tocopheryl (Vitamin E) portion is inherently lipophilic (fat-soluble).[3][7] In a purely aqueous system, especially at higher concentrations, the lipophilic tails may aggregate and precipitate. Even derivatives like α-tocopherol phosphate are known to have poor water solubility and may require complexing agents for use in cell culture.[7]
-
pH Effects: The pH of your solution is critical. Extreme pH values can lead to the hydrolysis and degradation of the phosphate ester, potentially causing the less soluble components to precipitate.[1] Stability is significantly compromised at a pH of 2.[1]
-
Ionic Interactions: The presence of certain ions in your buffer, such as divalent cations (e.g., Ca²⁺), could potentially interact with the phosphate group, leading to the formation of insoluble salts.
Q3: What is the recommended solvent for preparing a KATP stock solution for in vitro experiments (e.g., cell culture)?
A3: There is no single universal solvent, and the ideal choice depends on your final desired concentration and the tolerance of your experimental system. A combination of solvents is often the most effective approach.
-
Primary Solvent - Water or Buffer: Start by dissolving KATP in high-purity water or a suitable biological buffer (e.g., PBS). KATP is designed for water solubility.[5]
-
Co-Solvent - Ethanol or Propylene Glycol: If you encounter solubility limits in a purely aqueous solution, a co-solvent can be used. Ethanol is a common choice.[1] However, be aware that KATP stability can be compromised in aqueous solutions containing 0-30% ethanol due to micelle formation.[1] Therefore, you may need to use a higher ethanol concentration for the stock solution, ensuring the final concentration in your culture medium is non-toxic to cells.
-
Alternative Solvents: For compounds with poor water solubility, Dimethyl Sulfoxide (DMSO) is a common alternative in cell culture, though specific data on KATP in DMSO is limited. If using DMSO, prepare a high-concentration stock and dilute it at least 1:1000 into your final medium to minimize cytotoxicity.
Q4: My KATP solution changes color (e.g., turns yellow/brown) over time. How can I improve its stability?
A4: Discoloration is a common indicator of chemical degradation. KATP, like its parent vitamins, is sensitive to several environmental factors.
-
pH: The pH of the solution is a critical factor for stability.[8] Studies on KATP (also referred to as EPC-K) in 75% ethanolic solutions showed significant decomposition at pH 2.[1] It is advisable to maintain a pH closer to neutral (6-7.5) for optimal stability.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis, which is a primary degradation pathway for KATP.[1][8] Store stock solutions at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to minimize degradation.
-
Light: Exposure to sunlight has been shown to cause significant decomposition of KATP.[1] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidation: Although KATP is an antioxidant, it can be degraded by excessive oxidative stress.[2][9] Ensure your solvents are free of oxidizing contaminants and consider preparing solutions fresh when possible.
Data Summary
| Parameter | Solvent/Condition | Key Considerations & Recommendations | Citation |
| Solubility | Water / Aqueous Buffers | Primary solvent. May become cloudy or precipitate at high concentrations due to the lipophilic tocopherol moiety. | [5] |
| Aqueous Ethanol | Can be used as a co-solvent to improve solubility. However, concentrations between 0-30% ethanol may promote micelle formation and decrease stability. | ||
| Other Organic Solvents (DMSO, Propylene Glycol) | May be effective for high-concentration stocks. Final concentration in media must be carefully controlled to avoid cytotoxicity. | [10] | |
| Stability | pH | Highly unstable at acidic pH (e.g., pH 2). Maintain a near-neutral pH (6-7.5) for optimal stability. | [1][8] |
| Temperature | Degradation is accelerated by heat. Store stock solutions refrigerated (4°C) or frozen (-20°C/-80°C). | [1][8] | |
| Light | Sensitive to light. Protect solutions by using amber vials or foil wrapping. | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM KATP Stock Solution
This protocol provides a general guideline for solubilizing KATP for use in typical in vitro cell-based assays.
Materials:
-
This compound (KATP) powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 100% Ethanol (optional, for co-solvency)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of KATP powder in a sterile tube. (Molecular Weight of KATP is approx. 706.9 g/mol ).
-
Initial Solubilization: Add a small volume of sterile water or PBS to the powder. For example, to make a 10 mM stock, add ~7.07 mg of KATP to 1 mL of solvent.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Observe the solution for any undissolved particles.
-
Gentle Heating (Optional): If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes. Vortex again. Caution: Do not overheat, as this can accelerate degradation.[1]
-
Adding a Co-solvent (If Necessary): If precipitation or cloudiness persists, add 100% ethanol dropwise while vortexing until the solution clears. Keep a precise record of the final volume to accurately calculate the concentration. Ensure the final ethanol concentration is compatible with your experimental system.
-
pH Adjustment (If Necessary): Check the pH of the solution. If it is outside the optimal range of 6-7.5, adjust carefully with dilute, sterile NaOH or HCl.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. This is crucial for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Visual Guides
References
- 1. [Stability studies on L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt (EPC-K)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lesielle.com [lesielle.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. This compound [tiiips.com]
- 5. This compound (Ingredient | SkinSort [skinsort.com]
- 6. safetymakeup.fr [safetymakeup.fr]
- 7. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Stability of Potassium Ascorbyl Tocopheryl Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the maximum stability of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP).
Frequently Asked Questions (FAQs)
Q1: What is Potassium Ascorbyl Tocopheryl Phosphate (K-ATP)?
A1: this compound is a stable derivative of vitamins C and E, where these two vitamins are linked via a phosphate group.[1][2][3] It is also known by the abbreviation EPC-K.[1] This molecule is designed to deliver the antioxidant benefits of both vitamins to the skin.[2][4][5]
Q2: What is the primary function of K-ATP in formulations?
A2: K-ATP primarily functions as an antioxidant, protecting the formulation and the skin from oxidative damage.[2][4][5]
Q3: Why is pH a critical factor for the stability of K-ATP?
A3: The stability of K-ATP is highly dependent on the pH of the formulation. The phosphate ester linkage between the ascorbyl and tocopheryl moieties is susceptible to hydrolysis, a chemical breakdown process involving water. The rate of this hydrolysis is significantly influenced by the concentration of hydrogen ions, which is determined by the pH.[1] Extreme pH values, particularly acidic conditions, can accelerate this degradation, leading to a loss of efficacy.[1][6]
Q4: What is the primary degradation pathway for K-ATP?
A4: The main degradation route for K-ATP is hydrolysis. This process breaks the phosphate ester bond, resulting in the formation of tocopheryl phosphate and other degradation products.[1]
Q5: What is the generally recommended pH range for K-ATP stability?
A5: Based on available stability studies, K-ATP is most stable in a neutral to slightly acidic pH range. Significant decomposition has been observed at a very acidic pH of 2.[1] For cosmetic formulations, a pH range of 4.5 to 6.5 is often recommended to ensure both product stability and compatibility with the skin's natural pH.[7][8] A similar compound, Sodium Ascorbyl Phosphate, exhibits maximum stability at a pH above 6.5.[9]
Troubleshooting Guide
Q1: My K-ATP formulation is turning yellow. What could be the cause?
A1: A yellow discoloration is a common indicator of the degradation of the ascorbic acid moiety. This can be triggered by several factors:
-
Suboptimal pH: If the pH of your formulation is too low (acidic), it can accelerate the hydrolysis of K-ATP.[1]
-
Exposure to Light and Air: Like many vitamin C derivatives, K-ATP can be sensitive to light and oxygen. Ensure your manufacturing process minimizes air exposure and that the final product is in opaque or UV-protective packaging.[6]
-
Presence of Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can catalyze the oxidation of ascorbic acid. Consider using a chelating agent (e.g., EDTA) in your formulation to bind these ions.
Q2: I am observing precipitation or crystallization in my aqueous K-ATP formulation. What should I do?
A2: Precipitation could be due to a few reasons:
-
pH Shift: A significant change in the pH of the formulation could affect the solubility of K-ATP. Verify that the pH is within the optimal range.
-
Concentration: You may be exceeding the solubility limit of K-ATP in your specific vehicle. Try reducing the concentration or incorporating a solubilizing agent.
-
Interactions with Other Ingredients: Incompatibility with other components in your formulation could lead to precipitation. Conduct compatibility studies with individual ingredients.
Q3: How can I confirm that the K-ATP in my formulation is still active?
A3: The most reliable method to quantify the amount of intact K-ATP is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[10] This method allows you to separate and measure the concentration of the active ingredient and its degradation products over time, providing a clear picture of its stability in your formulation.
Data Presentation
Table 1: pH-Dependent Stability of this compound (EPC-K)
This table summarizes the stability of EPC-K in 75% ethanolic solutions after 30 days of storage at 50°C at various pH levels.
| pH | Decomposition Rate | Stability Assessment |
| 2.0 | ~50% | Unstable |
| 4.0 - 10.0 | Minimal to no decomposition observed | Stable |
Data adapted from stability studies on L-ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt (EPC-K).[1]
Experimental Protocols
Protocol: Determination of Optimal pH for K-ATP Stability in a Model Formulation
This protocol outlines a general procedure for determining the optimal pH for K-ATP stability in a simple aqueous serum formulation.
1. Materials and Equipment:
-
This compound (K-ATP)
-
Deionized water
-
pH adjusting agents (e.g., citric acid solution, sodium hydroxide (B78521) solution)
-
Preservative system
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Storage containers (e.g., amber glass vials)
-
Stability chambers (set to desired temperature and humidity)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
2. Procedure:
-
Preparation of Model Formulation:
-
Prepare a stock solution of the model serum base containing deionized water and a suitable preservative.
-
Accurately weigh and dissolve a specific concentration of K-ATP (e.g., 1%) in the serum base.
-
-
pH Adjustment:
-
Divide the K-ATP solution into several aliquots.
-
Adjust the pH of each aliquot to a specific value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using the pH adjusting agents.
-
Record the final pH of each sample.
-
-
Stability Study:
-
Transfer each pH-adjusted sample into appropriately labeled, airtight, and light-protected containers.
-
Place the samples in stability chambers under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each sample for analysis.
-
-
Analysis:
-
For each time point, visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.
-
Quantify the remaining concentration of intact K-ATP in each sample using a validated HPLC method.
-
3. Data Interpretation:
-
Plot the percentage of remaining K-ATP against time for each pH value.
-
The pH at which the degradation of K-ATP is slowest is considered the optimal pH for maximum stability in that formulation.
Mandatory Visualization
Caption: Logical relationship between pH and K-ATP stability.
Caption: Experimental workflow for pH optimization of K-ATP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. xray.greyb.com [xray.greyb.com]
- 6. [Stability studies on L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt (EPC-K)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
- 10. Benefits of combinations of vitamin A, C and E derivatives in the stability of cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing oxidation of potassium ascorbyl tocopheryl phosphate during storage"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium Ascorbyl Tocopheryl Phosphate (B84403) (KATP). The information provided here will help in preventing its oxidation and degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Ascorbyl Tocopheryl Phosphate (KATP)?
Q2: What are the primary degradation pathways for KATP during storage?
The main degradation pathway for KATP is hydrolysis, especially under conditions of low pH (acidic environment) and exposure to sunlight.[6] This hydrolysis can lead to the cleavage of the phosphate ester bond, resulting in the formation of tocopheryl phosphate as a major degradation product.[6] While the ascorbyl phosphate moiety is relatively stable against oxidation, the tocopheryl component can be susceptible to oxidation.[7][8]
Q3: What are the visible signs of KATP degradation?
Visible signs of degradation in a KATP solution or formulation may include a change in color (e.g., development of a yellow or brown tint), a change in odor, or precipitation of insoluble materials. L-ascorbic acid, a related compound, is known to turn yellow or brown upon oxidation.[7]
Q4: What are the recommended storage conditions for KATP?
To minimize degradation, KATP should be stored in a cool, dry, and dark place.[7][9] It is advisable to use airtight containers to protect it from atmospheric oxygen and humidity.[9] For aqueous solutions, maintaining a neutral pH can also enhance stability.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of KATP solution | Oxidation of the ascorbyl or tocopheryl moiety. This can be accelerated by exposure to light, high temperatures, or the presence of metal ions. | Store the KATP solution in an opaque, airtight container in a cool, dark place. Consider adding a chelating agent like EDTA to the formulation to sequester metal ions. |
| Precipitation in KATP solution | Hydrolysis of KATP, leading to the formation of less soluble degradation products like tocopheryl phosphate. This is more likely to occur at acidic pH. | Ensure the pH of the solution is maintained in the neutral range (around pH 6-7). Buffer the solution if necessary. Store at recommended cool temperatures. |
| Loss of antioxidant activity | Degradation of the KATP molecule through either hydrolysis or oxidation. | Re-evaluate storage conditions. Perform a stability study to determine the shelf-life of your formulation under your specific storage conditions. |
| Inconsistent experimental results | Degradation of KATP stock solution over time. | Prepare fresh stock solutions of KATP for each experiment. If using a previously prepared stock solution, verify its integrity using an analytical method like HPLC. |
Quantitative Data Summary
The following table summarizes the stability data for KATP under different conditions, as reported in a study on L-ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt (EPC-K).[6]
| Condition | Storage Duration | Storage Temperature | Observed Decomposition | Primary Degradation Product |
| pH 2 (in 75% ethanolic solution) | 30 days | 50°C | ~50% | Tocopheryl Phosphate |
| Sunlight Exposure (in 75% ethanolic solution) | 30 days | Not specified | ~25% | Tocopheryl Phosphate |
| 0-30% Aqueous Ethanolic Solution | 30 days | 50°C | ~20% | Tocopheryl Phosphate |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for KATP
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of KATP and separate it from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30°C.
-
Detection wavelength: 280 nm (for tocopheryl moiety) and 260 nm (for ascorbyl moiety).
4. Sample Preparation:
-
Accurately weigh and dissolve KATP in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of KATP
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Acid and Base Hydrolysis:
-
Acid: Dissolve KATP in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base: Dissolve KATP in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve KATP in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
3. Thermal Degradation:
-
Store solid KATP powder in an oven at 60°C for 48 hours.
-
Store a KATP solution at 60°C for 48 hours.
4. Photolytic Degradation:
-
Expose a KATP solution to direct sunlight for 48 hours.
-
Also, expose a KATP solution in a clear container within a photostability chamber.
5. Analysis:
-
Analyze all stressed samples using the validated stability-indicating HPLC method to observe the formation of degradation peaks and the decrease in the parent KATP peak.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SODIUM ASCORBYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 8. Ingredient focus: Ascorbyl Phosphates - Happy Skin Days [happyskindays.com]
- 9. agentnateur.com [agentnateur.com]
Technical Support Center: Potassium Ascorbyl Tocopheryl Phosphate (PATP) in Cell-Based Assays
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity when using Potassium Ascorbyl Tocopheryl Phosphate (PATP) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures treated with this compound (PATP). What could be the cause?
A1: Unexpected cytotoxicity with PATP can stem from several factors. While PATP is generally used for its antioxidant properties, its individual components—ascorbic acid (Vitamin C), tocopherol (Vitamin E), and potassium salts—can exhibit cytotoxic effects under certain in vitro conditions, especially at higher concentrations. Potential causes include:
-
Oxidative Stress: Ascorbic acid can act as a pro-oxidant in cell culture media, generating hydrogen peroxide (H₂O₂) that can lead to oxidative stress and apoptosis.[1][2][3] This effect is highly dependent on the composition of the culture medium.[1][3]
-
High Molar Concentration: High concentrations of PATP can lead to cytotoxic levels of its individual components. For instance, ascorbic acid concentrations above 2 mM have been shown to inhibit cell proliferation.[2]
-
Solvent Toxicity: If PATP is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.5%.[4][5]
-
Compound Precipitation: Poor solubility of PATP in the aqueous culture medium can lead to the formation of precipitates, which can cause mechanical stress to adherent cells or result in inaccurate dosing.
-
Contamination: As with any cell-based assay, contamination by bacteria, fungi, mycoplasma, or endotoxins can lead to widespread cell death, which may be mistakenly attributed to the test compound.[6]
Q2: What is a safe concentration range for using PATP in cell-based assays?
A2: There is currently no established "safe" concentration range specifically for PATP in various cell lines. The optimal non-toxic concentration must be determined empirically for each cell line and assay system. Based on data for its individual components, caution is advised when approaching millimolar (mM) concentrations. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific experimental conditions.
Q3: How should I prepare my PATP stock solution to minimize solubility issues and potential cytotoxicity?
A3: Proper preparation of your stock solution is critical.
-
Solvent Selection: Use a high-purity, sterile solvent in which PATP is readily soluble. While DMSO is common, it's essential to ensure the final concentration in your assay remains non-toxic (e.g., ≤0.5%).[4][5]
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mM or higher in 100% DMSO). This allows for a large dilution factor, which minimizes the final solvent concentration when added to the cell culture medium.[7]
-
Solubilization Assistance: If the compound does not dissolve easily, gentle warming (e.g., 37°C water bath) or sonication can be used, but be mindful of potential compound degradation.[4]
-
Serial Dilutions: Perform serial dilutions of your compound in the solvent first, before making the final dilution into your aqueous assay medium. When adding the compound to the medium, vortex or mix vigorously to prevent precipitation.[7]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent used in the experiment to account for any solvent-induced effects.[5]
Troubleshooting Guides
Issue 1: High Variability or Unexpected Cytotoxicity Observed in PATP-Treated Wells
Symptoms:
-
Significant cell death compared to untreated controls.
-
Poor dose-response relationship.
-
High standard deviation between replicate wells.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Precipitation | Visual Inspection: Check wells under a microscope for precipitates. Improve Solubility: Re-evaluate your dissolution protocol. Consider creating the final dilution in pre-warmed medium and mixing thoroughly immediately before adding to cells.[7] |
| Solvent Toxicity | Review Protocol: Calculate the final solvent (e.g., DMSO) concentration in your wells. Action: Ensure it is below the toxic threshold for your cell line (typically ≤0.5%).[4][5] Perform a vehicle-only dose-response curve to confirm the non-toxic concentration.[5] |
| Pro-oxidant Effect of Ascorbate (B8700270) | Hypothesis: Ascorbic acid moiety is generating H₂O₂ in the culture medium.[1][2] Test: Add catalase to the culture medium to see if it rescues the cells from cytotoxicity.[1][2] This would indicate H₂O₂-mediated cell death. |
| High Salt Concentration | Review Concentration: High molar concentrations of potassium salts can be cytotoxic.[8][9] Action: Perform a dose-response experiment with KCl to determine the tolerance of your cells to potassium ion concentration. |
| General Cell Culture Issues | Contamination Check: Test for mycoplasma contamination.[6] Visually inspect cultures for signs of bacterial or fungal contamination. Reagent Quality: Use fresh, high-quality media and serum. Test new lots of serum on a non-critical culture before use.[5] |
Data Summary: Cytotoxicity of PATP Components
Since specific cytotoxic data for PATP is not widely available, this table summarizes reported cytotoxic concentrations for its individual components to provide a general reference. Note: These values are highly cell-line and condition-dependent and should be used as a rough guide only.
| Component | Cell Line(s) | Reported Cytotoxic Concentration | Notes |
| Ascorbic Acid | L929 Fibroblasts | > 2 mM | Inhibited cell proliferation.[2] |
| MDA-MB-231, MCF7, EO771 | 500 µM - 1 mM | Induced changes in cell morphology and loss of adherence.[3] | |
| HeLa | EC50 of ~7.5 mM | Induced cytotoxicity after 24 hours.[10] | |
| α-Tocopherol | Caco-2 | 50 - 200 µM | Significant decrease in cell viability after 48h.[11] |
| Prostate Cancer Cells (LNCaP) | 50 µM | Induced apoptosis.[12] | |
| Potassium Salts | AY-27 (Rat Bladder) | ≥ 50 mM (Potassium Saccharin) | Decreased cell viability and attachment.[8] |
| Paramecium caudatum | LC50 of 6.7 - 7.5 µM (Potassium Usnate) | Median lethal concentration.[9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Potential of PATP using an MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Objective: To determine the concentration of PATP that reduces cell viability by 50% (IC50).
Materials:
-
Target cells in culture
-
96-well, clear-bottom tissue culture plates
-
This compound (PATP)
-
Appropriate solvent (e.g., sterile DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of PATP in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. From these, create the final working concentrations by diluting into pre-warmed cell culture medium. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of PATP. Include "cells only" (untreated) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Workflow for assessing PATP cytotoxicity using an MTT assay.
Caption: Troubleshooting flowchart for unexpected PATP cytotoxicity.
Caption: Hypothesized signaling pathway for PATP-induced cytotoxicity.
References
- 1. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of L-ascorbic acid to L929 fibroblast cultures: relevance to biocompatibility testing of materials for use in wound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro cytotoxicity of the sodium, potassium and calcium salts of saccharin, sodium ascorbate, sodium citrate and sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Potassium Salts of (+)- and (-) Usnic Acid for Paramecium caudatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
Technical Support Center: Enhancing Topical Bioavailability of Potassium Ascorbyl Tocopheryl Phosphate (PATP)
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for enhancing the topical bioavailability of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP). Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Ascorbyl Tocopheryl Phosphate (PATP) and why is topical bioavailability a challenge?
A1: this compound (PATP) is a stable, water-soluble derivative combining the antioxidant properties of Vitamin C (Ascorbic Acid) and Vitamin E (Tocopherol).[1][2] Its primary challenge for topical delivery lies in its hydrophilic (water-soluble) nature and relatively large molecular size. The outermost layer of the skin, the stratum corneum, is rich in lipids and acts as a barrier, making it difficult for water-soluble molecules to penetrate effectively.[3][4]
Q2: What are the primary strategies to enhance the skin penetration of PATP?
A2: The main strategies focus on overcoming the stratum corneum barrier and can be categorized as:
-
Formulation-Based Approaches:
-
Encapsulation in Nanocarriers: Systems like liposomes, niosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can encapsulate hydrophilic molecules like PATP.[5][6][7] These carriers can improve penetration, enhance stability, and provide controlled release.[6][8]
-
Use of Chemical Penetration Enhancers (CPEs): Ingredients such as fatty acids (e.g., oleic acid), terpenes, and glycols (e.g., propylene (B89431) glycol) can temporarily and reversibly disrupt the lipid structure of the stratum corneum, facilitating PATP passage.[9][10]
-
-
Vehicle Optimization:
Q3: Are phosphate derivatives of Vitamin C stable in topical formulations?
A3: Yes, phosphate esters of Vitamin C, such as Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate, are significantly more stable in formulations compared to pure L-Ascorbic Acid or Ascorbyl Palmitate.[13][14][15] The introduction of a phosphate group protects the unstable enediol system of the ascorbic acid molecule from oxidation.[14][15] This inherent stability makes PATP a robust candidate for cosmetic and pharmaceutical formulations.
Troubleshooting Guides
This section addresses common problems encountered during the development and testing of PATP formulations.
Issue 1: Low or Highly Variable Permeation in In Vitro Permeation Test (IVPT)
Q: My Franz diffusion cell experiment shows minimal PATP permeation, or the results are inconsistent across replicates. What are the potential causes and solutions?
A: This is a frequent challenge in IVPT studies. The variability can stem from the skin membrane, the experimental setup, or the formulation itself.
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for low or variable IVPT results.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| Skin Membrane Issues | |
| Poor Membrane Integrity | Before the experiment, test the integrity of each skin section. Common methods include measuring Transepidermal Water Loss (TEWL) or electrical resistance. Discard any compromised membranes.[8] |
| High Inter-Donor Variability | Biological differences between skin donors are a major source of variation. Increase the number of donors (n≥3 is recommended) and use a reference compound (e.g., caffeine (B1668208) for hydrophilic molecules) to normalize data.[5][8] |
| Inconsistent Skin Thickness | Use a dermatome to prepare skin sections of a consistent thickness. Ensure you are using skin from the same anatomical site for all experiments.[8] |
| Experimental Setup Errors | |
| Air Bubbles | Ensure no air bubbles are trapped between the skin membrane and the receptor fluid, as they can impede diffusion. Degas the receptor fluid before use.[9][16] |
| Lack of "Sink" Conditions | The concentration of PATP in the receptor fluid should not exceed 10% of its saturation solubility in that medium. If solubility is an issue, increase the sampling frequency or use a receptor fluid with higher solubilizing capacity (e.g., adding a small percentage of a co-solvent if appropriate).[8] |
| Incorrect Temperature | The skin surface temperature should be maintained at 32°C to mimic physiological conditions. Ensure your water bath or heating system is calibrated and functioning correctly.[9] |
| Formulation & Analysis | |
| Inhomogeneous Formulation | Ensure PATP is fully dissolved and the formulation is uniform. Inconsistent application can lead to dose variability. |
| Analytical Method Issues | Validate your analytical method (e.g., HPLC-UV) for accuracy, precision, and sensitivity in the relevant matrices (receptor fluid, skin homogenate).[5] |
Issue 2: PATP Degradation in the Formulation
Q: I suspect my PATP is degrading during storage or during the experiment. How can I confirm this and improve its stability?
A: While phosphate derivatives are relatively stable, degradation can still occur under certain conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution(s) |
| pH Instability | The stability of ascorbyl phosphates can be pH-dependent. Conduct a stability study of your formulation at different pH levels (e.g., 4.5, 5.5, 6.5) to find the optimal range. Phosphate-based Vitamin C derivatives are often more stable than L-ascorbic acid.[13][15] |
| Oxidation | Incorporate additional antioxidants like Ferulic Acid or Vitamin E to create a synergistic antioxidant network that helps protect PATP.[12] Use opaque, airless packaging for your formulation to protect it from light and oxygen.[11] |
| Interaction with Excipients | Certain metal ions (e.g., copper, iron) can catalyze the degradation of Vitamin C derivatives. Use chelating agents like EDTA in your formulation. Ensure all excipients are of high purity. |
| Confirmation of Degradation | Use a stability-indicating HPLC method to analyze your formulation over time at relevant storage conditions (e.g., 4°C, 25°C, 40°C). A decrease in the PATP peak and the appearance of new degradation peaks will confirm instability.[13][14] |
Quantitative Data on Enhancement Strategies
While specific quantitative data for PATP is limited in published literature, the following table summarizes the enhancement effects observed for similar hydrophilic Vitamin C and E derivatives using various strategies. This data serves as a benchmark for the potential improvements achievable for PATP.
| Active Ingredient | Enhancement Strategy | Skin Model | Key Quantitative Finding |
| Vitamin C Derivative | Combination of Isopropyl Myristate, Sorbitan Monolaurate, and Polyoxyethylene 80 (CPEs) | Porcine Skin | Enhancement Ratio (ER) = 106.57 (Highest reported in the review)[6] |
| Ascorbyl Palmitate | Liposomal Hydrogel (Lipogel) vs. Control Hydrogel | Excised Mouse Skin | Lipogel formulation showed significantly higher skin permeation compared to the control.[17] |
| 3-O-ethyl-L-ascorbic acid | Liposomal Formulation vs. Free Solution | Human Skin Explants | Liposomal formulation significantly enhanced skin retention compared to the free form.[3][18] |
| Tocopheryl Phosphate (Hydrophilic Vit E) | Glycerin-containing Phospholipid Nanoparticles (30% GPLNP) | Hairless Mouse Skin | Nanoparticle systems increased TPA concentration in the skin; the 30% GPLNP formulation was the most effective.[19] |
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol provides a generalized methodology for assessing the skin permeation of PATP from a topical formulation.
Experimental Workflow Diagram
Caption: Workflow for a typical IVPT experiment using Franz diffusion cells.
Methodology:
-
Receptor Fluid Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. For hydrophilic compounds like PATP, this is a standard choice.[9] Degas the solution for at least 30 minutes using sonication or vacuum to prevent bubble formation.[9]
-
Skin Membrane Preparation:
-
Thaw frozen human or porcine skin at room temperature.[5]
-
If using full-thickness skin, use a dermatome to obtain sections of a consistent thickness (e.g., 300-500 µm).
-
Cut the skin to a size that fits the Franz diffusion cell orifice.
-
Perform a skin integrity test (e.g., TEWL) on each section before mounting.[8]
-
-
Franz Cell Assembly:
-
Fill the receptor chamber completely with the degassed PBS, ensuring the fluid is slightly convex above the orifice.[16]
-
Carefully mount the skin section onto the cell, stratum corneum side up, ensuring no air is trapped underneath.[16]
-
Clamp the donor chamber in place.
-
Place the cells in a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C.[9] Allow the system to equilibrate.
-
-
Dosing and Sampling:
-
Apply a precise, finite dose of the PATP formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber's sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[9]
-
-
Sample Analysis:
-
At the end of the experiment, dismantle the cell. Clean the excess formulation from the skin surface.
-
Separate the epidermis from the dermis (e.g., via heat separation).
-
Homogenize or extract PATP from the epidermis, dermis, and collected receptor fluid samples.
-
Quantify the concentration of PATP in all samples using a validated HPLC-UV method. A method for ascorbyl phosphate suggests detection at 238 nm using a mobile phase of acetonitrile (B52724) and an acidic buffer on a mixed-mode column.
-
By following these guidelines and systematically troubleshooting potential issues, researchers can generate reliable and reproducible data to effectively evaluate and optimize strategies for enhancing the topical bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo permeation of vitamin E and vitamin E acetate from cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. permegear.com [permegear.com]
- 4. researchgate.net [researchgate.net]
- 5. Implementing FDA's IVPT Guidance Recommendations: A Step-By-Step Ilustration - The Center for Research on Complex Generics (CRCG) [complexgenerics.org]
- 6. benchchem.com [benchchem.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. researchgate.net [researchgate.net]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. jcadonline.com [jcadonline.com]
- 11. store.agelyss.com [store.agelyss.com]
- 12. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. norlab.com [norlab.com]
- 15. Skin permeation enhancement of ascorbyl palmitate by liposomal hydrogel (lipogel) formulation and electrical assistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. [Characterization and Evaluation of Skin Permeation of Tocopheryl Phosphoric Acid-loaded Phospholipid Nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. complexgenerics.org [complexgenerics.org]
- 19. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]
"overcoming interference in analytical measurements of potassium ascorbyl tocopheryl phosphate"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical measurement of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP).
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical measurement of Potassium Ascorbyl Tocopheryl Phosphate, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Question: Why am I observing peak tailing or asymmetry for my PATP peak?
Answer:
Peak tailing for an analyte like PATP, which has phosphate and hydroxyl groups, can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of PATP, causing peak tailing.
-
Solution: Use an end-capped column or a base-deactivated column specifically designed for analyzing basic or polar compounds.[1] Consider adding a competitive base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of PATP and its interaction with the column.
-
Solution: Adjust the mobile phase pH to be between 2 and 8.[1] A lower pH (e.g., 2.5-3.5) using a phosphate or citrate (B86180) buffer can suppress the ionization of residual silanols and ensure consistent analyte protonation.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[2]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
Question: My retention times for PATP are shifting between injections. What is the cause?
Answer:
Inconsistent retention times are a common HPLC problem and can be caused by several factors.[1][2][3]
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.[4]
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) before each injection.
-
-
Mobile Phase Composition: The composition of the mobile phase is critical.[4]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, shifting retention times.
Question: I am seeing poor resolution between my PATP peak and other components in my cosmetic formulation. How can I improve this?
Answer:
Poor resolution often indicates that the chromatographic conditions are not optimized for the specific sample matrix.
-
Mobile Phase Gradient: A shallow gradient may be necessary to separate PATP from closely eluting compounds.
-
Solution: Adjust the gradient profile. Decrease the rate of change of the organic solvent concentration to increase the separation between peaks.
-
-
Column Chemistry: The choice of stationary phase is crucial.
-
Solution: If using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the analyte and matrix components.
-
-
Sample Matrix Effects: Cosmetic matrices are complex and can contain numerous ingredients that may interfere with the analysis.[5][6]
-
Solution: Implement a sample preparation step like solid-phase extraction (SPE) to clean up the sample and remove interfering substances before injection.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting method for HPLC analysis of this compound?
A1: A reversed-phase HPLC method with UV detection is a common starting point for the analysis of vitamin C and E derivatives in cosmetic formulations.[7] A general method is outlined in the experimental protocols section below.
Q2: How can I prepare a cosmetic cream or lotion sample for PATP analysis?
A2: Sample preparation is critical to remove interfering matrix components.
-
Extraction: Accurately weigh a portion of the cosmetic product into a centrifuge tube.
-
Add a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to extract the PATP. The choice of solvent may need to be optimized based on the formulation.
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.
Q3: What are the common interfering substances in cosmetic formulations when analyzing for PATP?
A3: Cosmetic formulations are complex mixtures. Potential interferents include:
-
Other Antioxidants: Ingredients like BHT (Butylated hydroxytoluene), other forms of Vitamin C (e.g., Ascorbic Acid), and Vitamin E (Tocopherol) can have similar chromatographic behavior.[5]
-
UV Filters: Both organic and inorganic UV filters can interfere.
-
Preservatives: Parabens and other preservatives are common in cosmetics and may co-elute with PATP if the method is not optimized.[6]
-
Degradation Products: PATP can undergo hydrolysis, especially at low pH, to form tocopheryl phosphate and ascorbic acid.[8] These degradation products may appear as separate peaks in the chromatogram.
Q4: How can I confirm the identity of the PATP peak in my chromatogram?
A4: Peak identity can be confirmed by:
-
Spiking: Fortify a blank sample matrix with a known standard of PATP. The peak area of the target peak should increase.
-
Mass Spectrometry (MS): If available, an LC-MS system can provide mass-to-charge ratio information, which is highly specific for confirming the identity of the compound.
-
Diode Array Detector (DAD): A DAD can be used to compare the UV spectrum of the peak in the sample to that of a pure standard.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for PATP Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
| UV Detection | 220-280 nm (Optimize based on standard) |
Table 2: Potential Interferents and Mitigation Strategies
| Interferent Class | Potential Issue | Mitigation Strategy |
| Other Vitamins/Antioxidants | Co-elution, misidentification | Optimize gradient, use high-resolution column, confirm with MS |
| Preservatives (e.g., Parabens) | Chromatographic interference | Adjust mobile phase pH, use SPE for sample cleanup |
| UV Filters (Organic) | Baseline noise, co-elution | Wavelength selection, sample dilution, SPE |
| PATP Degradation Products | Extra peaks, inaccurate quantification | Control sample pH and temperature, analyze promptly |
Experimental Protocols
Detailed Methodology: HPLC-UV Analysis of PATP in a Cream Formulation
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to generate a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream formulation into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 2 minutes, then sonicate for 15 minutes to ensure complete dispersion and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes before the first injection.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Identify the PATP peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of PATP in the sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent retention times.
Caption: Potential sources of interference in cosmetic matrices.
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. mastelf.com [mastelf.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sartorius.hr [sartorius.hr]
- 6. mdpi.com [mdpi.com]
- 7. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Stability studies on L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt (EPC-K)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of Potassium Ascorbyl Tocopheryl Phosphate and L-Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP) and L-Ascorbic Acid. While L-Ascorbic Acid is a well-documented and potent antioxidant, its instability in formulations presents significant challenges. K-ATP, a stabilized derivative combining Vitamin C and Vitamin E, offers a promising alternative. This document synthesizes the available experimental data, outlines relevant experimental protocols, and visualizes key biochemical pathways to offer an objective comparison for research and development applications.
Executive Summary
L-Ascorbic Acid (Vitamin C) is a powerful water-soluble antioxidant that directly scavenges reactive oxygen species (ROS) and plays a crucial role in regenerating other antioxidants, such as Vitamin E.[1] However, its inherent instability in the presence of light, oxygen, and heat limits its formulation and therapeutic potential. Potassium Ascorbyl Tocopheryl Phosphate (K-ATP) is a stable, water-soluble derivative that covalently links L-Ascorbic Acid and α-Tocopherol (Vitamin E) via a phosphate group.[2][3] This molecular structure is designed to overcome the stability issues of L-Ascorbic Acid while leveraging the synergistic antioxidant effects of both vitamins.
Direct comparative studies with quantitative antioxidant data for K-ATP are notably scarce in publicly available scientific literature. The information available for K-ATP primarily highlights its stability and its role as an antioxidant in cosmetic formulations.[1][2][3] This guide, therefore, presents a comparison based on the extensive quantitative data available for L-Ascorbic Acid and the theoretical and documented qualitative benefits of K-ATP, underscoring the synergistic action of its constituent vitamins.
Data Presentation: Quantitative Antioxidant Assays
The following tables summarize the antioxidant capacity of L-Ascorbic Acid as determined by various common in-vitro assays. Due to the lack of available data, a corresponding quantitative analysis for K-ATP cannot be presented.
Table 1: DPPH Radical Scavenging Activity of L-Ascorbic Acid
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| 7.8 | 58.8% | 6.31 ± 0.29 | [4] |
| Varied | - | 3.37 | [5] |
IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of L-Ascorbic Acid
| Compound | Relative ORAC Value (Trolox Equivalents) | Reference |
| L-Ascorbic Acid | 0.52 | [6] |
ORAC values are often expressed as Trolox equivalents (TE), where Trolox is a water-soluble analog of Vitamin E used as a standard.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of L-Ascorbic Acid
FRAP assays measure the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Values are typically expressed as Fe²⁺ equivalents. Quantitative data for specific concentrations of L-Ascorbic Acid are highly dependent on the specific assay conditions and are best determined experimentally using a standard curve.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and comparative evaluation of antioxidant efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol.
-
Sample Preparation: Dissolve the test compound (L-Ascorbic Acid or K-ATP) in the same solvent to prepare a series of dilutions.
-
Reaction Mixture: Add a specific volume of the test sample to a defined volume of the DPPH solution. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare solutions of the test compounds in a suitable solvent.
-
Reaction: A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm.
-
Quantification: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous iron equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of antioxidants to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cultured cells. Cells are pre-loaded with the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can quench these radicals and thus inhibit the formation of DCF.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2, Caco-2) in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA.
-
Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with the test compounds (L-Ascorbic Acid or K-ATP) at various concentrations.
-
Induction of Oxidative Stress: Add a solution of AAPH to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over a period of time using a microplate reader.
-
Data Analysis: The area under the curve of fluorescence intensity versus time is calculated. The CAA value is determined by comparing the inhibition of DCF formation by the test compound to a standard antioxidant like quercetin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Free radical scavenging mechanism of L-Ascorbic Acid.
Caption: Synergistic antioxidant action of Vitamin C and Vitamin E.
Caption: Activation of the Nrf2 antioxidant response pathway.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. lesielle.com [lesielle.com]
- 3. This compound (Ingredient | SkinSort [skinsort.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vivo comparison of potassium ascorbyl tocopheryl phosphate and alpha-tocopherol"
A comprehensive review of the available in vivo data reveals a notable gap in direct comparative studies between potassium ascorbyl tocopheryl phosphate (B84403) (K-ATP) and the well-established alpha-tocopherol (B171835). While alpha-tocopherol has been the subject of extensive in vivo research, data on K-ATP, a stabilized derivative of vitamins C and E, is sparse. This guide synthesizes the existing in vivo findings for alpha-tocopherol and its closely related phosphate derivative, tocopheryl phosphate (TP), to offer an inferred comparison for researchers, scientists, and drug development professionals.
Alpha-tocopherol, the most biologically active form of vitamin E, is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage.[1] In contrast, Potassium Ascorbyl Tocopheryl Phosphate (K-ATP) is a salt of a phosphate ester of ascorbic acid and tocopherol, designed to enhance stability and water solubility. Due to the lack of direct in vivo comparisons, this guide will present the available data for each compound and its relevant analogs, highlighting their respective performances in key areas such as anti-inflammatory activity and skin penetration.
Performance Comparison: Anti-Inflammatory Effects
In vivo studies have consistently demonstrated the anti-inflammatory properties of alpha-tocopherol. It has been shown to decrease the release of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][3] Furthermore, alpha-tocopherol supplementation has been linked to reduced levels of C-reactive protein (CRP), a key marker of inflammation, in patients with cardiovascular disease and related risk factors.[2]
While direct in vivo anti-inflammatory data for K-ATP is unavailable, studies on a similar compound, tocopheryl phosphate (TP), provide valuable insights. In a rabbit model of atherosclerosis, a tocopheryl phosphate mixture (TPm) was found to be more effective than tocopheryl acetate (B1210297) (a stable form of alpha-tocopherol) at reducing a range of pro-inflammatory markers.[4] Treatment with TPm resulted in a significant, dose-dependent reduction in plasma levels of IL-1β, IL-6, IL-8, plasminogen activator inhibitor-1, and TNF-α.[4] Conversely, tocopheryl acetate only decreased plasma levels of CRP, IL-6, and IL-8 at an equivalent high dose.[4]
Table 1: In Vivo Anti-Inflammatory Effects
| Parameter | Alpha-Tocopherol (as Tocopheryl Acetate) | Tocopheryl Phosphate Mixture (TPm) |
| Animal Model | Hypercholesterolaemic Rabbit | Hypercholesterolaemic Rabbit |
| Dosage | Equivalent to highest TPm dose | 60 to 360 mg/kg chow |
| Effect on IL-1β | No significant reduction | Significant reduction |
| Effect on IL-6 | Significant reduction | Significant reduction |
| Effect on IL-8 | Significant reduction | Significant reduction |
| Effect on TNF-α | No significant reduction | Significant reduction |
| Effect on CRP | Significant reduction | Significant reduction |
| Effect on PAI-1 | No significant reduction | Significant reduction |
Data sourced from a comparative study in a hypercholesterolaemic rabbit model.[4]
Performance Comparison: Skin Penetration
The topical application of alpha-tocopherol is popular in cosmetic and dermatological products due to its antioxidant and photoprotective effects.[5][6] However, its high lipophilicity can limit its penetration through the stratum corneum.[7] In vivo studies in neonatal rats have shown variable skin penetration of alpha-tocopherol depending on the formulation, with some studies indicating that it does not readily transform from its esterified form (tocopheryl acetate) to the active form in the skin.[8] One in vivo study on human volunteers demonstrated that a rinse-off product enriched with alpha-tocopherol could significantly increase its levels in the skin barrier lipids and provide protection against photooxidation.[5]
Specific in vivo skin penetration data for K-ATP is not available. However, the inclusion of a phosphate group and its salt form suggests that K-ATP is more water-soluble than alpha-tocopherol, which could potentially influence its skin penetration profile. Other phosphorylated and salified vitamin derivatives, such as magnesium ascorbyl phosphate and sodium ascorbyl phosphate, have been developed to improve stability and skin permeation.[7]
Experimental Protocols
In Vivo Anti-Inflammatory Study in Hypercholesterolaemic Rabbits[4]
-
Animal Model: Male New Zealand White rabbits.
-
Induction of Hypercholesterolaemia: Fed a 2% cholesterol diet.
-
Treatment Groups:
-
Control group (cholesterol diet only).
-
Tocopheryl phosphate mixture (TPm) groups (60, 120, 240, and 360 mg/kg of chow).
-
Alpha-tocopherol (as tocopheryl acetate - TA) group (dose equivalent to the highest TPm dose).
-
-
Duration: 8 weeks.
-
Sample Collection: Blood samples were collected at baseline and at the end of the study.
-
Vascular Function Assessment: Endothelium-dependent and -independent vasodilation was assessed.
-
Atherosclerotic Lesion Analysis: Aortas were excised, and the extent of atherosclerotic plaque was quantified.
In Vivo Skin Penetration Study of Alpha-Tocopherol[5]
-
Subjects: 13 human volunteers.
-
Treatment: Forearm skin was washed with either an alpha-tocopherol-enriched rinse-off product or an alpha-tocopherol-free vehicle control.
-
Sample Collection: Skin surface lipids were extracted with ethanol (B145695) immediately after washing and after 24 hours.
-
Optional Intervention: A subgroup of volunteers had their forearms irradiated with low-dose UVA (8 J/cm²) before lipid extraction.
-
Analysis: Skin lipid extracts were analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection for vitamin E and UV detection for squalene (B77637) and squalene monohydroperoxide.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of alpha-tocopherol are believed to be mediated, in part, through the inhibition of protein kinase C (PKC) and the subsequent downregulation of the NF-κB signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed anti-inflammatory signaling pathway of alpha-tocopherol.
The experimental workflow for the in vivo skin penetration study of alpha-tocopherol involved a standardized washing protocol followed by lipid extraction and analysis.
Caption: Experimental workflow for in vivo skin penetration study.
References
- 1. Antioxidant activity of tocopherols, ascorbyl palmitate, and ascorbic acid and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and ex-vivo evaluation of topical formulations designed to minimize transdermal absorption of Vitamin K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical activity of ascorbic acid: from in vitro optimization to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of penetration of Ascorbyl Tetraisopalmitate into biological membranes by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aminer.org [aminer.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Potassium Ascorbyl Tocopheryl Phosphate and Other Key Anti-Aging Actives in Dermatology
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective anti-aging cosmeceuticals, the industry is continually exploring novel compounds that promise to mitigate the visible signs of skin aging. One such ingredient that has garnered interest is Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP), a stabilized derivative of vitamins C and E. This guide provides a comparative analysis of K-ATP against established anti-aging ingredients—Retinol (B82714), Ascorbic Acid (Vitamin C), and Tocopherol (Vitamin E)—supported by available experimental data from clinical trials.
Overview of Anti-Aging Actives
Potassium Ascorbyl Tocopheryl Phosphate (K-ATP) is a salt of a phosphate ester of ascorbic acid and tocopherol. This molecular combination is designed to enhance the stability and delivery of both vitamins C and E into the skin.[1][2][3] Theoretically, K-ATP offers the synergistic antioxidant benefits of its parent vitamins, which include stimulating collagen synthesis, brightening the skin, and protecting against oxidative stress.[1][2] However, a comprehensive review of publicly available clinical data reveals a notable absence of robust trials specifically validating the anti-aging effects of this compound in terms of wrinkle reduction and enhancement of skin elasticity. While a related compound, a complex of DL-α-tocopherol phosphate and ascorbyl 2-phosphate 6-palmitate, has been studied for its effects on post-inflammatory hyperpigmentation and scarring, its direct anti-wrinkle efficacy remains to be clinically substantiated.[4]
Retinol , a derivative of vitamin A, is one of the most well-documented anti-aging ingredients.[5] It is clinically proven to increase epidermal thickness, boost collagen production, and diminish the appearance of fine lines and wrinkles.[5][6]
Ascorbic Acid (Vitamin C) is a potent antioxidant essential for collagen biosynthesis.[7][8] Topical application of Vitamin C has been shown to reduce the signs of photoaging, including wrinkles and hyperpigmentation.[7]
Tocopherol (Vitamin E) , particularly in the form of tocotrienols, is a lipid-soluble antioxidant that protects cell membranes from oxidative damage.[9] Clinical studies have demonstrated its anti-inflammatory and antioxidant properties, which can help modulate biomarkers of aging.[9][10]
Comparative Efficacy: A Review of Clinical Data
The following tables summarize quantitative data from clinical trials on the anti-aging effects of Retinol, Vitamin C, and Tocopherol. The absence of specific data for this compound is noted.
Table 1: Clinical Trial Data on Wrinkle Reduction
| Ingredient | Concentration | Duration of Study | Method of Assessment | Reported Wrinkle Reduction | Citation(s) |
| This compound | - | - | - | No clinical trial data available for wrinkle reduction. | - |
| Retinol | 0.3% and 0.5% | 12 weeks | PRIMOS imaging system | Significant reduction in wrinkles with both concentrations.[11] | [11] |
| Ascorbic Acid | 5% | 6 months | Clinical evaluation | Significant reduction in deep wrinkles.[8] | [8] |
| Ascorbic Acid | 10% | 12 weeks | Clinical evaluation | Significant reduction in signs of photoaging and wrinkles.[8] | [8] |
| Four-Botanical Blend (including Vitamin C source) | 225 mg (oral) | 12 weeks | Skin profilometry | 14.4% decrease in wrinkle depth.[12] | [12] |
Table 2: Clinical Trial Data on Skin Elasticity and Firmness
| Ingredient | Concentration | Duration of Study | Method of Assessment | Reported Improvement in Elasticity/Firmness | Citation(s) |
| This compound | - | - | - | No clinical trial data available for skin elasticity. | - |
| Sodium Ascorbyl Phosphate & Ascorbic Acid | 5% | - | Elastometer | Both showed enhancement in skin elasticity.[13] | [13] |
| Ascorbyl Palmitate & Sodium Ascorbyl Phosphate | Not specified | 12 weeks | Elastometer | Superior results in improving skin elasticity compared to placebo.[14] | [14] |
| Four-Botanical Blend (oral) | 225 mg | 12 weeks | Cutometer | 14.2% increase in gross elasticity; 11.7% decrease in skin distensibility (increased firmness).[12] | [12] |
| Collagen Peptides (oral) | 2.5g or 5.0g | 8 weeks | Cutometer | Significant improvement in skin elasticity compared to placebo.[15] | [15] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of clinical findings, detailed methodologies are crucial. Below is a representative experimental protocol for a clinical trial assessing the anti-aging efficacy of a topical product.
Objective: To evaluate the efficacy and tolerability of a topical anti-aging formulation compared to a placebo in reducing facial wrinkles and improving skin elasticity in female subjects with mild to moderate signs of photoaging.
Study Design: A 12-week, randomized, double-blind, placebo-controlled, single-center study.
Participants:
-
Inclusion Criteria: Healthy female volunteers aged 35-60 years with Fitzpatrick skin types I-IV and visible signs of facial aging (e.g., crow's feet, fine lines).
-
Exclusion Criteria: Known allergies to cosmetic ingredients, pregnancy or lactation, use of other topical or systemic anti-aging treatments within the past 3 months.
Intervention:
-
Test Product: Topical formulation containing the active ingredient (e.g., K-ATP, Retinol).
-
Placebo: Formulation identical in appearance, texture, and fragrance to the test product but without the active ingredient.
-
Application: Subjects will be instructed to apply a pea-sized amount of the assigned product to the entire face twice daily (morning and evening) after cleansing.
Efficacy Assessments:
-
Instrumental Evaluation:
-
Wrinkle Analysis: Skin replicas of the periorbital area will be taken at baseline, week 4, week 8, and week 12. Wrinkle depth and roughness will be analyzed using a 3D imaging system (e.g., PRIMOS).
-
Skin Elasticity: Measurements will be performed on the cheek using a cutometer at each study visit. Parameters such as R2 (gross elasticity) and R7 (biological elasticity) will be recorded.
-
-
Clinical Evaluation: A dermatologist will assess global photodamage, fine lines, wrinkles, and skin firmness using a standardized visual scale at each visit.
-
Subject Self-Assessment: Participants will complete a questionnaire at the end of the study to rate their perceived improvement in skin appearance.
Safety and Tolerability: Subjects will be monitored for any adverse events, such as erythema, scaling, or itching, at each visit.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rigor of the clinical evaluation.
Caption: A typical experimental workflow for a randomized controlled clinical trial assessing the efficacy of an anti-aging topical product.
Caption: Proposed antioxidant signaling pathway for this compound in mitigating skin aging.
Conclusion
While this compound presents a promising, stabilized form of vitamins C and E for cosmetic formulations, there is a clear need for dedicated clinical trials to validate its specific anti-aging benefits, particularly in wrinkle reduction and improvement of skin elasticity. In contrast, retinol and various forms of vitamins C and E have a substantial body of clinical evidence supporting their efficacy. For drug development professionals and researchers, K-ATP remains an ingredient of interest, but its clinical validation is a critical next step to substantiate its position as a leading anti-aging active. Future studies should focus on well-controlled, long-term clinical trials with robust, quantitative endpoints to elucidate the full potential of this compound.
References
- 1. lesielle.com [lesielle.com]
- 2. myrevea.com [myrevea.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Split-face comparative clinical trial using glyceryl-octyl-ascorbic acid/ascorbyl 2-phosphate 6-palmitate/DL-α-tocopherol phosphate complex treatment for postinflammatory hyperpigmentation, postinflammatory erythema and atrophic scar in acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citruslabs.com [citruslabs.com]
- 6. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. mdpi.com [mdpi.com]
- 9. New study shows promising results in combating cellular aging for nutricosmetics [personalcareinsights.com]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. karger.com [karger.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative physicochemical stability and clinical anti-wrinkle efficacy of transdermal emulgel preparations of 5% sodium ascorbyl phosphate and or ascorbic acid on human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing Skin Health: By Oral Administration of Natural Compounds and Minerals with Implications to the Dermal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis: Potassium Ascorbyl Tocopheryl Phosphate vs. Magnesium Ascorbyl Phosphate
For Immediate Release
A Head-to-Head Look at the Stability of Two Prominent Vitamin C Derivatives for Advanced Cosmetic and Pharmaceutical Applications
In the competitive landscape of antioxidant ingredients for dermatological and cosmetic formulations, the stability of active compounds is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the stability of two prominent vitamin C derivatives: Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) and Magnesium Ascorbyl Phosphate (MAP). The following analysis, supported by experimental data, aims to inform formulation decisions by presenting a clear, data-driven comparison of these two molecules.
Executive Summary
Both Potassium Ascorbyl Tocopheryl Phosphate (PATP) and Magnesium Ascorbyl Phosphate (MAP) are valued as stable forms of Vitamin C in cosmetic and pharmaceutical applications.[1] While both offer significant advantages over the highly unstable L-ascorbic acid, their stability profiles exhibit key differences under various stress conditions. This guide synthesizes available data to provide a comparative overview of their performance, focusing on degradation under varying pH, temperature, and light exposure.
Comparative Stability Data
The following table summarizes the quantitative stability data for PATP and MAP based on available experimental studies. It is important to note that the data for PATP and MAP are from separate studies and not from a direct head-to-head comparison under identical conditions.
| Stability Parameter | This compound (PATP) | Magnesium Ascorbyl Phosphate (MAP) |
| pH Stability | Stable in the pH range of 2-10. At pH 2, a 50% decomposition was observed after 30 days at 50°C. | Generally stable up to pH 7.[2] Retains over 95% of its potency in aqueous solutions at 40°C without pH adjustment. |
| Temperature Stability | In a 0-30% aqueous ethanolic solution, approximately 20% decomposition was observed after 30 days of storage at 50°C. | In a cream formulation stored for four weeks, the formulation with MAP was more stable than L-ascorbic acid at 8°C, 25°C, and 40°C.[3] One study indicates it retains over 95% of its potency at 40°C. |
| Light Stability | A 25% decomposition was observed after 30 days of sunlight exposure in a 75% ethanolic solution. | Generally considered light-stable. |
| Primary Decomposition Product | Tocopheryl phosphate, suggesting hydrolysis as a decomposition route. | Not explicitly detailed in the reviewed studies, but degradation is generally attributed to oxidation. |
| Formulation Stability | Hydrolytic decomposition follows a pseudo-first-order reaction. | In a comparative study, a formulation with sodium ascorbyl phosphate was found to be more stable than one with magnesium ascorbyl phosphate.[3] |
Experimental Protocols
The stability data presented above is derived from studies employing specific analytical methodologies. Understanding these protocols is crucial for interpreting the results and for designing future comparative studies.
Stability Testing of this compound (EPC-K)
Objective: To assess the stability of PATP in aqueous ethanolic solutions under various pH, temperature, and light conditions.
Methodology:
-
Sample Preparation: Prepare 75% ethanolic solutions of PATP at various pH levels ranging from 2 to 10.
-
Stress Conditions:
-
Temperature Stability: Store the solutions at 50°C for 30 days.
-
Light Stability: Expose the solutions to sunlight for 30 days.
-
Concentration-Dependent Stability: Prepare aqueous ethanolic solutions with varying ethanol (B145695) concentrations (0-30%) and store at 50°C for 30 days.
-
-
Analytical Method: The concentration of PATP is quantified at specified time intervals using High-Performance Liquid Chromatography (HPLC).
-
Degradation Product Identification: The primary decomposition products are identified using techniques such as ¹H, ¹³C, and ³¹P-NMR spectroscopy.
-
Kinetic Analysis: The rate of hydrolytic decomposition is determined to establish the reaction order and activation energy.
Stability Testing of Magnesium Ascorbyl Phosphate in a Topical Cream
Objective: To evaluate the chemical stability of MAP in an oil-in-water (o/w) emulsion when stored at different temperatures.
Methodology:
-
Formulation: Prepare a topical cream (o/w emulsion) containing a specified concentration of MAP.
-
Storage Conditions: Store the formulated cream in an incubator at three different temperatures: 8°C, 25°C, and 40°C, for a period of four weeks.[3]
-
Sampling: Withdraw samples from each storage condition at predetermined time points (e.g., weekly).
-
Analytical Method: Determine the concentration of MAP in the cream samples using a validated High-Performance Liquid Chromatography (HPLC) method.[3]
-
Data Analysis: Compare the percentage of MAP remaining at each time point and temperature to assess its stability within the formulation.
Antioxidant Signaling Pathway
Both PATP and MAP, as derivatives of Vitamin C, exert their antioxidant effects primarily by neutralizing reactive oxygen species (ROS). Upon topical application, these derivatives are believed to be converted to ascorbic acid within the skin to become biologically active. The antioxidant mechanism involves the donation of electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components.
References
A Head-to-Head Examination of Vitamin C and E Derivative Combinations for Optimal Antioxidant Synergy
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic combination of vitamins C and E is a cornerstone of antioxidant formulation, leveraging a synergistic relationship where vitamin C regenerates the antioxidant capacity of vitamin E. This guide provides a comparative analysis of different derivatives of these vitamins, offering a synthesis of available experimental data to inform research and development. While a single comprehensive head-to-head study comparing all available derivative combinations is not yet present in the scientific literature, this guide collates and presents data from various studies to offer a comparative perspective on their performance.
Comparative Analysis of Vitamin C and E Derivative Combinations
The efficacy of a vitamin C and E combination is critically dependent on the stability, penetration, and antioxidant capacity of the specific derivatives used. The following tables summarize key performance data from various studies. It is important to note that the data presented is collated from different sources and experimental conditions may vary, warranting caution in direct comparisons.
Table 1: In Vivo Photoprotection Performance
| Vitamin C Derivative | Vitamin E Derivative | Concentration | Endpoint | Result | Source |
| L-Ascorbic Acid | α-Tocopherol | 15% | Sunburn Cell Formation | Significant protection, superior to either vitamin alone. | [1] |
| L-Ascorbic Acid | α-Tocopherol | 15% | Erythema | Significant protection, superior to either vitamin alone. | [1] |
| L-Ascorbic Acid | α-Tocopherol | 15% | Thymine (B56734) Dimer Formation | Significant protection. | [1] |
| L-Ascorbic Acid | α-Tocopherol | 15% | Antioxidant Protection Factor | 4-fold increase with 4 days of application. | [1] |
Table 2: Relative Antioxidant Activity of Vitamin C Derivatives (Theoretical)
This table is based on Density Functional Theory (DFT) calculations, which predict the intrinsic antioxidant capacity of the molecules. A lower Bond Dissociation Enthalpy (BDE) suggests a greater ease of donating a hydrogen atom to neutralize a free radical.
| Vitamin C Derivative | Relative Antioxidant Activity (based on BDE) | Key Finding | Source |
| L-Ascorbic Acid | Highest | Possesses the most favorable energetics for hydrogen atom transfer. | [2][3] |
| 3-O-Ethyl-L-Ascorbic Acid | Lower than L-Ascorbic Acid | Modification slightly reduces intrinsic antioxidant activity. | [2][3] |
| Ascorbyl 6-Palmitate | Lower than L-Ascorbic Acid | Modification slightly reduces intrinsic antioxidant activity. | [2][3] |
| Ascorbyl 2-Glucoside | Lowest among those tested | Glucoside modification significantly reduces intrinsic antioxidant activity. | [2][3] |
Note: While L-Ascorbic Acid shows the highest theoretical antioxidant activity, its instability in formulations is a significant drawback. Derivatives are designed to improve stability, though this may come at the cost of some intrinsic antioxidant potential.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. The following are representative protocols for key experiments cited in the literature.
In Vivo Photoprotection Assay
This protocol is based on a study evaluating the photoprotective effects of a topical antioxidant formulation.[1]
-
Subjects: Pig skin is often used as a model due to its similarity to human skin.
-
Formulation Application: The antioxidant formulation (e.g., 15% L-Ascorbic Acid and 1% α-Tocopherol) and a vehicle control are applied daily to designated areas of the skin for a set period (e.g., 4 days).
-
UVB Irradiation: On the final day, the treated areas are exposed to a controlled dose of UVB radiation from a solar simulator.
-
Endpoint Analysis:
-
Erythema: Assessed visually or with a chromameter.
-
Sunburn Cell Formation: Skin biopsies are taken, and sections are stained (e.g., with hematoxylin (B73222) and eosin) to count apoptotic keratinocytes (sunburn cells).
-
Thymine Dimer Analysis: DNA is extracted from skin biopsies, and thymine dimers (a marker of DNA damage) are quantified using techniques like immunohistochemistry or ELISA.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro method to assess the free radical scavenging activity of an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The concentration is adjusted to yield a specific absorbance at its maximum wavelength (typically around 517 nm).
-
Sample Preparation: The antioxidant or antioxidant combination is dissolved in the same solvent at various concentrations.
-
Reaction: The antioxidant solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at the maximum wavelength of DPPH.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the antioxidant concentration.
Visualizing the Synergy: Signaling Pathways and Workflows
The Synergistic Antioxidant Cycle of Vitamins C and E
The core of the vitamin C and E synergy lies in the ability of vitamin C (ascorbic acid) to regenerate vitamin E (α-tocopherol) after it has neutralized a lipid peroxyl radical. This recycling mechanism allows a single molecule of vitamin E to quench multiple free radicals.
Caption: The synergistic cycle of vitamins C and E in cellular antioxidant defense.
General Experimental Workflow for Comparing Antioxidant Combinations
The following diagram outlines a typical workflow for the in vitro assessment and comparison of different vitamin C and E derivative combinations.
Caption: A generalized workflow for the in vitro comparison of antioxidant combinations.
Conclusion
The synergistic interplay between vitamins C and E is a powerful tool in antioxidant formulations. While L-Ascorbic Acid and α-Tocopherol are the most studied combination, the use of their derivatives is often necessary to overcome stability and delivery challenges. The available data suggests that while derivatization may slightly temper the intrinsic antioxidant capacity, the gains in stability are crucial for formulation efficacy. Future head-to-head studies with standardized methodologies are needed to provide a more definitive comparison of the various derivative combinations and to guide the development of next-generation antioxidant technologies.
References
A Comparative Analysis of the Photoprotective Efficacy of Potassium Ascorbyl Tocopheryl Phosphate and Other Leading Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoprotective effects of Potassium Ascorbyl Tocopheryl Phosphate (EPC) against other well-established antioxidants. Due to the limited availability of direct quantitative data for EPC in peer-reviewed literature, this guide draws upon data from its constituent molecules (Vitamin C and Vitamin E), structurally similar compounds, and other prominent antioxidants to provide a comparative framework. All experimental data is presented in standardized tables, and detailed methodologies for key assays are provided to facilitate replication and further research.
Overview of Photoprotective Mechanisms
Ultraviolet (UV) radiation induces skin damage through a cascade of events, primarily initiated by the generation of reactive oxygen species (ROS). These highly reactive molecules lead to oxidative stress, cellular damage, inflammation, and DNA mutations, contributing to photoaging and carcinogenesis. Antioxidants mitigate these effects by neutralizing ROS, thereby preventing the downstream damage.
The signaling pathways activated by UV radiation and the points of intervention for antioxidants are complex. Key pathways include the mitogen-activated protein kinase (MAPK) cascade, which can lead to the upregulation of matrix metalloproteinases (MMPs) and subsequent collagen degradation, and the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.
Reproducibility in Potassium Ascorbyl Tocopheryl Phosphate Research: A Comparative Analysis
A comprehensive review of available scientific literature and patent filings reveals a significant gap in reproducible, publicly accessible data on the synthesis, characterization, and biological efficacy of potassium ascorbyl tocopheryl phosphate (B84403) (K-ATP). While this stabilized derivative of vitamins C and E is utilized in the cosmetics industry for its antioxidant properties, a thorough assessment of the reproducibility of its purported benefits is hampered by the lack of peer-reviewed studies presenting detailed experimental data and independent verification.
Potassium ascorbyl tocopheryl phosphate is described as a blend of vitamins C and E with phosphorus, designed to function as an antioxidant.[1][2] Its chemical formula is C35H56KO10P.[3] The primary rationale for its use in cosmetic formulations is to overcome the inherent instability of L-ascorbic acid (Vitamin C), which readily oxidizes when exposed to air and light.[4][5][6] The synergistic combination of vitamins C and E is well-documented to provide enhanced antioxidant protection, particularly against UV-induced damage, as vitamin C can regenerate oxidized vitamin E.[4]
However, the core of scientific inquiry—independent reproduction of findings—remains elusive for K-ATP. The available information is largely confined to patent applications and cosmetic ingredient databases, which do not provide the rigorous, peer-reviewed experimental detail necessary for independent verification.
Comparison with Alternative Vitamin C and E Derivatives
Given the absence of specific data for K-ATP, a comparison must be drawn from the broader landscape of vitamin C and E derivatives used in cosmetics. These alternatives also aim to improve stability and bioavailability.
| Derivative | Claimed Benefits | Supporting Data Availability | Reproducibility Status |
| This compound (K-ATP) | Antioxidant, stabilized Vitamin C & E source | Limited to patents and ingredient databases; no peer-reviewed efficacy studies found. | Not assessable due to lack of published research. |
| Magnesium Ascorbyl Phosphate (MAP) | Antioxidant, collagen synthesis, skin brightening | Multiple in-vitro studies demonstrating efficacy.[6] | Moderate. While multiple studies exist, variations in experimental conditions make direct comparison challenging. |
| Sodium Ascorbyl Phosphate (SAP) | Antioxidant, anti-acne | Several in-vitro and some clinical studies available.[6] | Moderate. Similar to MAP, reproducibility is influenced by differing study designs. |
| Ascorbyl Palmitate | Lipid-soluble antioxidant | Studied for its antioxidant capacity, but with some concerns about pro-oxidant activity under UV exposure.[5] | Moderate to Low. Efficacy is debated, and study outcomes are not always consistent. |
| α-Tocopheryl Phosphate (TP) | Antioxidant, anti-inflammatory | More extensive research available compared to K-ATP, including in-vivo animal studies.[7][8] | Higher. The existence of multiple independent studies allows for a better assessment of the consistency of its biological effects. |
Table 1. Comparison of this compound with Alternative Vitamin C and E Derivatives.
Experimental Protocols: A Methodological Overview
While no specific experimental protocols for K-ATP were found, the following outlines standard methodologies used to assess the efficacy of antioxidant compounds in dermatological research. These would be the expected experimental designs to validate the claims made about K-ATP.
Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common in-vitro method measures the radical scavenging activity of an antioxidant. The antioxidant compound is mixed with a solution of DPPH, a stable free radical. The reduction of DPPH is measured spectrophotometrically as a decrease in absorbance.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which is then reduced in the presence of an antioxidant. The change in color is measured to quantify antioxidant activity.
Cell-Based Assays for Dermatological Efficacy
-
Melanin (B1238610) Inhibition Assay:
-
Cell Line: B16F10 mouse melanoma cells are commonly used.
-
Protocol: Cells are stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production. The test compound (e.g., K-ATP) is added at various concentrations. After an incubation period, the cells are lysed, and the melanin content is quantified by measuring absorbance at approximately 405 nm. A known tyrosinase inhibitor like kojic acid is often used as a positive control.
-
-
Collagen Synthesis Assay:
-
Cell Line: Human dermal fibroblasts (HDFs).
-
Protocol: HDFs are cultured and treated with the test compound. The amount of newly synthesized collagen can be measured using various techniques, such as the Sirius Red/Fast Green collagen detection method, which allows for the colorimetric quantification of collagen in cell lysates.
-
Logical Workflow for Assessing Reproducibility
The following diagram illustrates the necessary workflow to establish the reproducibility of findings for a cosmetic ingredient like this compound. The current state of research for K-ATP has not progressed beyond the initial "Compound Synthesis and Formulation" stage in the public domain.
Figure 1. Logical workflow for establishing reproducibility.
Signaling Pathways in Skin Health
While no studies have elucidated the specific signaling pathways modulated by K-ATP, the known functions of its parent compounds, Vitamin C and E, suggest potential mechanisms of action. Vitamin C is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis. Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from oxidative stress. A synergistic effect would likely involve the regeneration of Vitamin E by Vitamin C, enhancing its protective capacity.
Figure 2. Hypothesized signaling pathway for K-ATP.
References
- 1. paulaschoice-eu.com [paulaschoice-eu.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interaction of vitamins C and E as better cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Clinical Efficacy of Topical Vitamin C and Its Derivatives, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Potassium Ascorbyl Tocopheryl Phosphate
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of active pharmaceutical ingredients is fundamental to ensuring product quality, safety, and efficacy. Potassium Ascorbyl Tocopheryl Phosphate (B84403) (K-ATP) is a multifunctional molecule combining the antioxidant properties of Vitamin C and Vitamin E with a phosphate group for enhanced stability. The complexity of this molecule necessitates robust analytical methods for its quantification and characterization. Cross-validation of different analytical techniques is a critical step to guarantee the reliability and consistency of results across various analytical platforms.
This guide provides a comparative overview of potential analytical methods for the quantification of K-ATP. While specific cross-validation studies for K-ATP are not widely published, this document outlines a practical approach based on established methods for its constituent moieties: ascorbyl phosphate and tocopherol. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) for specific quantification of the intact molecule and UV-Visible (UV-Vis) Spectrophotometry for the determination of the phosphate content.
Overview of Potential Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the preferred method for the specific quantification of K-ATP. Its high resolving power allows for the separation of the active ingredient from potential impurities, precursors (ascorbic acid, tocopherol), and degradation products. A reversed-phase C18 column is commonly used for the analysis of both vitamin C and E derivatives. Detection is typically performed using a UV detector, as both the ascorbyl and tocopheryl moieties possess UV chromophores.
UV-Visible Spectrophotometry (for Phosphate Determination): This colorimetric method offers a simpler and more accessible, though indirect, approach to quantifying K-ATP by measuring its phosphate content. The assay is based on the reaction of phosphate ions with a molybdate (B1676688) reagent in the presence of a reducing agent (like ascorbic acid) to form a colored complex, phosphomolybdenum blue, which can be measured spectrophotometrically. This method is less specific as it measures the phosphate content and not the intact K-ATP molecule.
Experimental Protocols
A crucial aspect of method validation and comparison is the detailed documentation of the experimental procedures. Below are representative protocols for the two proposed analytical methods.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a composite based on established methods for ascorbyl phosphates and tocopherols.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Methanol.
-
-
Elution: Gradient elution starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm (for the ascorbyl moiety).
-
Column Temperature: 25 °C.
-
Sample Preparation:
-
Accurately weigh a sample of K-ATP and dissolve it in the mobile phase Solvent A to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with Solvent A.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. UV-Visible Spectrophotometry for Phosphate Determination
This protocol is based on the phosphomolybdenum blue method.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents:
-
Ammonium (B1175870) molybdate solution (e.g., 4% w/v).
-
Ascorbic acid solution (e.g., 0.1 M).
-
Potassium antimonyl tartrate solution (e.g., 0.01 M).
-
Sulfuric acid (e.g., 2.5 M).
-
Combined reagent: A freshly prepared mixture of the above reagents in a specific ratio (e.g., 10:6:3:1 of sulfuric acid, ascorbic acid, ammonium molybdate, and potassium antimonyl tartrate).[1]
-
Phosphate standard solution (from anhydrous potassium dihydrogen phosphate).
-
-
Procedure:
-
Prepare a series of phosphate standard solutions.
-
Accurately weigh a sample of K-ATP and dissolve it in deionized water to achieve a concentration within the range of the phosphate standards.
-
To a set volume of each standard and the sample solution, add the combined reagent.
-
Allow the color to develop for a specified time at room temperature.
-
Measure the absorbance of the solutions at 890 nm against a reagent blank.[1]
-
Construct a calibration curve of absorbance versus phosphate concentration and determine the phosphate concentration in the sample.
-
Data Presentation: A Comparison of Method Performance
The selection of an analytical method is guided by its performance characteristics, which are determined during method validation. The following table summarizes the expected performance of the proposed HPLC-UV and spectrophotometric methods for K-ATP analysis, based on typical data for similar compounds.
| Validation Parameter | HPLC-UV Method | Spectrophotometric (Phosphate) Method | Rationale/Commentary |
| Specificity/Selectivity | High | Low to Medium | HPLC can resolve K-ATP from its degradation products and related impurities. The spectrophotometric method is subject to interference from any source of free phosphate or other substances that react with the molybdate reagent. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.997 | Both methods are expected to show excellent linearity over their respective concentration ranges.[1][2] |
| Range | Typically 1-100 µg/mL | Typically 0.05-1.0 µg/mL (as phosphate) | The analytical range will depend on the specific conditions and the sample matrix. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods should provide high accuracy, with HPLC generally being more accurate due to its higher specificity.[2][3] |
| Precision (% RSD) | < 2% | < 5% | The precision of the HPLC method is typically better than that of the spectrophotometric method.[2][3] |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (µg/mL range as phosphate) | HPLC methods, particularly with MS detection, can achieve very low limits of detection. |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Low (µg/mL range as phosphate) | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3] |
| Robustness | Good | Moderate | HPLC methods are generally robust to small variations in parameters like mobile phase composition and flow rate. Spectrophotometric methods can be sensitive to reagent stability and reaction time. |
Mandatory Visualizations
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results. The following workflow illustrates the process of cross-validating the high-specificity HPLC-UV method with the lower-specificity, but simpler, spectrophotometric method for phosphate content.
Logical Relationship of Analytical Methods to K-ATP Structure
Different analytical methods may target different parts of the K-ATP molecule. This diagram illustrates the relationship between the analytical techniques and the molecular components they measure.
Conclusion
For the comprehensive quality control of this compound, a high-specificity method such as HPLC-UV is indispensable for identity, purity, and stability testing. It provides the assurance that the intact molecule is present at the desired concentration and is free from significant impurities.
A simpler method like the spectrophotometric determination of phosphate can serve as a valuable complementary technique. It can be employed for routine assays where the primary concern is the overall content of the phosphorylated species, and it can be a cost-effective method for in-process controls.
Cross-validation between these two methods is essential to establish a correlation between the specific measurement of the intact molecule (by HPLC) and the indirect measurement of its phosphate content (by spectrophotometry). This ensures that both methods provide consistent and reliable data, contributing to a robust analytical control strategy for K-ATP in research and development settings. As per ICH guidelines, any analytical method transfer between laboratories or significant change in methodology should be accompanied by a cross-validation study.[4][5]
References
A Comparative Analysis of Skin Absorption Profiles of Vitamin C Esters
In the realm of dermatological and cosmetic science, the delivery of Vitamin C into the skin is a primary objective for achieving its antioxidant, collagen-boosting, and skin-brightening effects. Pure Vitamin C, L-ascorbic acid, is notoriously unstable and hydrophilic, limiting its penetration through the lipid-rich stratum corneum.[1][2][3] To overcome these limitations, various esterified forms of Vitamin C have been developed. This guide provides a comparative analysis of the skin absorption profiles of common Vitamin C esters, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their formulation and research endeavors.
Comparative Permeability and Stability of Vitamin C Esters
The efficacy of a topical Vitamin C formulation is contingent on the stability of the active ingredient and its ability to permeate the skin barrier and subsequently convert to the biologically active L-ascorbic acid.[2][4] Vitamin C derivatives have been synthesized to enhance stability and lipophilicity, thereby improving skin penetration.
Several studies have demonstrated that derivatives such as Magnesium Ascorbyl Phosphate (B84403) (MAP) and Sodium Ascorbyl Phosphate (SAP) exhibit greater stability in formulations compared to L-ascorbic acid and even other esters like ascorbyl palmitate.[5][6][7] For instance, the introduction of a phosphate group in the 2-position of the ascorbyl molecule protects the enediol system from degradation.[5][7] Oil-soluble derivatives like Tetrahexyldecyl Ascorbate (THDA) and Ascorbyl Tetraisopalmitate (ATIP) are designed for enhanced skin penetration due to their lipid-friendly nature.[8][9][10]
Below is a summary of quantitative data on the permeability and stability of various Vitamin C esters.
| Vitamin C Ester | Type | Permeability Characteristics | Stability | Conversion to L-Ascorbic Acid |
| Ascorbyl Palmitate | Lipophilic | Appears to penetrate the skin more easily due to its lipophilic nature, but its conversion to ascorbic acid isn't as efficient as other forms.[1][4] | Less stable than phosphate derivatives; esterification in the 6-position does not fully prevent hydrolysis.[5][7] | Enzymatically converted to ascorbic acid in the skin.[11] |
| Magnesium Ascorbyl Phosphate (MAP) | Hydrophilic | Penetrates the skin well and is metabolized into ascorbic acid.[4] | Highly stable in formulations with a pH > 7.[1][4] Retains over 95% of its potency at 40°C in aqueous solutions without pH adjustment.[1] | Must be enzymatically converted to ascorbic acid after penetration.[2] 1% of MAP is equivalent to approximately 0.58% L-Ascorbic acid in terms of potency.[12] |
| Sodium Ascorbyl Phosphate (SAP) | Hydrophilic | Penetrates the skin and is converted into ascorbic acid.[4] | Stable in solution at a pH of approximately 7.[4] | Converts to ascorbic acid upon skin penetration.[4] |
| Tetrahexyldecyl Ascorbate (THDA) | Lipophilic | Exhibits excellent percutaneous absorption and effectively converts to free vitamin C in the skin.[8][13] | A stable, oil-soluble form of Vitamin C.[9][12] | Readily permeates cells and converts to pure Ascorbic Acid.[12] 1% of THDA is equivalent to approximately 0.16% L-Ascorbic acid in terms of potency.[12] |
| 3-O-Ethyl Ascorbic Acid | Amphiphilic | Soluble in both water and oil, suggesting good penetration capabilities.[4] | A stable alternative to ascorbic acid.[4] | Penetrates the skin and is converted in vitro into ascorbic acid by cytosolic esterase.[4] |
| Ascorbyl Glucoside | Hydrophilic | A stable derivative that must be hydrolyzed by cellular alpha-glucosidase to release ascorbic acid.[1][4] | A stable derivative of vitamin C.[4] | Slowly converts to ascorbic acid when applied to the skin, providing a steady release.[1] 1% of Ascorbyl Glucoside is equivalent to approximately 0.52% L-Ascorbic acid in terms of potency.[12] |
| Ascorbyl Tetraisopalmitate (ATIP) | Lipophilic | Offers superior percutaneous absorption and effectively converts to free vitamin C in the skin.[8] | A highly stable, oil-soluble derivative.[10] | Gradually converts to active ascorbic acid once it penetrates the skin.[10] |
Experimental Protocols
The in vitro assessment of skin absorption is predominantly conducted using Franz diffusion cells.[14][15][16] This methodology allows for the evaluation of the permeability and bioavailability of topical formulations under controlled conditions.[14][17]
Standard Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Membrane Preparation:
-
Source: Excised human or porcine skin is considered the gold standard.[18][19] Synthetic membranes can also be used for screening purposes.[20]
-
Preparation: The skin is typically dermatomed to a thickness of 200-500 µm (split-thickness) or 500-1000 µm (full-thickness).[21] The prepared skin membrane is then mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[20][22]
-
Integrity Check: The barrier integrity of the skin must be verified before the experiment, for example, by measuring transepidermal water loss (TEWL) or the penetration of a marker molecule like tritiated water.[19][21]
2. Franz Diffusion Cell Setup:
-
Apparatus: The Franz diffusion cell consists of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution.[14][15]
-
Receptor Solution: The receptor solution should mimic physiological conditions. Phosphate-buffered saline (PBS) is commonly used for hydrophilic compounds, while a mixture of solvents like ethanol-water may be necessary for lipophilic substances.[20] The solution must be degassed to prevent air bubbles from interfering with diffusion.[20]
-
Temperature Control: The temperature of the receptor fluid is maintained at 32 ± 1°C to simulate in vivo skin temperature.[21][22]
3. Experimental Procedure:
-
Dosing: A finite dose of the topical formulation (e.g., 10 µL/cm²) is applied to the surface of the skin in the donor chamber.[22]
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are collected for analysis.[16][20] The withdrawn volume is replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[20]
-
Duration: The experiment is typically run for 24 hours.[18][22]
4. Sample Analysis:
-
Quantification: The concentration of the Vitamin C ester and its metabolite (L-ascorbic acid) in the receptor fluid and within the different skin layers (epidermis and dermis) is quantified.[17][22]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the samples.[5][6][16][23]
5. Data Analysis:
-
The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation profile.[16]
-
The dermal delivery is calculated as the total amount present in the epidermis, dermis, and receptor fluid.[22]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro skin permeation study of Vitamin C esters.
Vitamin C Transport in Skin
References
- 1. skincarecrl.com [skincarecrl.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. blog.reneerouleau.com [blog.reneerouleau.com]
- 4. uk.typology.com [uk.typology.com]
- 5. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cipherskincare.com [cipherskincare.com]
- 9. Ascorbyl Tetraisopalmitate vs Tetrahexyldecyl Ascorbate Lyphar Offers Free Samples [biolyphar.com]
- 10. swonlab.com [swonlab.com]
- 11. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. exponentbeauty.com [exponentbeauty.com]
- 13. chemistconfessions.com [chemistconfessions.com]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Franz diffusion cell: Significance and symbolism [wisdomlib.org]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. transderma.fr [transderma.fr]
- 18. Comparison of protocols for measuring cosmetic ingredient distribution in human and pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs) [mdpi.com]
- 20. alterlab.co.id [alterlab.co.id]
- 21. ec.europa.eu [ec.europa.eu]
- 22. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. skiningredients.com [skiningredients.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Potassium Ascorbyl Tocopheryl Phosphate
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle Potassium Ascorbyl Tocopheryl Phosphate (B84403) with care. As a precaution, treat this substance as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from potential splashes.
-
Lab Coat: A standard lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If the material is in a powder form and there is a risk of generating dust, an effective dust mask or a certified respirator should be used.[1]
General Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust if the substance is in solid form.[1]
-
Handle the substance in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated to protect human health and the environment.[2][3] Adherence to federal, state, and local regulations is mandatory.[4][5][6]
Step 1: Waste Identification and Classification
The first step in proper chemical disposal is to determine if the waste is hazardous.[7] Since a specific SDS for Potassium Ascorbyl Tocopheryl Phosphate is unavailable, it is prudent to manage it as a hazardous waste. This "cradle-to-grave" approach ensures the highest level of safety and compliance.[6][8]
Step 2: Segregation of Chemical Waste
Proper segregation of waste is critical to prevent dangerous chemical reactions.[2]
-
Do not mix this compound waste with other incompatible chemicals. For instance, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[1][9]
-
Keep solid and liquid waste in separate containers.[10]
-
Segregate this waste from other waste streams such as organic solvents, acids, bases, and heavy metals.[2]
Step 3: Use of Appropriate Waste Containers
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally a safe choice.[4][10]
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][10]
-
Ensure the container is clearly and accurately labeled.
Step 4: Proper Labeling of Waste Containers
Accurate labeling is a regulatory requirement and essential for safety.[2][5] The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
The date when the waste was first added to the container (accumulation start date).
-
Any known hazard characteristics (e.g., "Irritant").
-
Your name, department, and contact information.
Step 5: Storage of Chemical Waste
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][8]
-
The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[5]
-
Provide secondary containment, such as a spill tray, to capture any potential leaks.[10]
-
Keep waste containers closed at all times, except when adding waste.[4]
Step 6: Arranging for Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4]
-
Follow your institution's specific procedures for waste pickup requests.
Quantitative Data Summary for Chemical Waste Management
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [4] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [4] |
| Container Weight Limit | Maximum of 15 kg for manual handling | [5] |
Experimental Protocols: Waste Minimization
In line with federal and state regulations, laboratories are required to have a waste minimization strategy.[4] Here are practical steps to reduce the generation of chemical waste:
-
Source Reduction: Order only the quantity of this compound that is necessary for your experiments.[4]
-
Inventory Management: Maintain a detailed inventory of all chemicals in the laboratory to avoid ordering duplicates.[4][10]
-
Chemical Sharing: Share surplus chemicals with other research groups.[4]
-
Substitution: Where possible, substitute hazardous chemicals with less hazardous or non-hazardous alternatives.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. youtube.com [youtube.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. guinama.com [guinama.com]
Safeguarding Research: A Comprehensive Guide to Handling Potassium Ascorbyl Tocopheryl Phosphate
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Potassium Ascorbyl Tocopheryl Phosphate. The following procedural guidance outlines operational and disposal plans to ensure the safe and effective management of this chemical compound in a laboratory setting.
Essential Safety and Personal Protective Equipment (PPE)
While specific occupational exposure limits for this compound are not established, a conservative approach based on the safety data for chemically similar compounds—phosphate esters, and vitamin C and E derivatives—is recommended. The primary hazards are associated with potential eye and skin irritation, and inhalation of the powder.
Adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side-Shields or Goggles | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Use tight-fitting chemical splash goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and follow proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect against skin contact. |
| Respiratory Protection | Dust Mask or Respirator | In case of inadequate ventilation or when handling large quantities of powder that may generate dust, use a NIOSH-approved N95 or higher-rated particulate respirator. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment and preserving the integrity of the compound.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
2.2. Handling and Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Avoid actions that can generate dust, such as vigorous shaking or scraping.
-
When weighing the powder, use a balance inside a ventilated enclosure if possible.
-
To prepare solutions, slowly add the powder to the solvent to prevent splashing and dust formation.
2.3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Expired Chemical: Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Collection and Labeling: All waste streams must be clearly labeled with the contents and associated hazards.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Chemical and Physical Properties
The following table summarizes the known and inferred properties of this compound.
| Property | Value |
| Chemical Formula | C₃₅H₅₇KO₁₀P |
| Molecular Weight | 706.9 g/mol |
| Appearance | Assumed to be a white to off-white powder |
| Primary Hazard | Eye and skin irritant (inferred) |
| Occupational Exposure Limit (OEL) | Not established |
Safe Handling Workflow
The following diagram illustrates the procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
